molecular formula C19H26N2O6 B1264449 4-n-Boc-amino-1-cbz-isonipecotic acid CAS No. 252720-32-4

4-n-Boc-amino-1-cbz-isonipecotic acid

Cat. No.: B1264449
CAS No.: 252720-32-4
M. Wt: 378.4 g/mol
InChI Key: BGRHKAAVXJAPGP-UHFFFAOYSA-N
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Description

4-n-Boc-amino-1-cbz-isonipecotic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-19(15(22)23)9-11-21(12-10-19)17(25)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRHKAAVXJAPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630576
Record name 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
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Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252720-32-4
Record name 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252720-32-4
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-n-Boc-amino-1-cbz-isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-n-Boc-amino-1-cbz-isonipecotic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a publicly available, detailed experimental protocol for this specific molecule, this document outlines a plausible and scientifically sound synthetic route based on established organic chemistry principles and published procedures for analogous compounds.

Physicochemical Properties

This compound, also known as 4-(tert-butoxycarbonylamino)-1-(phenylmethoxycarbonyl)piperidine-4-carboxylic acid, is a dually protected derivative of 4-aminopiperidine-4-carboxylic acid. The orthogonal protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z), allow for selective deprotection and further functionalization, making it a versatile intermediate in the synthesis of complex molecules.[1]

PropertyValueReference
CAS Number 252720-32-4[2]
Molecular Formula C₁₉H₂₆N₂O₆[2]
Molecular Weight 378.42 g/mol N/A
Appearance White to off-white solidN/A
Purity ≥97% (HPLC)N/A
Storage 0-8 °C, dry, dark environment[3]

Proposed Synthesis Workflow

The proposed synthesis of this compound is a multi-step process starting from 4-piperidone monohydrate hydrochloride. This pathway is adapted from a known procedure for the synthesis of orthogonally protected piperidine amino acids.[4] The key steps involve the formation of a hydantoin intermediate, followed by sequential protection of the piperidine nitrogen with a Cbz group and the exocyclic amino group with a Boc group, and finally, hydrolysis of the hydantoin to yield the desired carboxylic acid.

Synthesis_Workflow A 4-Piperidone Monohydrate Hydrochloride B Piperidine-4-spiro-5'-hydantoin A->B KCN, (NH₄)₂CO₃ (Bucherer-Bergs reaction) C 1-Cbz-piperidine-4-spiro-5'-hydantoin B->C Benzyl Chloroformate (Cbz-Cl), Base D 4-Amino-1-Cbz-piperidine-4-carboxylic Acid C->D Basic Hydrolysis (e.g., Ba(OH)₂) E 4-n-Boc-amino-1-cbz-isonipecotic Acid (Target) D->E Di-tert-butyl dicarbonate (Boc)₂O, Base Protecting_Groups cluster_0 This compound Molecule Boc-NH-(Pip)-COOH        |       Cbz Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Molecule->Hydrogenolysis Cbz Removal Acidic_Deprotection Mild Acidic Conditions (e.g., TFA) Free_Amine 4-Amino-1-Cbz-isonipecotic Acid Acidic_Deprotection->Free_Amine Free_Piperidine 4-n-Boc-amino-isonipecotic Acid Hydrogenolysis->Free_Piperidine

References

4-n-Boc-amino-1-cbz-isonipecotic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-n-Boc-amino-1-cbz-isonipecotic acid, a key building block for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound, with the CAS Number 252720-32-4, is a differentially protected derivative of 4-amino-piperidine-4-carboxylic acid.[1] The presence of two orthogonal protecting groups, the tert-butyloxycarbonyl (Boc) group on the 4-amino group and the carboxybenzyl (Cbz or Z) group on the piperidine nitrogen, allows for selective deprotection and further functionalization at either position. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the construction of peptide mimetics and other pharmacologically active compounds.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 252720-32-4[1][2]
Molecular Formula C19H26N2O6[3]
Molecular Weight 378.42 g/mol [2][3]
Appearance Off-white to slight yellow solid[1]
Purity ≥ 97% (HPLC)[2]
Storage Conditions Stored in shaded, cool, and dry places; 0-8 °C recommended[1][2]
Melting Point Data not available for this specific isomer. A closely related isomer, 1-Boc-4-N-Z-aminoisonipecotic acid (CAS 288154-16-5), has a melting point of 135-151 °C.[4]

Structure:

  • IUPAC Name: 1-(benzyloxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

  • Synonyms: this compound, 4-Boc-amino-1-Z-piperidine-4-carboxylic acid[2]

  • PubChem CID: 23102716[5]

Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic pathway for this compound is outlined below. This protocol is a general representation and may require optimization of reaction conditions, solvents, and purification methods.

Step 1: N-Cbz Protection of 4-Aminopiperidine-4-carboxylic acid

  • Reaction Setup: Dissolve 4-aminopiperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, for instance, sodium hydroxide (2 equivalents), to the solution and cool the mixture in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: N-Boc Protection of 1-Cbz-4-aminopiperidine-4-carboxylic acid

  • Reaction Setup: Dissolve the product from Step 1 (1 equivalent) in a suitable solvent, such as a mixture of tert-butanol and water.

  • Addition of Reagents: Add a base like triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc)2O (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Adjust the pH of the aqueous residue with a suitable acid and extract the product with an organic solvent.

  • Purification: The final product, this compound, can be purified by crystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Synthesis_Workflow Start 4-Aminopiperidine- 4-carboxylic acid Step1 N-Cbz Protection Start->Step1  Benzyl Chloroformate,  Base Intermediate 1-Cbz-4-aminopiperidine- 4-carboxylic acid Step1->Intermediate Step2 N-Boc Protection Intermediate->Step2  Di-tert-butyl dicarbonate,  Base End 4-n-Boc-amino-1-cbz- isonipecotic acid Step2->End

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development

Compounds like this compound are valuable intermediates in pharmaceutical research and development. The orthogonally protected nature of this molecule allows for the selective elaboration of different parts of the scaffold. This is particularly useful in the synthesis of constrained peptides and peptidomimetics, where the rigid piperidine core can be used to control the conformation of the resulting molecule. Such constrained analogues are often explored as enzyme inhibitors or receptor ligands in various therapeutic areas. The ability to introduce diverse functionalities at either the 4-amino or the 1-piperidine nitrogen position makes it a versatile tool for generating libraries of compounds for drug discovery screening.

References

role of Boc and Cbz protecting groups in isonipecotic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Boc and Cbz Protecting Groups in Isonipecotic Acid Derivatives

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA) and serves as a crucial building block in medicinal chemistry.[1][2] Its rigid piperidine scaffold is a key structural motif in many bioactive molecules, particularly those targeting the central nervous system.[3] The derivatization of isonipecotic acid is fundamental to the development of novel therapeutics, including anticonvulsants and GABA uptake inhibitors.[4][5]

To achieve selective chemical modifications, the secondary amine of the piperidine ring must be temporarily masked. This is accomplished using protecting groups, which prevent unwanted side reactions and guide the synthetic pathway.[6][7] Among the most versatile and widely used amine-protecting groups in the synthesis of isonipecotic acid derivatives are the tert-Butoxycarbonyl (Boc) and the Carboxybenzyl (Cbz) groups.[6][8]

This technical guide provides a comprehensive overview of the application, comparative performance, and strategic implementation of Boc and Cbz protecting groups in the synthesis of isonipecotic acid derivatives for researchers, scientists, and drug development professionals.

The Tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[9][10] This acid-labile nature makes it orthogonal to many other protecting groups, a significant advantage in multi-step syntheses.[6][10]

Boc Protection of Isonipecotic Acid

The Boc group is typically introduced onto the nitrogen of isonipecotic acid using di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) in the presence of a base.[10][11] The amine acts as a nucleophile, attacking a carbonyl carbon of the anhydride, leading to the formation of a stable carbamate.[12]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products Isonipecotic_Acid Isonipecotic Acid (Amine) Nucleophilic_Attack Mechanism: Nucleophilic Acyl Substitution Isonipecotic_Acid->Nucleophilic_Attack Nucleophilic Attack Boc_Anhydride Boc₂O Boc_Anhydride->Nucleophilic_Attack Boc_Isonipecotic_Acid Boc-Isonipecotic Acid Byproducts t-Butanol + CO₂ Nucleophilic_Attack->Boc_Isonipecotic_Acid Nucleophilic_Attack->Byproducts Base Base (e.g., Triethylamine) Base->Nucleophilic_Attack Catalyst

Boc protection of isonipecotic acid.
Physicochemical Properties of Boc-Isonipecotic Acid

The introduction of the Boc group alters the physical properties of the parent molecule, notably increasing its lipophilicity and solubility in common organic solvents.

PropertyValueReference(s)
Synonyms 1-Boc-piperidine-4-carboxylic acid[5]
CAS Number 84358-13-4[5][11]
Molecular Formula C₁₁H₁₉NO₄[5]
Molecular Weight 229.27 g/mol [5]
Appearance White to off-white solid[5][11]
Purity (Typical) ≥99.0% (HPLC)[5]
Solubility Soluble in DMF, DCM, and methanol[5]
Boc Deprotection

The defining feature of the Boc group is its removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10] The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tertiary carbocation (tert-butyl cation).[13][14] This cation can be scavenged to prevent side reactions with nucleophilic residues.[15]

Boc_Deprotection_Workflow Start Boc-Protected Isonipecotic Acid Derivative Reagent Add Strong Acid (e.g., TFA in DCM) Start->Reagent Intermediate Protonated Intermediate Reagent->Intermediate Products Deprotected Amine + CO₂ + Isobutene Intermediate->Products Fragmentation End Final Product (Amine Salt) Products->End

Acid-catalyzed deprotection of a Boc-protected derivative.

The Carboxybenzyl (Cbz) Protecting Group

The Carboxybenzyl (Cbz, or Z) group is another foundational protecting group in amine chemistry, particularly in solution-phase peptide synthesis.[6][16] It is renowned for its stability to both acidic and basic conditions, providing an orthogonal protection strategy relative to the Boc group.[9] The Cbz group is typically removed by catalytic hydrogenolysis.[9][17]

Cbz Protection of Isonipecotic Acid

Cbz protection is generally achieved by reacting the amine of isonipecotic acid with benzyl chloroformate (Cbz-Cl) under basic (Schotten-Baumann) conditions.[17][18] The reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate.[17]

Cbz Deprotection

The most common method for Cbz cleavage is catalytic hydrogenolysis, using a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas).[9][17] This process is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[17] Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although this is less mild.[19]

Comparative Analysis: Boc vs. Cbz

The choice between Boc and Cbz is dictated by the overall synthetic strategy, specifically the stability of other functional groups in the molecule and the desired deprotection conditions.[9]

FeatureTert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)
Chemical Lability Acid-labile[6][9]Labile to hydrogenolysis[6][9]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation[9]Stable to most acidic and basic conditions[9]
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[10]Benzyl chloroformate (Cbz-Cl)[17]
Deprotection Conditions Trifluoroacetic acid (TFA) or HCl in an organic solvent[9][20]H₂ gas with Pd/C catalyst[9][17]
Key Advantage Mild, acid-based removal; suitable for solid-phase synthesis.[6]Orthogonal to acid-labile groups; stable to many reagents.[6][9]
Key Disadvantage Formation of reactive t-butyl cation during deprotection.[15]Incompatible with functional groups sensitive to reduction (e.g., alkynes, some sulfur-containing residues).[6]

The differing lability of the Boc and Cbz groups is the foundation of their "orthogonal" use, allowing for the selective removal of one group in the presence of the other.[6][9] This is a powerful strategy in the synthesis of complex molecules.

Orthogonality cluster_deprotection Selective Deprotection Pathways Start Isonipecotic Acid Scaffold with Boc and Cbz groups Path_A Acidic Conditions (e.g., TFA) Start->Path_A Path_B Catalytic Hydrogenolysis (e.g., H₂/Pd-C) Start->Path_B Result_A Cbz-Protected Scaffold (Boc group removed) Path_A->Result_A Result_B Boc-Protected Scaffold (Cbz group removed) Path_B->Result_B

Orthogonal deprotection strategy for Boc and Cbz groups.

Experimental Protocols

Protocol 1: Boc Protection of Isonipecotic Acid

This protocol is adapted from a standard procedure for the synthesis of Boc-isonipecotic acid.[11]

  • Reaction Setup : To a solution of isonipecotic acid (1 equivalent) in dichloromethane (DCM, 10 mL), add triethylamine (3 equivalents).

  • Stirring : Stir the reaction mixture at room temperature for 30 minutes.

  • Addition of Boc-anhydride : Add di-tert-butyl dicarbonate (Boc₂O, 2 equivalents) to the mixture.

  • Heating : Heat the reaction mixture to 40 °C and maintain for 12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up : Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with aqueous acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Boc-isonipecotic acid.

  • Purification : Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Cbz Protection of an Amine (General Protocol)

This protocol follows the general Schotten-Baumann conditions for Cbz protection.[18]

  • Dissolution : Dissolve isonipecotic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

  • Addition of Cbz-Cl : While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. Ensure the reaction temperature is maintained below 5 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up : Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer with cold 2M HCl to a pH of ~2, which will precipitate the Cbz-protected product.

  • Isolation : Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Boc Deprotection using TFA

This is a standard procedure for the cleavage of a Boc group.[9]

  • Reaction Setup : Dissolve the Boc-protected isonipecotic acid derivative (1 equivalent) in dichloromethane (DCM, ~0.1 M solution).

  • Addition of TFA : Add trifluoroacetic acid (TFA, typically 25-50% v/v with DCM) to the solution at room temperature.

  • Reaction : Stir the mixture for 1-2 hours, monitoring by TLC.

  • Work-up : Remove the volatiles (DCM and excess TFA) in vacuo to yield the deprotected amine as its trifluoroacetate salt. The salt can be used directly or neutralized with a base.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

This is a common method for removing the Cbz group.[9]

  • Reaction Setup : Dissolve the Cbz-protected isonipecotic acid derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition : Add 5-10% Palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).

  • Hydrogenation : Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring : Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The Boc and Cbz protecting groups are indispensable tools in the synthesis and derivatization of isonipecotic acid for drug discovery and development. The Boc group, with its acid lability, is exceptionally well-suited for both solid-phase and solution-phase syntheses that require mild deprotection conditions. Conversely, the Cbz group's stability and removal by hydrogenolysis offer a robust, orthogonal strategy. A thorough understanding of their respective properties, mechanisms, and experimental conditions allows researchers to design and execute complex synthetic routes efficiently, paving the way for the creation of novel and potent isonipecotic acid-based therapeutics.

References

An In-depth Technical Guide to 4-Boc-amino-1-Z-piperidine-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-amino-1-Z-piperidine-4-carboxylic acid is a valuable synthetic building block for peptide synthesis, offering a unique combination of conformational constraint and orthogonal protecting groups. This α,α-disubstituted cyclic amino acid analog is instrumental in the design of peptidomimetics and novel therapeutic peptides. Its rigid piperidine core can induce specific secondary structures, such as turns and helices, in peptide chains, which can lead to enhanced biological activity, receptor selectivity, and metabolic stability.[1][2]

This technical guide provides a comprehensive overview of the properties, synthesis, and application of 4-Boc-amino-1-Z-piperidine-4-carboxylic acid in peptide synthesis, with a focus on practical experimental protocols and quantitative data.

Properties of 4-Boc-amino-1-Z-piperidine-4-carboxylic Acid

This bifunctional molecule incorporates two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the 4-amino position and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group on the piperidine nitrogen. This orthogonal protection scheme allows for selective deprotection and elaboration at either nitrogen atom during peptide synthesis.[3]

PropertyValue
Molecular Formula C19H26N2O6
Molecular Weight 378.42 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DCM, and methanol
Storage 2-8°C

Application in Peptide Synthesis

The incorporation of 4-Boc-amino-1-Z-piperidine-4-carboxylic acid into a peptide sequence is typically performed using solid-phase peptide synthesis (SPPS). Due to its sterically hindered nature as an α,α-disubstituted amino acid, specialized coupling conditions may be required to achieve high yields.[4][5]

General Workflow for Incorporation in SPPS

The following diagram illustrates the general workflow for the incorporation of 4-Boc-amino-1-Z-piperidine-4-carboxylic acid into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin-Bound Peptide Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of 4-Boc-amino-1-Z-piperidine -4-carboxylic acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Cycle Repeat for next amino acid Capping->Cycle Signaling_Pathways Peptide Peptide containing 4-aminopiperidine-4-carboxylic acid Receptor Cell Surface Receptor (e.g., GPCR, RTK) Peptide->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->GeneExpression Nucleus Nucleus STAT3->Nucleus Nucleus->GeneExpression

References

An In-Depth Technical Guide to the Synthesis and Applications of Fluorinated Thalidomide Analogs as Cereblon Ligands in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and applications of fluorinated thalidomide analogs, specifically focusing on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (CAS: 835616-60-9) and its 5-fluoro isomer (CAS: 835616-61-0). These compounds have emerged as critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.

Note on CAS Number: The initially provided CAS number 252720-32-4 corresponds to a reagent used in peptide synthesis and is not the subject of this guide. The focus has been shifted to the aforementioned fluorinated thalidomide analogs, which are highly relevant to drug development professionals.

Introduction to Fluorinated Thalidomide Analogs and Cereblon

Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), have a storied history in medicine. Their mechanism of action was elucidated to be the binding to the Cereblon (CRBN) protein.[1] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which is a key component of the ubiquitin-proteasome system responsible for protein degradation.[2][3] By binding to CRBN, these small molecules can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, known as neosubstrates.[4][5]

The introduction of fluorine into the thalidomide scaffold has been shown to enhance binding affinity to CRBN and improve antiangiogenic properties.[6][7] This has made fluorinated thalidomide analogs, such as the 4-fluoro and 5-fluoro isomers, highly valuable as CRBN ligands in the design of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest, leading to its degradation.[8]

Synthesis of Fluorinated Thalidomide Analogs

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione and its 5-fluoro isomer typically involves the condensation of a fluorinated phthalic anhydride derivative with 3-aminopiperidine-2,6-dione.

Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

A common synthetic route for the 4-fluoro isomer is the reaction of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base, such as sodium acetate, in acetic acid at elevated temperatures.[3]

Experimental Protocol:

A mixture of 4-fluoroisobenzofuran-1,3-dione (3.00 mmol), 3-aminopiperidine-2,6-dione hydrochloride (3.00 mmol), and sodium acetate (3.00 mmol) in glacial acetic acid (10 mL) is stirred at 135 °C overnight. The reaction mixture is then cooled and concentrated under vacuum. The resulting residue is suspended in water and stirred at room temperature for several hours. The solid product is collected by filtration and dried under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[3]

General Synthesis of Fluorinated Thalidomide Analogs

The following diagram illustrates a generalized workflow for the synthesis of fluorinated thalidomide analogs, which can be adapted for the 5-fluoro isomer by starting with the corresponding 5-fluorophthalic acid derivative.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Fluorophthalic Acid Derivative (4-fluoro or 5-fluoro) step1 Formation of Fluorophthalic Anhydride start1->step1 [1] Acetic Anhydride start2 3-Aminopiperidine-2,6-dione HCl step2 Condensation Reaction start2->step2 [2] Acetic Acid, Sodium Acetate, Heat start3 Acetic Anhydride start3->step1 start4 Sodium Acetate start4->step2 step1->step2 Fluorophthalic Anhydride step3 Purification step2->step3 Crude Product product 2-(2,6-dioxopiperidin-3-yl)-fluoro- isoindoline-1,3-dione step3->product Purified Product

General workflow for the synthesis of fluorinated thalidomide analogs.

Applications in Drug Development: PROTACs

The primary application of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione and its 5-fluoro isomer in drug development is their use as CRBN-recruiting ligands in the design of PROTACs.

Mechanism of Action of PROTACs

PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase (in this case, a fluorinated thalidomide analog for CRBN), and a linker connecting the two. By simultaneously binding to both the POI and CRBN, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

G cluster_system Cellular Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates E2 CRL4_CRBN CRL4-CRBN E3 Ligase E2->CRL4_CRBN Recruitment Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PROTAC PROTAC CRBN_ligand CRBN Ligand (Fluorinated Thalidomide Analog) PROTAC->CRBN_ligand POI_ligand POI Ligand PROTAC->POI_ligand CRBN_ligand->CRL4_CRBN Binds POI Target Protein (POI) POI_ligand->POI Binds POI->Proteasome Degradation POI->POI Polyubiquitination CRL4_CRBN->POI PROTAC-induced proximity

Mechanism of action of a PROTAC utilizing a fluorinated thalidomide analog.

Quantitative Data

The binding affinity of the CRBN ligand and the degradation efficiency of the resulting PROTAC are critical parameters in drug development.

Binding Affinity of CRBN Ligands

The binding affinities of various thalidomide analogs to CRBN have been determined using biophysical assays such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP). While specific comparative data for the 4-fluoro and 5-fluoro isomers is not extensively available in the public domain, data for parent compounds provides a valuable benchmark.[9][10][11] Fluorination of thalidomide analogs has been shown to generally enhance binding to Cereblon.[6]

CompoundBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
Thalidomide~250 nM[4][9]~2 µM[4]ITC, Competitive Binding Assay
Lenalidomide~178 - 640 nM[11]2.694 µM[11]ITC, TR-FRET
Pomalidomide~157 nM[4]1.2 µM[4]ITC, Competitive Binding Assay

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) values are dependent on assay conditions.

Degradation Efficiency of PROTACs

The efficacy of a PROTAC is measured by its ability to degrade the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. These values are highly dependent on the specific PROTAC architecture, including the target ligand and the linker, not just the CRBN ligand.

PROTACCRBN LigandTarget ProteinDC50DmaxCell Line
ARV-825Pomalidomide derivativeBRD4< 1 nM[12]>95%Various
dBET1Thalidomide derivativeBRD4430 nM (EC50)[12]>90%AML cells
Compound 155Thalidomide derivativeBTK7.2 nM[12]>90%-
ARV-110Thalidomide derivativeAndrogen Receptor~1 nM[12]>90%Prostate cancer cells
ARV-471Thalidomide derivativeEstrogen Receptor~1 nM[12]>90%Breast cancer cells

Note: This table presents examples of PROTACs utilizing thalidomide-based ligands. Specific data for PROTACs with 4-fluoro or 5-fluoro thalidomide ligands are emerging as more of these molecules are synthesized and tested.

Signaling Pathway

The CRL4-CRBN E3 ubiquitin ligase complex plays a central role in the mechanism of action of fluorinated thalidomide analogs.

G cluster_complex CRL4-CRBN E3 Ligase Complex cluster_modulation Modulation by Fluorinated Thalidomide Analog cluster_substrates Substrate Recruitment and Degradation cluster_downstream Downstream Cellular Effects CUL4 CUL4A/B DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3, SALL4) CRBN->Neosubstrate Recruits IMiD Fluorinated Thalidomide Analog IMiD->CRBN Binds to Thalidomide Binding Domain Ubiquitination Polyubiquitination Neosubstrate->Ubiquitination Tagged for degradation Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Anti_proliferative Anti-proliferative Effects Proteasome->Anti_proliferative Immunomodulation Immunomodulation Proteasome->Immunomodulation Anti_angiogenic Anti-angiogenic Effects Proteasome->Anti_angiogenic

CRL4-CRBN signaling pathway modulated by fluorinated thalidomide analogs.

The binding of a fluorinated thalidomide analog to the thalidomide-binding domain of CRBN induces a conformational change in the substrate receptor, leading to the recruitment of neosubstrates such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[5] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the proteasome. The degradation of these transcription factors and other proteins leads to the downstream anti-proliferative, immunomodulatory, and anti-angiogenic effects observed with these compounds.

Conclusion

The fluorinated thalidomide analogs, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione and its 5-fluoro isomer, are indispensable tools in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Their ability to potently and selectively recruit the E3 ubiquitin ligase Cereblon makes them highly effective components of PROTACs. This technical guide has provided an in-depth overview of their synthesis, mechanism of action, and applications, supported by quantitative data and detailed pathway diagrams. As research in this area continues to expand, a thorough understanding of these core molecular entities is crucial for the development of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to Isonipecotic Acid Derivatives for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isonipecotic acid, a conformationally constrained analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a foundational scaffold for a class of molecules with significant therapeutic potential in neurology.[1][2] These derivatives primarily modulate the GABAergic system, which plays a crucial role in controlling neuronal excitability.[3] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and Alzheimer's disease.[3][4][5] This guide provides a comprehensive overview of the core pharmacology, experimental evaluation, and therapeutic applications of isonipecotic acid derivatives.

Core Mechanism of Action: Targeting GABA Transporters

The primary mechanism by which isonipecotic acid and its derivatives exert their effects is through the inhibition of GABA transporters (GATs). GATs are membrane proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6] This reuptake process terminates GABA's inhibitory signal. By blocking these transporters, isonipecotic acid derivatives increase the extracellular concentration and prolong the activity of GABA, thereby enhancing inhibitory neurotransmission and dampening neuronal hyperexcitability.[4]

There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[6] GAT-1 is the most abundant subtype in the brain and is considered a major target for therapeutic intervention in epilepsy.[4] Many isonipecotic acid derivatives are designed to be potent and selective inhibitors of GAT-1.[4]

GABA_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT-1 Transporter GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binds Inhibition Neuronal Inhibition (Hyperpolarization) GABA_receptor->Inhibition Activates Isonipecotic_Derivative Isonipecotic Acid Derivative Isonipecotic_Derivative->GAT1_pre Inhibits

While GAT inhibition is the primary focus, some derivatives have been investigated for their activity as direct agonists at GABA-A receptors or for multi-target approaches in complex diseases like Alzheimer's, where they are combined with antioxidant moieties.[1][5][7]

Key Derivatives and Pharmacological Data

The development of isonipecotic acid derivatives has led to several key compounds, with Tiagabine being the most clinically successful example, approved for the treatment of epilepsy.[6] Research continues to produce novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Compound/DerivativeTarget(s)Potency (IC50)Key FindingsReference(s)
Isonipecotic Acid GABA-A Receptor-Partial agonist at α1, α2, α3, α5; Full agonist at α4, α6 subunits. Does not cross the blood-brain barrier.[1]
Tiagabine GAT-10.07 µM (hGAT-1)Potent, selective GAT-1 inhibitor. Used as an anticonvulsant.[4]
NNC-711 GAT-10.04 µM (hGAT-1)Highly potent and selective GAT-1 inhibitor, widely used as a research tool.[4]
SNAP-5114 GAT-3 > GAT-1-Shows 15-40 fold selectivity for GAT-3 over GAT-1.[8]
Novel Amides AChE, LOX47 µM (AChE), ~33% inhib. @ 100µM (LOX)Multi-target agents for Alzheimer's, combining GABAergic action with anti-inflammatory and antioxidant properties.[5][9]
Compound 5f (Ahmad et al.) GABA-A Receptor (predicted)-Showed potent anticonvulsant activity at 30 mg/kg in the MES model.[10]

IC50: Half-maximal inhibitory concentration. hGAT-1: human GABA transporter-1. AChE: Acetylcholinesterase. LOX: Lipoxygenase. MES: Maximal Electroshock Seizure test.

Experimental Protocols & Methodologies

The evaluation of isonipecotic acid derivatives involves a standardized pipeline of in vitro and in vivo assays to characterize their activity, selectivity, and therapeutic efficacy.

This assay is fundamental to determining a compound's potency and selectivity for GAT subtypes.

Objective: To measure the inhibition of [³H]GABA uptake by a test compound in cells expressing a specific GAT subtype.

General Protocol:

  • Cell Culture: Culture HEK-293 or other suitable cell lines stably transfected to express the human GAT subtype of interest (e.g., GAT-1, GAT-2, GAT-3).

  • Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with a buffered salt solution (e.g., Krebs-Ringer-HEPES).

  • Compound Incubation: Add the test compound (isonipecotic acid derivative) at various concentrations to the wells. Include control wells with vehicle and a known inhibitor (e.g., NNC-711 for GAT-1). Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Initiation: Add a solution containing a low concentration of [³H]GABA (radiolabeled GABA) to all wells to initiate the uptake process.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow

The MES test is a widely used animal model for identifying compounds with activity against generalized tonic-clonic seizures.

Objective: To assess the anticonvulsant efficacy of a test compound.

General Protocol:

  • Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-administration), induce a seizure by delivering a brief electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) via corneal or auricular electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis: The compound is considered protective if it prevents the tonic hindlimb extension. Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.[10][11]

This method describes the synthesis of amide derivatives, which can be used to create multi-target ligands.[5]

Objective: To couple a carboxylic acid to the nitrogen of the piperidine ring of ethyl nipecotate.

General Protocol:

  • Reactant Preparation: Dissolve ethyl piperidine-3-carboxylate (ethyl nipecotate) and the desired carboxylic acid (e.g., a derivative of butylated hydroxytoluene) in a suitable aprotic solvent like dichloromethane (DCM).

  • Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours (e.g., 12-24 hours) to allow the amide bond to form.

  • Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with aqueous solutions (e.g., dilute HCl, NaHCO3, and brine) to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the resulting crude product using column chromatography or recrystallization to obtain the final pure amide derivative.

  • Confirmation: Confirm the structure of the synthesized compound using analytical techniques like NMR spectroscopy and mass spectrometry.

Future Directions and Conclusion

The therapeutic potential of isonipecotic acid derivatives extends beyond epilepsy. Research into subtype-selective inhibitors for GAT-2 and GAT-3, as well as dual-action inhibitors, may provide novel treatments for neuropathic pain, anxiety, and other CNS disorders.[3][6] Furthermore, the development of multi-target ligands that combine GABAergic modulation with other mechanisms, such as anti-inflammatory or antioxidant activity, represents a promising strategy for complex neurodegenerative diseases like Alzheimer's.[5][7]

The robust framework of isonipecotic acid provides a versatile scaffold for medicinal chemists. Continued exploration of its structure-activity relationships, guided by the detailed experimental protocols outlined in this guide, will undoubtedly lead to the development of next-generation therapeutics for a wide range of challenging neurological disorders.

References

Technical Guide on the Solubility and Stability of 4-n-Boc-amino-1-cbz-isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 4-n-Boc-amino-1-cbz-isonipecotic acid. Due to the nature of this compound as a specialized chemical intermediate, publicly available quantitative data is limited. Therefore, this document focuses on providing detailed, state-of-the-art experimental protocols for researchers to determine these critical parameters in their own laboratories. Understanding these properties is crucial for its application in peptide synthesis, drug formulation, and overall pharmaceutical development.

Introduction

This compound is a bifunctional amino acid derivative featuring two common protecting groups: the tert-butyloxycarbonyl (Boc) group on the 4-amino position and the carboxybenzyl (Cbz or Z) group on the piperidine nitrogen. This structure makes it a valuable building block in the synthesis of complex peptides and small molecule therapeutics. The Boc group provides acid-labile protection, while the Cbz group is stable under these conditions but can be removed via hydrogenolysis, allowing for orthogonal deprotection strategies.[1][2][3][4] The solubility and stability of this intermediate directly impact reaction efficiency, purification, storage, and formulation.[5][6][7]

Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 252720-32-4[6]
Molecular Formula C₁₉H₂₆N₂O₆[6]
Molecular Weight 378.42 g/mol [6]
Appearance White to off-white solid/powder[6]
Purity (Typical) ≥ 97% (by HPLC)[6]
Storage Conditions 0-8 °C, cool and dry place[6]
Solubility (Qualitative) A related compound, 4-Amino-1-Boc-piperidine-4-carboxylic acid, is soluble in Methanol and insoluble in water. The piperidine core suggests potential solubility in polar organic solvents.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation studies.[10][11][12]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or vial roller system with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The excess solid should be visible after the equilibration period.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[13]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a syringe filter to remove any fine particles.

  • Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration of the dissolved compound by comparing its peak area to a standard calibration curve. The solubility is reported in µg/mL or µM.[6]

Kinetic solubility is often measured in early drug discovery to quickly assess compounds. It measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer.[10][14][15][16]

Objective: To rapidly determine the apparent solubility of a compound in an aqueous buffer when introduced from a DMSO stock.

Materials:

  • 10 mM DMSO stock solution of this compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate reader capable of nephelometry (light scattering) or UV absorbance measurement

  • Liquid handling robotics or multichannel pipettes

Procedure (Nephelometric Method):

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentration range (e.g., 98 µL for a 1:50 dilution).

  • Mixing and Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[14]

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in scattering is observed above the background is reported as the kinetic solubility.[10]

Forced degradation studies are essential for identifying potential degradation products and pathways, which is a regulatory requirement for developing stability-indicating analytical methods.[17][18][19][20]

Objective: To evaluate the intrinsic stability of the compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60 °C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60 °C for 24-48 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

  • Prepare solutions of the compound under the specified stress conditions. A control sample (dissolved in a neutral, non-degrading solvent and kept at 4 °C) should be prepared simultaneously.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all stressed samples and the control sample using a stability-indicating HPLC method.

  • Analysis: Compare the chromatograms of the stressed samples to the control.

    • Measure the percentage loss of the parent compound.

    • Identify and quantify any degradation products that have formed.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure the stress conditions are appropriate without being overly destructive.[20]

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[21][22][23][24]

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

General Protocol:

  • Column and Mobile Phase Screening: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol with water containing buffers like phosphate or modifiers like trifluoroacetic acid).

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies.

  • Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

G Workflow for Thermodynamic Solubility Assay A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Equilibrate on Shaker (24-48h at 25°C) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Filtrate with Mobile Phase E->F G Quantify by Validated HPLC-UV Method F->G H Calculate Solubility (µg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Assay.

G Workflow for Stability Assessment via Forced Degradation cluster_stress Stress Conditions A Acid Hydrolysis G Incubate Samples for Defined Period A->G B Base Hydrolysis B->G C Oxidation (H₂O₂) C->G D Thermal (Solid) D->G E Photolytic (Solid/Solution) E->G F Prepare Control Sample (No Stress) F->G H Analyze All Samples by Stability-Indicating HPLC G->H I Compare Chromatograms H->I J Assess Parent Compound Degradation (%) I->J K Identify & Quantify Degradation Products I->K

Caption: Workflow for Forced Degradation Stability Study.

References

A Comprehensive Technical Guide to 4-n-Boc-amino-1-cbz-isonipecotic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information for the procurement and application of 4-n-Boc-amino-1-cbz-isonipecotic acid in sophisticated research environments. This valuable building block is integral to the fields of medicinal chemistry, peptide synthesis, and drug discovery, offering a versatile scaffold for the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known as 4-(tert-butoxycarbonylamino)-1-(benzyloxycarbonyl)piperidine-4-carboxylic acid, is a white to off-white solid. Its chemical structure features a piperidine ring substituted at the 4-position with both a Boc-protected amine and a carboxylic acid, and a Cbz-protected nitrogen at the 1-position. This unique arrangement of protecting groups allows for selective chemical manipulations, making it a highly versatile intermediate in multi-step organic synthesis.

PropertyValue
CAS Number 252720-32-4
Molecular Formula C19H26N2O6
Molecular Weight 378.42 g/mol
Appearance White to off-white solid
Purity Typically ≥97% (HPLC)
Storage Conditions Store in a cool, dry place, typically at 2-8°C
Solubility Soluble in organic solvents such as methanol and dichloromethane.

Sourcing and Procurement

A variety of chemical suppliers offer this compound for research purposes. When purchasing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity. Key data points to review on the CoA include HPLC purity, NMR, and mass spectrometry data.

Table of Representative Suppliers and Purity Data:

SupplierPurity SpecificationAnalytical Data Provided (Typical)
Chem-Impex≥ 97% (HPLC)HPLC, NMR
Antimex Chemical98%Purity, Moisture Content, Impurity
Oakwood ChemicalNot specified-
Santa Cruz BiotechNot specifiedRefer to lot-specific CoA

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid [1]

This protocol can be conceptually adapted by starting with the Cbz-protected piperidine analog.

  • Step 1: Esterification

    • Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate is dissolved in dichloromethane (DCM).

    • Di-tert-butyl dicarbonate is added portionwise.

    • The reaction is stirred at 25°C for 1 hour.

    • The crude product is washed with saturated sodium bicarbonate, and the organic layers are dried and evaporated to yield 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate.[1]

  • Step 2: Hydrolysis

    • Lithium hydroxide monohydrate is added to a solution of the product from Step 1 in a mixture of water, tetrahydrofuran (THF), and methanol.

    • The solution is stirred at 20°C for 24 hours.

    • The reaction mixture is diluted with ethyl acetate (EtOAc) and washed with water.

    • The aqueous layer is acidified to pH 5 with a 1M citric acid solution and then extracted with EtOAc.

    • The combined organic extracts are washed with saturated brine, dried over MgSO4, filtered, and evaporated to afford 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid.[1]

Yield Data from a Representative Synthesis: [1]

StepProductYield
Esterification1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate98%
Hydrolysis1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid78%

Applications in Research and Drug Development

This compound is a valuable building block in several areas of pharmaceutical research.

  • Peptide Synthesis: This compound is utilized as a constrained amino acid analog in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity into peptides.[2] This can enhance biological activity and metabolic stability.

  • Drug Discovery: The piperidine scaffold is a common motif in many bioactive molecules. This compound serves as a key intermediate in the synthesis of a variety of therapeutics, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[2][3]

  • Scaffold for Chemical Libraries: Its orthogonal protecting groups (Boc and Cbz) allow for selective deprotection and further functionalization, making it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening.

Logical Workflow for a Research Application

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery project, from initial compound acquisition to the synthesis of a final drug candidate.

G A Procurement of This compound B Quality Control (CoA Verification: HPLC, NMR, MS) A->B C Selective Deprotection (e.g., Boc removal with TFA) B->C D Coupling Reaction (Amide bond formation) C->D E Further Synthetic Modifications D->E F Final Compound Synthesis E->F G Purification (e.g., HPLC) F->G H Structural Characterization (NMR, MS) G->H I Biological Screening H->I

References

A Technical Guide to 4-n-Boc-amino-1-cbz-isonipecotic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Central, NJ – 4-n-Boc-amino-1-cbz-isonipecotic acid is a valuable bifunctional molecule utilized as a key intermediate in the fields of medicinal chemistry and peptide synthesis. Its rigid piperidine core, furnished with orthogonal nitrogen protecting groups, makes it an ideal scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its applications in drug discovery and development.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is crucial for its application in quantitative synthetic chemistry.

PropertyValueReference
Molecular Formula C19H26N2O6[1]
Molecular Weight 378.42 g/mol
CAS Number 252720-32-4
Appearance Off-white to slight yellow solid[2]
Purity Typically ≥97% (HPLC)
Storage Store in a cool, dry place[2]

Synthetic Protocol

The synthesis of this compound can be envisioned through a two-step process starting from 4-amino-isonipecotic acid. This involves the sequential protection of the two amino groups. The following is a plausible experimental protocol based on established chemical transformations.

Step 1: Cbz-protection of the Piperidine Nitrogen

The first step involves the selective protection of the secondary amine of the piperidine ring with a carboxybenzyl (Cbz) group.

Materials:

  • 4-amino-isonipecotic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na2CO3)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-amino-isonipecotic acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium carbonate solution (2.5 equivalents of Na2CO3).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring, ensuring the temperature is maintained below 5 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

  • Extract the product, 4-amino-1-cbz-isonipecotic acid, with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Boc-protection of the 4-Amino Group

The second step is the protection of the primary amino group at the 4-position with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 4-amino-1-cbz-isonipecotic acid (from Step 1)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Water

  • Brine solution

Procedure:

  • Suspend the crude 4-amino-1-cbz-isonipecotic acid (1.0 equivalent) in dichloromethane.

  • Add triethylamine (2.5 equivalents) and stir the mixture at room temperature until the starting material dissolves.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow and Diagrams

The synthetic strategy relies on the orthogonal nature of the Cbz and Boc protecting groups. The Cbz group is stable to the basic conditions used for the Boc protection, and the Boc group is labile to acid, while the Cbz group is typically removed by hydrogenolysis. This orthogonality allows for selective deprotection and further functionalization at either the ring nitrogen or the 4-amino position, which is a significant advantage in multi-step synthesis.

Synthesis_Workflow Start 4-Amino-Isonipecotic Acid Step1 Cbz Protection (Piperidine N) Start->Step1 Cbz-Cl, Na2CO3 Intermediate 4-Amino-1-cbz-isonipecotic Acid Step1->Intermediate Step2 Boc Protection (4-Amino Group) Intermediate->Step2 Boc2O, Et3N FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Peptide Synthesis

This compound is not typically a biologically active molecule itself but serves as a crucial building block. Its rigid structure is used to introduce conformational constraints in peptide chains, which can enhance binding affinity and biological activity.

The orthogonally protected amino groups allow for its use in both solid-phase and solution-phase peptide synthesis. For example, the carboxylic acid can be activated and coupled to the N-terminus of a growing peptide chain. Subsequently, either the Boc or Cbz group can be selectively removed to allow for further elongation of the peptide or the attachment of other moieties.

This intermediate is valuable in the synthesis of:

  • Novel Analgesics and Anti-inflammatory Drugs: The isonipecotic acid scaffold is present in a number of biologically active compounds.

  • Bioactive Peptides: Its incorporation can lead to peptides with improved stability and therapeutic potential.

  • Inhibitors and Pharmacologically Relevant Molecules: The ability to selectively functionalize the molecule makes it a key component in the design of targeted inhibitors.

As research in peptide-based therapeutics continues to grow, the demand for versatile and well-defined building blocks like this compound is expected to increase, solidifying its role in the development of next-generation pharmaceuticals.

References

The Strategic Core: A Technical Guide to 4-n-Boc-amino-1-cbz-isonipecotic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-n-Boc-amino-1-cbz-isonipecotic acid, a Cα,Cα-disubstituted amino acid analog, stands as a pivotal pharmaceutical intermediate in modern drug discovery. Its unique, orthogonally protected structure, featuring a piperidine core with a tert-butyloxycarbonyl (Boc) protected amine and a carbobenzyloxy (Cbz) protected ring nitrogen, offers exceptional versatility for constructing complex molecular architectures. This guide provides an in-depth technical overview of its chemical properties, applications, and a detailed, representative experimental protocol for its use in the synthesis of advanced pharmaceutical intermediates, underscoring its value as a strategic building block in the development of novel therapeutics, including antiviral and anti-inflammatory agents.

Physicochemical Properties and Structural Features

This compound, also known by synonyms such as 1-Cbz-4-(Boc-amino)piperidine-4-carboxylic acid, is a white to off-white solid. The key to its utility lies in the two distinct protecting groups. The Boc group on the 4-amino substituent is acid-labile, while the Cbz group on the piperidine nitrogen is typically removed via hydrogenation. This orthogonal protection scheme allows for selective deprotection and sequential reaction at either the exocyclic amine, the ring nitrogen, or the carboxylic acid, providing chemists with precise control over multi-step synthetic routes.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 252720-32-4
Molecular Formula C₁₉H₂₆N₂O₆
Molecular Weight 378.42 g/mol
Appearance Off-white to slight yellow solid
Purity ≥97% (HPLC)
Storage Conditions Store at 0-8 °C in a dry, cool, and well-ventilated place
Solubility Soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF)

Applications as a Pharmaceutical Intermediate

The rigid piperidine scaffold is a common motif in a vast number of biologically active compounds. The strategic placement of amino and carboxylic acid functionalities on this core makes this compound a highly sought-after building block. Its applications are diverse and significant:

  • Antiviral Agents: Piperidine derivatives are crucial components of various antiviral drugs, including inhibitors for HIV and Hepatitis C Virus (HCV). This intermediate serves as a scaffold to correctly orient pharmacophoric groups that interact with viral targets like proteases or entry receptors.

  • Peptide Synthesis: As a constrained amino acid analogue, it is incorporated into peptides to induce specific conformations or to act as a stable, non-natural building block, enhancing proteolytic stability and modulating biological activity.

  • Kinase and Protease Inhibitors: The piperidine core can serve as a central scaffold for developing inhibitors of enzymes such as protein kinase B (PKB/AKT), which are implicated in cancer.

  • Analgesics and Anti-inflammatory Drugs: The isonipecotic acid framework is foundational in the development of novel analgesics and anti-inflammatory agents.

Synthetic Workflow and Key Transformations

The primary utility of this compound in pharmaceutical synthesis is its function as a carboxylic acid component in amide bond formation. This reaction couples the piperidine core to another key fragment, typically an amine-containing molecule, to construct the backbone of the target drug candidate. The general workflow involves activating the carboxylic acid and subsequent reaction with a nucleophilic amine.

G General Synthetic Workflow using the Intermediate cluster_start Starting Materials cluster_process Core Reaction cluster_end Product & Further Steps A 4-n-Boc-amino-1-cbz- isonipecotic acid (Intermediate) C Carboxylic Acid Activation (e.g., HATU, EDC/HOBt) A->C Coupling Reagent B Amine Component (e.g., Aniline Derivative) R-NH2 D Amide Bond Formation (Nucleophilic Acyl Substitution) B->D C->D Activated Intermediate E Coupled Product (Advanced Intermediate) D->E Yield: Typically >80% F Selective Deprotection (Boc or Cbz removal) E->F G Final API Synthesis F->G

Caption: General workflow for amide coupling using the title intermediate.

Experimental Protocols: Amide Bond Formation

The following is a representative, detailed protocol for the coupling of this compound with a model amine (e.g., 4-chloroaniline) using a standard peptide coupling reagent.

Objective: To synthesize 1-(benzyloxycarbonyl)-4-((tert-butoxycarbonyl)amino)-N-(4-chlorophenyl)piperidine-4-carboxamide.

Materials:

  • This compound (1.0 eq)

  • 4-chloroaniline (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 20-30 minutes. The solution should remain clear. This step forms the activated O-acylisourea intermediate.

  • Nucleophile Addition: Add 4-chloroaniline (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Table 2: Representative Quantitative Data for Amide Coupling

ParameterExpected Value
Reaction Time 12-16 hours
Yield 80-95%
Purity (Post-Chr.) >98% (by HPLC)

Note: Yields are highly dependent on the specific substrates and reaction scale.

Logical Relationship of Protecting Groups

The orthogonal nature of the Boc and Cbz protecting groups is a critical feature of this intermediate, enabling selective synthetic transformations.

G Protecting Group Strategy cluster_Boc Boc Group Manipulation cluster_Cbz Cbz Group Manipulation A This compound (Fully Protected) B Acidic Conditions (e.g., TFA in DCM) A->B Selective Deprotection D Hydrogenolysis (e.g., H2, Pd/C) A->D Selective Deprotection C 4-Amino-1-cbz-isonipecotic acid (Free exocyclic amine) B->C F New Analogues C->F Further Functionalization (e.g., Alkylation, Acylation) E 4-n-Boc-amino-isonipecotic acid (Free ring nitrogen) D->E G New Analogues E->G Further Functionalization (e.g., Arylation, Reductive Amination)

Methodological & Application

protocol for solid-phase peptide synthesis using 4-n-Boc-amino-1-cbz-isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Solid-Phase Synthesis of Peptides Incorporating 4-N-Boc-amino-1-Cbz-isonipecotic Acid

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of complex peptide sequences.[1] The incorporation of non-natural or constrained amino acids is a key strategy in drug discovery to enhance peptide stability, receptor affinity, and bioavailability. 4-amino-1-carboxybenzyl-isonipecotic acid is a cyclic, non-proteinogenic amino acid analog that can induce specific structural constraints in a peptide backbone. This application note provides a detailed protocol for the incorporation of its N-α-Boc-protected derivative, this compound, into a peptide sequence using the Boc/Bzl (tert-butoxycarbonyl/benzyl) SPPS strategy.

The Boc/Bzl method utilizes the acid-labile Boc group for temporary α-amino protection and more robust, benzyl-type protecting groups for side chains, which are removed during the final cleavage step with a strong acid like hydrofluoric acid (HF).[1][2] The choice of protecting groups is critical and must be orthogonal, meaning one can be removed without affecting the other.[1][3] In the case of this compound, the Boc group is removed in each cycle with trifluoroacetic acid (TFA), while the Cbz group on the ring nitrogen remains intact until the final cleavage.

Protecting Group Orthogonality

The successful synthesis relies on the differential lability of the Boc and Cbz protecting groups. The Boc group is highly sensitive to moderate acids like TFA, whereas the Cbz group requires stronger conditions, such as catalytic hydrogenation or treatment with strong acids like HF, for its removal.[3][4] This orthogonality is the fundamental principle that allows for the selective deprotection of the N-terminal amine for chain elongation while the ring nitrogen remains protected.

G cluster_Peptide Peptide Chain on Resin cluster_Final Final Cleavage peptide_resin Resin-Peptide-(4-Amino-1-Cbz-isonipecotoyl)-NH-Boc TFA 1. Treat with TFA peptide_resin->TFA Selective Removal HF Treat with HF / Scavengers peptide_resin->HF Simultaneous Removal Neutralize 2. Neutralize (DIEA) Boc Boc Group TFA->Boc Removes Couple 3. Couple next Boc-AA Cbz Cbz Group HF->Cbz Removes FinalPeptide Free Peptide HF->FinalPeptide Yields

Caption: Orthogonality of Boc and Cbz protecting groups in SPPS.

Experimental Protocol

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Boc-SPPS chemistry on a Merrifield resin.

Materials and Reagents
  • Merrifield Resin (chloromethylpolystyrene), 1% DVB, 100-200 mesh

  • This compound

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for optional capping)

  • Acetic Anhydride (for optional capping)

  • Anhydrous Hydrofluoric Acid (HF)

  • Anisole (scavenger)

  • Diethyl ether

Protocol Workflow Diagram

SPPS_Workflow start Start: Merrifield Resin swell 1. Swell Resin (DCM) start->swell couple_first_aa 2. Couple First Boc-AA (e.g., Boc-Gly-OH) swell->couple_first_aa wash1 3. Wash (DCM, IPA, DCM) couple_first_aa->wash1 deprotect_boc 4. Boc Deprotection (50% TFA in DCM) wash1->deprotect_boc wash2 5. Wash (DCM, IPA) deprotect_boc->wash2 neutralize 6. Neutralization (10% DIEA in DCM) wash2->neutralize wash3 7. Wash (DCM) neutralize->wash3 couple_isonipecotic 8. Couple This compound wash3->couple_isonipecotic repeat_cycle 9. Repeat Cycle 3-8 for remaining amino acids couple_isonipecotic->repeat_cycle final_wash 10. Final Wash & Dry repeat_cycle->final_wash cleavage 11. HF Cleavage (Remove Cbz & other side-chain groups, cleave from resin) final_wash->cleavage precipitate 12. Precipitate & Wash (Cold Diethyl Ether) cleavage->precipitate purify 13. Purify Peptide (RP-HPLC) precipitate->purify end End: Purified Peptide purify->end

Caption: Workflow for Boc-SPPS incorporating the modified amino acid.

Step-by-Step Procedure

1. Resin Preparation and First Amino Acid Attachment

  • Swell 1.0 g of Merrifield resin in DCM for at least 1 hour in a reaction vessel.

  • To attach the C-terminal amino acid, use the cesium salt method to minimize racemization.[5] Dissolve the first Boc-amino acid (3 eq.) in DMF and add cesium carbonate (1.5 eq.). After stirring, evaporate the solvent and add the resulting Boc-amino acid cesium salt to the swollen resin.

  • Heat the mixture at 50°C overnight.

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

2. Standard Boc Deprotection Cycle

  • Deprotection : Swell the peptide-resin in DCM. Treat with a 50% TFA in DCM solution (10 mL/g of resin) for 5 minutes (pre-wash), drain, and then treat with fresh 50% TFA/DCM for 20-25 minutes.[5]

  • Washing : Wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to remove residual TFA and byproducts.[5]

  • Neutralization : Treat the resin with a 10% solution of DIEA in DCM (2 x 10 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.[5]

  • Washing : Wash the resin thoroughly with DCM (3x) to remove excess DIEA.

3. Coupling of this compound

  • Dissolve this compound (3 eq.) and an activating agent like HOBt (3 eq.) in DMF.

  • Add a coupling reagent such as DCC (3 eq.) or HBTU (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).[6] If the test is positive (indicating free amines), a second coupling may be necessary.

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

4. Peptide Chain Elongation

  • Repeat the deprotection, neutralization, and coupling steps (Protocol Steps 2 & 3) for each subsequent Boc-amino acid in the desired sequence.

5. Final Cleavage and Deprotection

  • After the final amino acid has been coupled, perform a final Boc deprotection.

  • Wash the peptide-resin extensively with DCM and dry thoroughly under vacuum.[7]

  • HF Cleavage : This step must be performed in a specialized, HF-resistant apparatus.

    • Place the dried peptide-resin (1 g) in the HF reaction vessel.

    • Add a scavenger, typically anisole (1 mL).[5]

    • Cool the vessel in a dry ice/methanol bath.

    • Distill anhydrous HF (approx. 10 mL) into the vessel.

    • Allow the reaction to stir in an ice bath for 45-60 minutes.[5] This step cleaves the peptide from the Merrifield resin and removes the Cbz group from the isonipecotic acid residue, along with other benzyl-based side-chain protecting groups.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation : Suspend the residue in cold diethyl ether to precipitate the crude peptide. Wash thoroughly with more cold ether to remove scavengers and cleaved protecting groups.[5]

  • Filter and collect the crude peptide. Dissolve it in an appropriate aqueous solution (e.g., 10% acetic acid) and lyophilize.

6. Purification

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide typical quantities and reaction times for a synthesis performed on a 1.0 g scale of Merrifield resin (substitution level of 0.8 mmol/g).

Table 1: Reagents for Coupling and Deprotection

Step Reagent Equivalents (to resin capacity) Typical Amount
Coupling Boc-Amino Acid 3 eq. 2.4 mmol
HBTU 3 eq. 2.4 mmol
HOBt 3 eq. 2.4 mmol
DIEA (for activation) 6 eq. 4.8 mmol
Deprotection TFA in DCM (50%) - 10-15 mL

| Neutralization | DIEA in DCM (10%) | - | 10-15 mL |

Table 2: Typical Reaction Parameters

Process Step Duration Temperature
SPPS Cycle Resin Swelling 1 hour Room Temp.
Boc Deprotection 25-30 min Room Temp.
Coupling 2-4 hours Room Temp.

| Final Cleavage | HF Cleavage | 45-60 min | 0 °C |

Conclusion

This protocol provides a comprehensive framework for the successful incorporation of this compound into synthetic peptides using the Boc-SPPS methodology. The key to this process is the orthogonal protection scheme, which allows for the selective removal of the temporary Boc group during chain elongation while the permanent Cbz group is retained until the final, strong-acid cleavage step. This method enables researchers to create novel peptides with constrained backbones for applications in pharmacology and drug development.

References

Coupling Reagents for 4-n-Boc-amino-1-cbz-isonipecotic Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the incorporation of 4-n-Boc-amino-1-cbz-isonipecotic acid into peptide sequences during solid-phase peptide synthesis (SPPS). The sterically hindered nature of this cyclic, α,α-disubstituted amino acid derivative presents a significant challenge in achieving efficient and epimerization-free peptide bond formation. Standard coupling reagents may prove insufficient, leading to low yields and incomplete reactions. This guide offers a comparative overview of high-efficiency coupling reagents and detailed protocols for their application.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold can impart conformational constraints on peptides, which can lead to improved biological activity, selectivity, and metabolic stability. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) protecting groups allow for its orthogonal incorporation into peptide chains. However, the quaternary carbon at the 4-position creates significant steric hindrance, making the formation of a peptide bond with the carboxylic acid challenging.

Selection of Coupling Reagents

For sterically hindered amino acids like this compound, powerful onium salt reagents (uronium/aminium or phosphonium salts) are generally required.[1] Carbodiimide reagents like DCC or EDC are often insufficient for such difficult couplings.[2] The choice of coupling reagent is a critical factor in the success of the peptide synthesis.[3]

Comparison of High-Efficiency Coupling Reagents

The following table summarizes the performance of several common high-efficiency reagents suitable for hindered couplings.

Coupling ReagentReagent TypeReactivityRacemization RiskAdvantagesDisadvantages
HATU Aminium SaltVery HighLowFaster and more efficient than HBTU, especially for difficult sequences.[1][3]Can cause guanidinylation of the N-terminus if used in excess.[4]
HBTU Aminium SaltHighLow-ModerateWidely used, reliable, and effective.[1]Less efficient than HATU for hindered couplings; may require longer reaction times or double coupling.[5]
COMU Aminium SaltVery HighLowHigh coupling efficiency comparable to HATU, with a better safety profile (non-explosive byproducts) and good solubility.[6][7]
DIC/HOAt Carbodiimide/AdditiveHighLowCost-effective; avoids guanidinylation side reactions.[1]Slower reaction times compared to aminium salts; byproducts can be problematic.[1]
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[7]Byproducts can be difficult to remove.[1]

Experimental Protocols

The following protocols are provided as general guidelines for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry. Optimization may be required based on the specific peptide sequence and resin.

General Workflow for a Coupling Cycle in SPPS

SPPS Coupling Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation (Coupling Reagent, Base) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling Positive (Recouple) Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Negative

General workflow for a single amino acid coupling cycle in SPPS.

Protocol 1: HATU-Mediated Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids.[2]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Ensure the N-terminal Fmoc group has been removed using a standard 20% piperidine in DMF solution, followed by thorough washing with DMF.

  • Activation of the Amino Acid: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary. Once complete, thoroughly wash the resin with DMF and Dichloromethane (DCM).

Protocol 2: COMU-Mediated Coupling

COMU offers coupling efficiency comparable or superior to HATU and has an improved safety profile as its byproduct, Oxyma, is not explosive.[6]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA (6 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Activation and Coupling: In a separate vial, dissolve this compound and COMU in DMF. Add DIPEA and mix for 1-2 minutes to allow for activation. Immediately add this solution to the resin.

  • Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow step 4 of the HATU protocol.

Protocol 3: DIC/HOAt-Mediated Coupling

This carbodiimide-based method is a cost-effective alternative, and the use of HOAt as an additive enhances reactivity and suppresses racemization.[1]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Coupling Reaction: In a separate vessel, dissolve this compound and HOAt in DMF. Add this solution to the resin. Then, add DIC to the resin suspension.

  • Reaction Time: Agitate the mixture at room temperature for 4-6 hours. Carbodiimide-mediated couplings are generally slower than those with aminium salts.

  • Monitoring and Washing: Follow step 4 of the HATU protocol.

Mechanism of Action

The efficacy of these coupling reagents lies in their ability to activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the peptide chain.

Peptide Coupling Mechanism cluster_activation Activation cluster_coupling Coupling Amino_Acid R-COOH (Protected Amino Acid) Active_Ester R-CO-X (Activated Intermediate) Amino_Acid->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, COMU, DIC/HOAt) Coupling_Reagent->Active_Ester Peptide_Resin H₂N-Peptide-Resin Peptide_Bond R-CO-NH-Peptide-Resin (Peptide Bond Formation) Active_Ester->Peptide_Bond Peptide_Resin->Peptide_Bond

General mechanism of peptide bond formation using a coupling reagent.

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a second coupling (recoupling) with a fresh solution of the activated amino acid is recommended. For particularly difficult couplings, extending the reaction time or increasing the temperature (e.g., to 40-50 °C) may be beneficial, although this could increase the risk of side reactions.

  • Guanidinylation: When using aminium/uronium reagents like HATU, avoid using a large excess of the coupling reagent relative to the carboxylic acid to minimize the risk of capping the N-terminal amine of the peptide chain.[8] In-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, can also minimize this risk.[1]

  • Solvent Choice: DMF is the most common solvent for SPPS. However, for some "difficult" sequences that are prone to aggregation, alternative solvents or solvent mixtures may be beneficial.

Conclusion

The successful incorporation of the sterically demanding this compound into peptide sequences is highly dependent on the choice of an appropriate and powerful coupling reagent. Aminium/uronium reagents such as HATU and COMU are highly recommended for their efficiency and ability to minimize racemization. For a more cost-effective approach, DIC in combination with HOAt can also yield good results, albeit with potentially longer reaction times. The provided protocols offer a starting point for the successful synthesis of peptides containing this valuable building block. Careful monitoring and optimization of the coupling conditions are crucial for achieving high yields and purity in the final peptide product.

References

Application Notes and Protocols: Selective Cbz Group Removal from 4-n-Boc-amino-1-cbz-isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex molecules, particularly in pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount. The carbobenzyloxy (Cbz or Z) and tert-butyloxycarbonyl (Boc) groups are two of the most common amine protecting groups. A key aspect of their utility lies in their orthogonality, meaning one can be selectively removed in the presence of the other. This application note provides detailed protocols for the selective removal of the Cbz group from 4-n-Boc-amino-1-cbz-isonipecotic acid, yielding 4-n-Boc-amino-isonipecotic acid. This transformation is a critical step in the synthesis of various biologically active compounds and pharmaceutical intermediates.[1] The primary method discussed is catalytic hydrogenolysis, a mild and efficient technique for Cbz deprotection that leaves the acid-labile Boc group intact.

Principle of Orthogonal Deprotection

The selective removal of the Cbz group in the presence of a Boc group is possible due to their distinct chemical labilities. The Cbz group is susceptible to cleavage by catalytic hydrogenation, which involves the hydrogenolysis of the benzylic carbon-oxygen bond.[2] Conversely, the Boc group is stable under these conditions but is readily removed by treatment with acid. This difference in reactivity allows for a precise and high-yielding deprotection strategy, which is fundamental in multi-step organic synthesis.

Reaction Scheme

The overall transformation is depicted in the following scheme:

start This compound end 4-n-Boc-amino-isonipecotic acid start->end reagents H2, Pd/C (Catalytic Hydrogenolysis)

Caption: General reaction scheme for the Cbz deprotection.

Experimental Protocols

Two primary methods for the catalytic hydrogenolysis of the Cbz group are presented below: standard catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation.

Protocol 1: Standard Catalytic Hydrogenation with H₂ Gas

This method is a widely used and highly effective procedure for Cbz deprotection. It involves the use of a palladium catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol, Ethyl Acetate)

  • Hydrogen (H₂) gas supply

  • Hydrogenation vessel (e.g., Parr shaker or flask with H₂ balloon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (approximately 20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by evacuation.

  • Introduce hydrogen gas into the vessel. If using a balloon, the reaction is typically run at atmospheric pressure. For larger scale or faster reactions, a pressure of up to 7 atm can be applied.[3]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product, 4-n-Boc-amino-isonipecotic acid, is often obtained in high purity and can be used in the next step without further purification. If necessary, purification can be achieved by crystallization or chromatography.

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst. Ammonium formate is a commonly used and effective hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (or Ethanol)

  • Reaction flask with a condenser

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (10-20 mol%) to the solution.

  • Add ammonium formate (3-5 eq) to the reaction mixture in portions. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C to increase the reaction rate.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation

The following table summarizes typical quantitative data for the selective Cbz deprotection of a closely related substrate, demonstrating the high efficiency of the catalytic hydrogenation method.

ParameterValueReference
Starting Material4-Benzylamino-piperidine-1-carboxylic acid tert-butyl ester[3]
Substrate Amount25 g[3]
Catalyst10% Palladium on carbon[3]
Catalyst Loading8.62 g[3]
Hydrogen SourceH₂ Gas[3]
Pressure7 atm[3]
SolventEthanol[3]
Solvent Volume500 mL[3]
Reaction TimeUntil starting material consumed[3]
TemperatureRoom Temperature[4]
Yield 98% [3]

Mandatory Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge stir Stir Vigorously purge->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify (if necessary) concentrate->purify

Caption: Workflow for Cbz removal via catalytic hydrogenation.

Logical Relationship of Protecting Group Removal

G cluster_conditions Deprotection Conditions Start This compound Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Acidolysis Acidolysis (e.g., TFA, HCl) Start->Acidolysis Product_Boc 4-n-Boc-amino-isonipecotic acid Hydrogenolysis->Product_Boc Selective Cbz Removal Product_Free 4-Amino-isonipecotic acid Acidolysis->Product_Free Boc (and Cbz) Removal

Caption: Orthogonal deprotection strategy for Cbz and Boc groups.

References

Application Notes and Protocols for the Characterization of 4-n-Boc-amino-1-cbz-isonipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-n-Boc-amino-1-cbz-isonipecotic acid and its derivatives are important building blocks in medicinal chemistry and drug development. The presence of two distinct protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, allows for orthogonal synthesis strategies in the construction of complex molecules, particularly peptides and peptidomimetics.[1][2] Accurate and thorough characterization of these intermediates is critical to ensure the identity, purity, and quality of the final drug candidates.

This document provides detailed application notes and experimental protocols for the analytical techniques used to characterize this compound and its derivatives. These techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound derivatives. Each technique provides unique and complementary information regarding the structure, purity, and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the presence and integrity of the isonipecotic acid backbone and the Boc and Cbz protecting groups.

Expected ¹H NMR Spectral Data: In a typical ¹H NMR spectrum, the following characteristic signals are expected for this compound:

  • A singlet integrating to 9 protons around δ 1.4 ppm, corresponding to the tert-butyl group of the Boc protecting group.[3]

  • Multiplets for the piperidine ring protons, typically in the range of δ 1.5-4.0 ppm.

  • A singlet at approximately δ 5.1 ppm for the two benzylic protons of the Cbz group.

  • A multiplet for the aromatic protons of the Cbz group around δ 7.3 ppm.

  • A broad singlet for the N-H proton of the Boc-protected amine.

  • A broad singlet for the carboxylic acid proton, which may be exchanged with D₂O.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the Boc (around δ 155 ppm) and Cbz (around δ 156 ppm) groups, as well as the carboxylic acid (around δ 175 ppm). The carbon atoms of the piperidine ring and the protecting groups will also have distinct chemical shifts.

Table 1: Representative Quantitative NMR Data for this compound

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Boc (-C(CH₃)₃)~1.4 (s, 9H)~28.3 (3C), ~80.0 (1C)
Piperidine Ring~1.5-4.0 (m)~30-60
Cbz (-CH₂-Ph)~5.1 (s, 2H)~67.0
Cbz (Aromatic)~7.3 (m, 5H)~127-136
Boc (C=O)-~155.0
Cbz (C=O)-~156.0
Carboxylic Acid (C=O)-~175.0

Note: The exact chemical shifts may vary depending on the solvent and the specific derivative.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is a cornerstone technique for assessing the purity of this compound derivatives.[] Reversed-phase HPLC is typically employed, separating the compound of interest from starting materials, by-products, and other impurities.

A typical HPLC analysis of a purified this compound derivative should show a single major peak, with a purity of ≥97% being a common benchmark for use in further synthetic steps.[5]

Table 2: Typical HPLC Parameters and Expected Results

ParameterConditionExpected Result
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)Good peak shape and resolution
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)Elution of the compound of interest
Flow Rate 1.0 mL/minConsistent retention time
Detection UV at 220 nm and 254 nmDetection of the aromatic Cbz group
Retention Time Dependent on the specific derivative and gradientA reproducible retention time
Purity ≥ 97%Confirmation of sample purity
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to provide structural information through fragmentation analysis.[6] Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, typically yielding the protonated molecule [M+H]⁺.[6]

For this compound (C₁₉H₂₆N₂O₆, Molecular Weight: 378.42 g/mol ), the expected [M+H]⁺ ion would be at m/z 379.4.[1][5] Further fragmentation (MS/MS) can be induced to confirm the structure.

Expected Fragmentation Pattern:

  • Loss of the Boc group (100 Da) or isobutylene (56 Da).

  • Loss of the Cbz group (135 Da) or the benzyl group (91 Da).

  • Decarboxylation (loss of 44 Da).

  • Cleavage of the piperidine ring.[6]

Table 3: Expected Mass Spectrometry Data

IonExpected m/zInterpretation
[M+H]⁺379.4Protonated molecule
[M-Boc+H]⁺279.4Loss of the Boc group
[M-Cbz+H]⁺244.4Loss of the Cbz group
[M-CO₂H+H]⁺334.4Loss of the carboxylic acid group
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule. The spectrum will show characteristic absorption bands for the carbonyl groups of the Boc, Cbz, and carboxylic acid moieties, as well as N-H and C-H bonds.

Characteristic FTIR Absorption Bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.[7]

  • N-H stretch (Boc-amine): A band around 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic and aromatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=O stretch (urethane and carboxylic acid): Strong, sharp bands in the region of 1680-1760 cm⁻¹. The urethane carbonyls of the Boc and Cbz groups are expected around 1690-1720 cm⁻¹.[8]

Table 4: Summary of Key FTIR Data

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Broad
N-H (Amine)3300-3500Medium
C=O (Urethane/Carboxylic Acid)1680-1760Strong, Sharp

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024) and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Protocol 2: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector, an autosampler, and a C18 reversed-phase column.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor the absorbance at 220 nm and 254 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample.

Protocol 3: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Conditions:

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized).

  • MS/MS Analysis (Optional): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum. The collision energy should be optimized to achieve a good fragmentation pattern.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the expected cleavages to confirm the structure.

Protocol 4: FTIR Spectroscopic Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups and compare them to the expected values.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Compound 4-n-Boc-amino-1-cbz- isonipecotic acid Derivative NMR NMR Spectroscopy Compound->NMR Analysis HPLC HPLC Compound->HPLC Analysis MS Mass Spectrometry Compound->MS Analysis FTIR FTIR Spectroscopy Compound->FTIR Analysis Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Identity Molecular Weight and Functional Group ID MS->Identity FTIR->Identity Mass_Spec_Fragmentation Parent [M+H]⁺ (m/z 379.4) Frag1 [M-Boc+H]⁺ (m/z 279.4) Parent->Frag1 -100 Da Frag2 [M-Cbz+H]⁺ (m/z 244.4) Parent->Frag2 -135 Da Frag3 [M-CO₂H+H]⁺ (m/z 334.4) Parent->Frag3 -45 Da Frag4 Piperidine Ring Fragments Parent->Frag4 Ring Opening

References

Application Notes and Protocols for 4-n-Boc-amino-1-cbz-isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical characterization of 4-n-Boc-amino-1-cbz-isonipecotic acid, a key intermediate in pharmaceutical synthesis. Due to the absence of publicly available experimental data for this specific compound, this document presents expected analytical data based on the analysis of its constituent functional groups and related chemical structures. It also includes generalized protocols for the synthesis and analysis of similar molecules, which can be adapted by researchers.

Compound Overview

Compound Name: this compound Systematic Name: 4-(tert-butoxycarbonylamino)-1-(benzyloxycarbonyl)piperidine-4-carboxylic acid CAS Number: 252720-32-4 Molecular Formula: C₁₉H₂₆N₂O₆ Molecular Weight: 378.42 g/mol Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Analytical Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HC₆H₅ (Cbz)
~5.15s2HCH₂ (Cbz)
~5.00br s1HNH (Boc)
~4.10m2HPiperidine H-2ax, H-6ax
~3.20m2HPiperidine H-2eq, H-6eq
~2.20m2HPiperidine H-3ax, H-5ax
~1.90m2HPiperidine H-3eq, H-5eq
1.45s9HC(CH₃)₃ (Boc)
12.5 (variable)br s1HCOOH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~178.0COOH
~155.0C=O (Cbz)
~154.5C=O (Boc)
~136.5C (aromatic, Cbz)
~128.5CH (aromatic, Cbz)
~128.0CH (aromatic, Cbz)
~127.8CH (aromatic, Cbz)
~80.0C(CH₃)₃ (Boc)
~67.5CH₂ (Cbz)
~55.0C-4 (Piperidine)
~43.0C-2, C-6 (Piperidine)
~33.0C-3, C-5 (Piperidine)
28.3C(CH₃)₃ (Boc)
Predicted Mass Spectrometry Data
TechniqueExpected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
ESI-MS379.1813401.1632

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of Boc and Cbz protected amino acids. These should be adapted and optimized for the specific synthesis of this compound.

Synthesis Workflow

G cluster_0 Synthesis of this compound Start Start Isonipecotic_acid 1-Cbz-isonipecotic acid Start->Isonipecotic_acid Reaction1 Curtius Rearrangement or similar amination at C4 Isonipecotic_acid->Reaction1 Intermediate 4-amino-1-Cbz-isonipecotic acid Reaction1->Intermediate Reaction2 Boc Protection of 4-amino group Intermediate->Reaction2 Product This compound Reaction2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization G cluster_1 NMR Sample Preparation Weigh_Sample Weigh 5-10 mg of purified compound Dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Weigh_Sample->Dissolve Transfer Transfer solution to an NMR tube Dissolve->Transfer Add_Standard Optional: Add internal standard (e.g., TMS) Transfer->Add_Standard Acquire_Spectra Acquire ¹H and ¹³C NMR spectra Add_Standard->Acquire_Spectra

Application Note: HPLC Purification of Peptides Containing Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as isonipecotic acid, into peptide structures is a key strategy in modern drug discovery to enhance conformational stability, receptor affinity, and enzymatic resistance. Isonipecotic acid, a cyclic aliphatic amino acid, imparts a significant conformational constraint on the peptide backbone. However, its presence also alters the physicochemical properties of the peptide, necessitating specific considerations for purification. This application note provides a detailed protocol for the purification of peptides containing isonipecotic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely adopted and effective method for peptide purification.[1][2] RP-HPLC separates molecules based on their hydrophobicity, making it an ideal choice for separating the target peptide from synthesis-related impurities.[1][3]

Understanding the Chromatographic Behavior of Isonipecotic Acid-Containing Peptides

The retention of peptides in RP-HPLC is primarily dictated by their overall hydrophobicity.[1] Isonipecotic acid (piperidine-4-carboxylic acid) has a reported LogP value of -1.29, indicating its hydrophilic nature.[4] This suggests that the incorporation of isonipecotic acid will likely decrease the overall hydrophobicity of a peptide, leading to earlier elution from a reversed-phase column compared to a similar peptide containing a more hydrophobic residue.

The rigid, cyclic structure of isonipecotic acid can also influence the peptide's conformation and its interaction with the stationary phase, potentially affecting peak shape and resolution. Therefore, a systematic approach to method development is crucial for achieving high purity.

Experimental Protocols

Analytical Method Development

Prior to preparative purification, it is essential to develop a robust analytical method to assess the purity of the crude peptide and to optimize the separation conditions.[5]

Workflow for Analytical Method Development:

Analytical_Method_Development_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_final Finalization SamplePrep Sample Preparation ColumnSelect Column Selection SamplePrep->ColumnSelect Initial Setup Scouting Gradient Scouting ColumnSelect->Scouting Begin Optimization FineTuning Gradient Fine-Tuning Scouting->FineTuning Refine Separation FlowRate Flow Rate Optimization FineTuning->FlowRate Improve Resolution FinalMethod Final Analytical Method FlowRate->FinalMethod Finalize Protocol

Caption: Workflow for analytical HPLC method development.

a. Sample Preparation:

  • Dissolve the crude, lyophilized peptide in Mobile Phase A (see below) or a minimal amount of a compatible solvent like DMSO, followed by dilution with Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

b. HPLC System and Column:

  • System: A standard analytical HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is the standard choice for peptide purification.[1] A column with a 300 Å pore size is recommended for peptides to ensure proper interaction with the stationary phase.

c. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN). Note: TFA acts as an ion-pairing agent to improve peak shape and resolution.[5][6]

d. Initial Scouting Gradient:

  • Run a broad linear gradient to determine the approximate elution time of the target peptide.

  • Example: 5% to 95% Mobile Phase B over 30 minutes.

e. Gradient Optimization:

  • Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution from closely eluting impurities.

  • Example: If the peptide elutes at 40% B in the scouting run, a new gradient of 30% to 50% B over 20 minutes can be applied.

f. Data Collection and Analysis:

  • Monitor the elution profile at 210-230 nm, which corresponds to the absorbance of the peptide backbone.

  • Identify the main peak corresponding to the target peptide and assess its purity relative to impurity peaks.

Preparative Purification Protocol

Once an optimized analytical method is established, the conditions can be scaled up for preparative purification.

Workflow for Preparative HPLC Purification:

Preparative_HPLC_Workflow cluster_prep Preparation cluster_run Purification Run cluster_post Post-Purification CrudePrep Crude Peptide Preparation SystemEquil System Equilibration CrudePrep->SystemEquil Prepare Injection Sample Injection SystemEquil->Injection Load GradientRun Gradient Elution Injection->GradientRun Run FractionColl Fraction Collection GradientRun->FractionColl Collect PurityAnalysis Purity Analysis of Fractions FractionColl->PurityAnalysis Analyze Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Select Lyophilization Lyophilization Pooling->Lyophilization Finalize

Caption: Workflow for preparative HPLC purification of peptides.

a. Sample Loading:

  • Dissolve the crude peptide in the minimum amount of Mobile Phase A. If solubility is an issue, a small amount of a stronger, compatible solvent can be used, but ensure the final sample composition is weak enough for the peptide to bind to the column.

  • The loading amount will depend on the column size and the complexity of the crude mixture.

b. Preparative HPLC Conditions:

  • Column: A preparative C18 column with the same stationary phase chemistry as the analytical column.

  • Mobile Phases: As described in the analytical method.

  • Gradient: The optimized gradient from the analytical method, adjusted for the larger column volume and different flow rate.

  • Flow Rate: The flow rate will be significantly higher than in the analytical run and should be scaled according to the column diameter.

  • Detection: UV at 210-230 nm.

c. Fraction Collection:

  • Collect fractions across the peak corresponding to the target peptide. The size of the fractions will depend on the peak width and the desired purity.

d. Post-Purification Analysis:

  • Analyze the collected fractions using the developed analytical HPLC method to determine the purity of each fraction.

  • Pool the fractions that meet the desired purity level.

e. Lyophilization:

  • Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.[5]

Data Presentation

The following tables summarize typical HPLC conditions for the purification of peptides containing isonipecotic acid.

Table 1: Analytical HPLC Parameters

ParameterRecommended Condition
Column C18, 300 Å, 3.5-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection UV at 214 nm
Injection Volume 10 - 50 µL
Gradient Optimized based on scouting run

Table 2: Preparative HPLC Parameters

ParameterRecommended Condition
Column C18, 300 Å, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15 - 25 mL/min
Column Temperature Ambient
Detection UV at 220 nm
Sample Loading Dependent on crude purity and column capacity
Gradient Scaled from optimized analytical method

Troubleshooting

  • Poor Peak Shape: This can be due to sample overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. Ensure the sample is fully dissolved and consider using a different ion-pairing agent or adjusting the mobile phase pH.[7]

  • Low Resolution: A shallow gradient is crucial for separating closely eluting impurities.[5] Optimizing the gradient slope is the most effective way to improve resolution.

  • Peptide Precipitation on Column: If the peptide is poorly soluble in the mobile phase, it may precipitate. Increasing the initial percentage of the organic solvent or adding a small amount of an alternative solvent to the sample might be necessary.

Conclusion

The purification of peptides containing isonipecotic acid by RP-HPLC is a robust and reliable method. Due to the hydrophilic nature of isonipecotic acid, these peptides may elute earlier than their counterparts with more hydrophobic residues. A systematic approach to method development, starting with an analytical scale separation and then scaling up to a preparative method, is key to achieving high purity. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers and scientists working on the development of novel peptide therapeutics incorporating this unique amino acid.

References

Application Notes and Protocols for the Synthesis of Isonipecotic Acid-Based Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel anticonvulsant agents derived from isonipecotic acid. The protocols detailed below are based on the successful synthesis of a series of substituted 1,4-dihydropyridine-4-carboxylic acid derivatives, which have shown significant potential in preclinical anticonvulsant screening.

Introduction

Isonipecotic acid, a cyclic GABA analogue, serves as a valuable scaffold in medicinal chemistry for the development of central nervous system (CNS) active agents. Its rigid structure allows for the precise orientation of pharmacophoric groups, making it an attractive starting material for the design of novel anticonvulsants. The compounds described herein are designed to modulate the GABAergic system, a key pathway in the control of neuronal excitability. Dysregulation of GABAergic neurotransmission is a hallmark of epilepsy, and enhancing GABAergic signaling is a clinically validated strategy for seizure control. The synthesized derivatives are hypothesized to act as positive allosteric modulators of the GABA-A receptor.

Data Presentation

The following tables summarize the quantitative data for a series of synthesized isonipecotic acid derivatives, including their anticonvulsant activity in the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models, as well as their neurotoxicity.

Table 1: Anticonvulsant Activity and Neurotoxicity of Isonipecotic Acid Derivatives

Compound IDRMES Screen (% Protection at 30 mg/kg, 0.5h)scPTZ Screen (% Protection at 30 mg/kg, 0.5h)Neurotoxicity (Rotarod Test)
5a H00Not Toxic
5b 2-Cl100100Not Toxic
5c 3-Cl00Not Toxic
5d 4-Cl100100Not Toxic
5e 2-F100100Not Toxic
5f 4-F100100Not Toxic
5g 2-NO₂00Not Toxic
5h 3-NO₂100100Not Toxic
5i 4-NO₂00Not Toxic
5j 4-CH₃100100Not Toxic
Phenytoin -100-Toxic
Carbamazepine -100-Toxic

Data compiled from preclinical screening results. More detailed dose-response studies are required to determine ED50 values.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of isonipecotic acid-based anticonvulsant agents.

Protocol 1: Synthesis of Substituted 1,4-dihydropyridine-4-carboxylic acid derivatives (5a-j)

This protocol outlines a multi-step synthesis starting from isonipecotic acid.

Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (Intermediate 2)

  • Materials: Isonipecotic acid (1), Thionyl chloride, Methanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure: a. To a stirred solution of isonipecotic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 12 hours. c. Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride salt. d. Suspend the hydrochloride salt in DCM (15 vol) and cool to 0 °C. e. Add triethylamine (3.0 eq) followed by the dropwise addition of Boc₂O (1.5 eq). f. Stir the reaction mixture at room temperature for 16 hours. g. Quench the reaction with water and extract the aqueous layer with DCM. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as a colorless oil.

Step 2: Synthesis of Substituted Chalcones (Intermediate 4a-j)

  • Materials: Substituted benzaldehydes (a-j), 3-acetylindole, Ethanol, Aqueous Sodium Hydroxide.

  • Procedure: a. Dissolve the appropriately substituted benzaldehyde (1.0 eq) and 3-acetylindole (1.0 eq) in ethanol (15 vol). b. Add aqueous sodium hydroxide solution (40%) dropwise while stirring at room temperature. c. Continue stirring for 4-6 hours until a precipitate forms. d. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to yield the corresponding chalcone.

Step 3: Synthesis of Final Compounds (5a-j)

  • Materials: Intermediate 2, Intermediate 4a-j, Pyridine-4-carboxylic acid, Triethylamine (TEA), Ethanol.

  • Procedure: a. In a round-bottom flask, dissolve intermediate 2 (1.0 eq) and the respective chalcone (4a-j) (1.0 eq) in absolute ethanol (20 vol). b. Add pyridine-4-carboxylic acid (1.0 eq) and triethylamine (1.0 eq) to the mixture. c. Reflux the reaction mixture for 12-15 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and reduce the volume by half under reduced pressure. f. Allow the mixture to stand overnight to facilitate precipitation. g. Filter the resulting solid, wash with cold ethanol, and dry to obtain the final product (5a-j). h. Characterize the final compounds using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Anticonvulsant Screening

Maximal Electroshock (MES) Test [1][2]

  • Animals: Male albino mice (20-25 g).

  • Apparatus: Electroconvulsiometer.

  • Procedure: a. Administer the test compound intraperitoneally (i.p.) at a dose of 30 mg/kg. b. After 30 minutes, deliver a maximal electroshock (50 mA, 0.2 s, 60 Hz) via corneal electrodes. c. Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. d. Abolition of the hindlimb extension is considered as the endpoint for protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test [1][3]

  • Animals: Male albino mice (20-25 g).

  • Procedure: a. Administer the test compound i.p. at a dose of 30 mg/kg. b. After 30 minutes, inject a convulsive dose of pentylenetetrazole (85 mg/kg) subcutaneously. c. Observe the mice for the onset of clonic seizures for a period of 30 minutes. d. The absence of clonic seizures within the observation period indicates protection.

Protocol 3: Neurotoxicity Screening

Rotarod Test [4][5][6]

  • Animals: Male albino mice (20-25 g).

  • Apparatus: Rotarod apparatus.

  • Procedure: a. Train the mice to stay on the rotating rod (e.g., 5-10 rpm) for a minimum of 1 minute in three separate trials. b. On the test day, administer the test compound i.p. at the screening dose (30 mg/kg). c. After 30 minutes, place the mice on the rotarod rotating at a set speed. d. Record the time each mouse remains on the rod. e. A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates neurotoxicity.

Visualizations

The following diagrams illustrate the key processes and pathways related to the synthesis and mechanism of action of isonipecotic acid-based anticonvulsants.

G cluster_synthesis Synthesis Workflow cluster_screening Preclinical Screening Isonipecotic Acid Isonipecotic Acid Intermediate 1 Methyl Isonipecotate HCl Isonipecotic Acid->Intermediate 1 MeOH, SOCl₂ Intermediate 2 N-Boc Protected Ester Intermediate 1->Intermediate 2 Boc₂O, Et₃N Final Product Dihydropyridine Derivatives Intermediate 2->Final Product Substituted Benzaldehyde Substituted Benzaldehyde Intermediate 3 Chalcone Derivatives Substituted Benzaldehyde->Intermediate 3 3-Acetylindole 3-Acetylindole 3-Acetylindole->Intermediate 3 NaOH, EtOH Intermediate 3->Final Product Pyridine-4-carboxylic acid, TEA, EtOH, Reflux Anticonvulsant Testing Anticonvulsant Testing Final Product->Anticonvulsant Testing Neurotoxicity Testing Neurotoxicity Testing Final Product->Neurotoxicity Testing MES Test MES Test Anticonvulsant Testing->MES Test Generalized Seizures scPTZ Test scPTZ Test Anticonvulsant Testing->scPTZ Test Absence/Myoclonic Seizures Data Analysis Data Analysis MES Test->Data Analysis scPTZ Test->Data Analysis Rotarod Test Rotarod Test Neurotoxicity Testing->Rotarod Test Motor Coordination Rotarod Test->Data Analysis ED₅₀, TD₅₀, Protective Index

Caption: Experimental workflow for synthesis and screening.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release GAT1 GABA Transporter (GAT1) GABA_cleft->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binds Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl⁻ Influx Isonipecotic_Derivative Isonipecotic Acid Derivative Isonipecotic_Derivative->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed GABAergic signaling pathway modulation.

References

Application Notes and Protocols for 4-n-Boc-amino-1-cbz-isonipecotic acid in Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-n-Boc-amino-1-cbz-isonipecotic acid is a versatile synthetic intermediate with significant potential in the development of novel analgesic compounds. Its rigid piperidine core, orthogonally protected at the 1- and 4-positions with Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups respectively, allows for selective chemical modifications to generate a diverse range of derivatives. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the synthesis and evaluation of new chemical entities with analgesic properties, primarily targeting opioid receptors.

The isonipecotic acid framework is a key structural motif in a number of centrally acting analgesics. By modifying the substituents on the piperidine nitrogen and the 4-amino group, researchers can modulate the affinity and selectivity of the resulting compounds for various opioid receptor subtypes (μ, δ, and κ), as well as influence their pharmacokinetic and pharmacodynamic profiles. These application notes will guide researchers through the synthesis of lead compounds, their evaluation in established in vivo analgesic assays, and the interpretation of their mechanism of action through relevant signaling pathways.

Data Presentation: Analgesic Activity of Isonipecotic Acid Derivatives

The analgesic efficacy of novel compounds derived from the isonipecotic acid scaffold can be quantified using various in vivo models. The following tables summarize representative data for structurally related piperidine derivatives, demonstrating the potential analgesic potency of this chemical class.

Table 1: Analgesic Potency of 4-Phenylamidopiperidine Derivatives in the Mouse Hot-Plate Test

Compound IDN-Piperidine Substituent4-Piperidine SubstituentED₅₀ (mg/kg)Therapeutic Index (TI)
1 -CH₂CH₂-Ph-N(Ph)COEt0.44223
2 -CH₂(p-F-Ph)-N(Ph)COEt1.285
3 -CH₂CH₂-Thienyl-N(Ph)COEt0.8130
4 -H-N(Ph)COEt59.0-

Data adapted from studies on 4-phenylamidopiperidines, which share the core piperidine scaffold. The ED₅₀ values represent the dose required to produce an analgesic effect in 50% of the test population.

Table 2: In Vivo Analgesic Activity of Piperidine-4-carboxamide Derivatives

Compound IDAssayDose (mg/kg)Analgesic Effect (% MPE or % Inhibition)
PCA-1 Tail Immersion Test2065% MPE at 60 min
PCA-2 Acetic Acid Writhing Test1072% inhibition
PCA-3 Hot Plate Test1558% increase in latency at 90 min

% MPE (Maximum Possible Effect) is a measure of the analgesic response in thermal assays.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Acyl-4-(phenylamino)isonipecotamide Analgesic

This protocol describes a general method for the synthesis of a potential analgesic compound starting from this compound. This is an adapted multi-step synthesis based on established methodologies for similar piperidine derivatives.

Step 1: Deprotection of the 4-Boc-amino Group

  • Dissolve this compound (1 equivalent) in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude amine salt is used in the next step without further purification.

Step 2: N-Acylation of the 4-amino Group

  • Dissolve the crude amine salt from Step 1 in anhydrous DCM.

  • Add triethylamine (TEA) (2.5 equivalents) to neutralize the salt.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Amide Coupling with Aniline

  • Dissolve the N-acylated product from Step 2 (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add aniline (1.1 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated lithium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-(N-phenylpropionamido)-1-cbz-piperidine-4-carboxamide.

Step 4: Deprotection of the 1-Cbz Group

  • Dissolve the product from Step 3 in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final deprotected analgesic compound.

Protocol 2: In Vivo Analgesic Efficacy Assessment - Hot Plate Test

This protocol is a standard method for evaluating the central analgesic activity of novel compounds.

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Apparatus: A hot plate analgesia meter maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure: a. Determine the basal reaction time for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time of 30 seconds is set to prevent tissue damage. b. Administer the test compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or vehicle control intraperitoneally (i.p.) or orally (p.o.). c. At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the reaction latency.

  • Data Analysis: The analgesic effect is calculated as the percentage of the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Protocol 3: In Vivo Analgesic Efficacy Assessment - Acetic Acid-Induced Writhing Test

This protocol is a model for visceral pain and is sensitive to peripherally acting analgesics.

  • Animals: Use male albino mice (20-25 g).

  • Procedure: a. Administer the test compound or vehicle control to different groups of mice. b. After a predetermined absorption time (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing. c. Immediately after the acetic acid injection, place each mouse in an individual observation cage and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group. % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Visualizations

Signaling Pathway

opioid_signaling cluster_membrane Cell Membrane Opioid_Receptor μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel GIRK Channel (K⁺ Channel) G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Converts Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Allows K_efflux K⁺ Efflux K_Channel->K_efflux Allows Analgesic Isonipecotic Acid Derivative (Agonist) Analgesic->Opioid_Receptor Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Reduced_Excitability Reduced Neuronal Excitability & Analgesia Ca_influx->Reduced_Excitability Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability experimental_workflow Start This compound Synthesis Multi-step Synthesis (Deprotection, Acylation, Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Lead_Compound Novel Analgesic Candidate Purification->Lead_Compound InVivo_Assays In Vivo Analgesic Assays (Hot Plate, Writhing Test) Lead_Compound->InVivo_Assays Data_Analysis Data Analysis (%MPE, % Inhibition, ED₅₀) InVivo_Assays->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Iterative Design Lead_Optimization->Synthesis

Application Notes and Protocols for Bioconjugation Strategies with 4-n-Boc-amino-1-cbz-isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-n-Boc-amino-1-cbz-isonipecotic acid is a versatile bifunctional linker molecule of significant interest in pharmaceutical and biotechnology research.[1][2] Its rigid piperidine scaffold, combined with orthogonally protected amine and carboxylic acid functionalities, makes it an ideal component for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.[1][3][4] The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups allow for selective, stepwise conjugation, providing precise control over the final molecular architecture.[2]

These application notes provide two primary strategies for the use of this compound in bioconjugation, targeting either its carboxylic acid or its protected primary amine. Detailed protocols, quantitative data, and workflow visualizations are presented to guide researchers in the successful implementation of these strategies.

Core Bioconjugation Strategies

Two principal strategies can be employed for conjugating this compound to biomolecules:

Strategy A: Carboxylic Acid Activation. This approach utilizes the carboxylic acid moiety of the isonipecotic acid scaffold for conjugation to an amine-containing biomolecule (e.g., lysine residues on a protein). The Boc-protected amine remains shielded during this process, available for subsequent deprotection and further functionalization if required. The most common method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][5][6]

Strategy B: Amine Deprotection and Conjugation. In this strategy, the Boc protecting group is first removed under acidic conditions to expose the primary amine.[1][7][8] This newly available amine can then be coupled to a biomolecule containing an amine-reactive group, such as an activated NHS ester or a maleimide (if the amine is first modified to introduce a thiol). This orthogonal approach is particularly useful for multi-step conjugations where precise control over the sequence of molecular assembly is critical.[9]

Quantitative Data Summary

The efficiency of bioconjugation reactions is critical for the synthesis of well-defined and reproducible bioconjugates. The following table summarizes typical quantitative data for the key experimental steps involved in the two strategies. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.[10]

ParameterStrategy A: EDC/NHS CouplingStrategy B: Boc DeprotectionNotes
Typical Yield 40-75%[10]>90%EDC/NHS yields can be variable; optimization is often required.[10] Boc deprotection is generally a high-yield reaction.
Key Reagents EDC, NHS/Sulfo-NHS[3][5]Trifluoroacetic acid (TFA)[1][7]EDC is prone to hydrolysis and should be handled accordingly.[3] TFA is a strong acid and requires careful handling.
Reaction pH Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5[3][11]Acidic (e.g., in TFA/DCM)Optimal pH is crucial for efficient EDC/NHS chemistry.[12]
Reaction Time Activation: 15-30 min; Coupling: 1-4 hours[10]30-60 minutes[1]Reaction times can be optimized by monitoring with LC-MS.
Molar Excess of Reagents EDC/NHS: 1.5-10 fold excess over the carboxylic acid[5][10]TFA is used as a solvent or co-solvent.The optimal molar ratio of EDC/NHS depends on the specific substrates.[13]

Experimental Protocols

Strategy A: Carboxylic Acid Activation and Amine Coupling

This protocol describes the conjugation of the carboxylic acid of this compound to a primary amine on a target biomolecule using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO, DMF) to prepare a stock solution.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[3]

    • Prepare the amine-containing biomolecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[10]

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the this compound solution with a 5-10 fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.[10]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the Sulfo-NHS ester.[3][10]

  • Conjugation to the Biomolecule:

    • Immediately add the activated linker solution to the biomolecule solution in the Coupling Buffer.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.[2]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by purifying the conjugate using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Strategy B: Boc Deprotection and Amine Conjugation

This protocol outlines the removal of the Boc protecting group from this compound (or a conjugate thereof) followed by conjugation of the exposed amine to an amine-reactive molecule.

Materials:

  • Boc-protected substrate (e.g., this compound or a conjugate from Strategy A)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-reactive molecule (e.g., NHS-ester of a payload)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Boc Deprotection:

    • If the starting material is in an aqueous buffer, lyophilize it to dryness.[1]

    • Dissolve the dry Boc-protected substrate in a solution of 20-50% TFA in anhydrous DCM.[1][2]

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS.[1][8]

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The resulting deprotected amine is often obtained as a TFA salt.[2][7]

  • Conjugation to an Amine-Reactive Molecule:

    • Dissolve the deprotected amine (TFA salt) and the amine-reactive molecule (e.g., NHS-ester of a payload) in an anhydrous aprotic solvent like DMF or DMSO.

    • Add a 10-20 fold molar excess of a non-nucleophilic tertiary amine base (e.g., DIPEA) to neutralize the TFA salt and facilitate the coupling reaction.[1]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction by LC-MS.[1]

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted components and byproducts.

Visualizations

StrategyA Linker 4-n-Boc-amino-1-cbz- isonipecotic acid EDC_NHS EDC / Sulfo-NHS (Activation) Linker->EDC_NHS pH 4.5-6.0 ActivatedLinker Activated NHS Ester of Linker EDC_NHS->ActivatedLinker Conjugate Final Conjugate (Boc-protected) ActivatedLinker->Conjugate Biomolecule Amine-containing Biomolecule (R-NH2) Biomolecule->Conjugate pH 7.2-8.5 Stable Amide Bond

Caption: Workflow for Strategy A: Carboxylic Acid Activation.

StrategyB Boc_Linker Boc-Protected Linker TFA TFA / DCM (Deprotection) Boc_Linker->TFA Deprotected_Amine Deprotected Amine Linker-NH3+ TFA- TFA->Deprotected_Amine Final_Conjugate Final Conjugate Deprotected_Amine->Final_Conjugate Stable Amide Bond NHS_Payload NHS-Ester Payload or other amine-reactive molecule NHS_Payload->Final_Conjugate Base Base (e.g., DIPEA) Base->Final_Conjugate

Caption: Workflow for Strategy B: Boc Deprotection and Amine Conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Coupling with 4-n-Boc-amino-1-cbz-isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on avoiding racemization during the peptide coupling of the sterically hindered amino acid, 4-n-Boc-amino-1-cbz-isonipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction. In peptide synthesis, this results in the conversion of a pure L- or D-amino acid enantiomer into a mixture of both. This can significantly impact the final peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: Why is this compound particularly susceptible to racemization?

A2: The structure of this compound presents a significant synthetic challenge due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, combined with the cyclic piperidine backbone, can slow down the rate of the desired peptide bond formation. This prolonged reaction time increases the likelihood of side reactions, including racemization of the activated amino acid intermediate.

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways for racemization during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This is more common under strongly basic conditions.

Q4: Which coupling reagents are recommended to minimize racemization for this hindered amino acid?

A4: For sterically hindered amino acids like this compound, modern onium salt-based coupling reagents are highly recommended over traditional carbodiimides (e.g., DCC, DIC). Uronium/aminium salts such as HATU , HCTU , and COMU , and phosphonium salts like PyAOP and PyBOP , are significantly more effective. These reagents promote rapid coupling, which minimizes the time the activated amino acid is susceptible to racemization.

Q5: What is the role of additives in suppressing racemization?

A5: Additives such as 1-hydroxy-7-azabenzotriazole (HOAt ) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure® ) are crucial for suppressing racemization, especially when using carbodiimide reagents. They react with the highly reactive activated intermediate to form a more stable active ester that is less prone to racemization. Modern coupling reagents like HATU and COMU already incorporate HOAt and Oxyma moieties, respectively.

Troubleshooting Guides

Issue: High levels of D-isomer detected in the final peptide.

This is a common issue that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the problem.

Troubleshooting Workflow for Racemization

Troubleshooting Workflow for Racemization start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Assess Base Choice & Stoichiometry reagent->base If using carbodiimides, ensure additive (HOAt/Oxyma) is present. Consider switching to HATU, COMU, or PyAOP. conditions Step 3: Optimize Reaction Conditions base->conditions Switch from strong bases (DIPEA) to weaker bases (NMM, collidine). Use minimal necessary equivalents. end Racemization Minimized conditions->end Lower reaction temperature. Minimize pre-activation and coupling times.

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

  • Carbodiimides (e.g., DCC, DIC): If you are using a carbodiimide, the addition of a racemization-suppressing additive is essential. HOAt and OxymaPure are more effective than HOBt.

  • Onium Salts (e.g., HATU, COMU, PyAOP): These are the preferred reagents for hindered amino acids. If you are already using one of these and still observe racemization, consider the other factors below. Phosphonium-based reagents like PyAOP are generally associated with very low levels of racemization.[1]

Step 2: Evaluate Your Base

  • Base Strength: The choice of base can significantly impact racemization. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) can promote racemization.

  • Recommended Action: Switch to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum number of equivalents of base necessary to facilitate the reaction.

Step 3: Optimize Reaction Conditions

  • Temperature: While elevated temperatures can sometimes overcome steric hindrance, they also accelerate racemization. If possible, perform the coupling at room temperature or even 0°C.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the amine component. Prolonged pre-activation increases the opportunity for oxazolone formation.

  • Coupling Time: While longer coupling times may be necessary for complete reaction with a hindered amino acid, excessively long reaction times can also contribute to racemization. Monitor the reaction progress and aim for the shortest time required for completion. A "double coupling" (repeating the coupling step with fresh reagents) is often a better strategy than a single, very long coupling.

Data Presentation

Comparison of Coupling Reagents on Racemization for a Sterically Hindered Coupling

The following table summarizes representative data on the percentage of diastereomer formation during the coupling of a sterically hindered N-methylated amino acid, which serves as a model for the challenges encountered with this compound.

Coupling ReagentAdditiveBase% D-Isomer Formation (Representative)
DICHOBtDIPEA10-15%
DICHOAtDIPEA3-6%
HBTU-DIPEA4-8%
HATU -NMM < 2%
COMU -NMM < 2%
PyAOP -NMM < 1.5%

Note: The exact percentage of racemization is highly dependent on the specific amino acid sequence and reaction conditions. This data is intended to be illustrative of the relative performance of different coupling reagents.

Experimental Protocols

The following are detailed protocols for the recommended coupling methods for this compound. These protocols are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

  • Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N-methylmorpholine (NMM) (6 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a Kaiser test or other appropriate methods. If the coupling is incomplete, a second coupling can be performed.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM).

Protocol 2: Coupling using COMU

COMU is a highly efficient coupling reagent with an excellent safety profile.

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes and drain the solvent.

  • Activation and Coupling: In a separate vessel, dissolve this compound (3 equivalents), COMU (3 equivalents), and NMM (6 equivalents) in DMF. Add this solution immediately to the resin.

  • Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction as described in Protocol 1. Upon completion, wash the resin thoroughly with DMF and DCM.

Experimental Workflow Diagram

Peptide Coupling Workflow start Start: Deprotected Peptide-Resin swell 1. Swell Resin in DMF start->swell prepare_activation 2. Prepare Activation Mixture: Amino Acid + Coupling Reagent + Base in DMF swell->prepare_activation preactivate 3. Pre-activate (if necessary, e.g., HATU) prepare_activation->preactivate couple 4. Add to Resin & Couple preactivate->couple monitor 5. Monitor Reaction (e.g., Kaiser Test) couple->monitor monitor->couple Incomplete (Double Couple) wash 6. Wash Resin (DMF, DCM) monitor->wash Complete end End: Coupled Peptide-Resin wash->end

Caption: A generalized workflow for peptide coupling on a solid support.

References

Technical Support Center: Troubleshooting Side Reactions of the Boc Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the use of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc group deprotection and what reactive species is generated?

A1: The Boc group is an acid-labile protecting group. Its removal is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).[1] The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][3] The reactive tert-butyl cation is the primary cause of several common side reactions.[4]

Q2: What are the most common side reactions associated with the Boc protecting group?

A2: The most prevalent side reactions during Boc deprotection are t-butylation of nucleophilic residues, oxidation of sensitive amino acids, and aspartimide formation. Incomplete deprotection can also be a significant issue.

Q3: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A3: Amino acids with nucleophilic or easily oxidizable side chains are most vulnerable. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[4][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt or oxidized to a sulfoxide.[4][5]

  • Cysteine (Cys): The thiol group is a target for alkylation.[4]

  • Tyrosine (Tyr): The electron-rich phenolic ring can be alkylated.[6]

  • Arginine (Arg): While the guanidinium group is protonated, side reactions can still occur, especially with certain side-chain protecting groups.[7]

  • Aspartic Acid (Asp): Can lead to aspartimide formation, especially in sequences like Asp-Gly.

Troubleshooting Guides

Issue 1: Unexpected mass increase of +56 Da in the final peptide.

Question: My LC-MS analysis shows a significant peak with a mass increase of +56 Da. What is the cause and how can I prevent it?

Answer: A mass increase of +56 Da is a clear indicator of t-butylation , a common side reaction where the tert-butyl cation generated during Boc deprotection alkylates a nucleophilic residue in your peptide.[5]

Prevention: The most effective way to prevent t-butylation is to use "scavengers" in the deprotection cocktail. Scavengers are molecules that are more nucleophilic than the amino acid side chains and will "trap" the tert-butyl cations before they can react with the peptide.

[2]Quantitative Data: Common Scavengers and Deprotection Cocktails

Sensitive Residue Recommended Scavenger(s) Typical Concentration (% v/v)
Tryptophan (Trp)Triethylsilane (TES), Thioanisole, 1,2-Ethanedithiol (EDT)1-5
Methionine (Met)Thioanisole, Dimethylsulfide (DMS)1-5
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)1-5
Tyrosine (Tyr)Phenol, Anisole, cresol1-5
Cocktail Name Composition (v/v) Application
Standard Cocktail 95% TFA / 2.5% Water / 2.5% TISSuitable for most peptides without highly sensitive residues.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust, general-purpose cocktail for peptides with a variety of sensitive residues.
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISAn "odorless" alternative for scavenging trityl groups.

Experimental Protocol: Boc Deprotection with Scavengers

  • Preparation: Dissolve the Boc-protected peptide-resin in a suitable solvent like dichloromethane (DCM). 2[5]. Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the reaction mixture. For example, add 10-20 equivalents of triethylsilane (TES). 3[5]. Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture. 4[5]. Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Following cleavage from the resin, precipitate the peptide with cold diethyl ether, centrifuge, and wash the peptide pellet.

  • Analysis: Analyze the crude peptide by LC-MS to confirm the absence of t-butylated byproducts.

Issue 2: Observation of byproducts with a mass increase of +16 Da.

Question: My peptide contains Methionine (Met) and/or Tryptophan (Trp), and I am observing byproducts with a +16 Da mass increase. What is happening?

Answer: A mass increase of +16 Da typically indicates oxidation . The thioether side chain of Methionine can be oxidized to the corresponding sulfoxide. T[5]he indole ring of Tryptophan can also undergo oxidation.

Prevention:

  • For Methionine (Met): The addition of scavengers like dimethylsulfide (DMS) to the cleavage cocktail can prevent oxidation. I[7]f oxidation occurs, the methionine sulfoxide can sometimes be reduced back to methionine post-cleavage. *[7] For Tryptophan (Trp): Using scavengers like 1,2-ethanedithiol (EDT) is effective in preventing side reactions with tryptophan. I[5]t is also crucial to handle the workup carefully to minimize exposure to air and oxidative conditions.

Issue 3: Presence of deletion sequences or incomplete deprotection.

Question: My HPLC analysis of the crude peptide shows significant deletion sequences, suggesting incomplete Boc deprotection. How can I resolve this?

Answer: Incomplete Boc deprotection can result from several factors, including insufficient acid strength, short reaction times, poor resin swelling, or steric hindrance.

[8]Troubleshooting Logic for Incomplete Deprotection

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions start Deletion sequences in HPLC/LC-MS cause1 Insufficient Acid Strength/Time start->cause1 cause2 Poor Resin Swelling start->cause2 cause3 Steric Hindrance start->cause3 solution1 Increase TFA concentration or prolong reaction time cause1->solution1 solution2 Ensure adequate swelling in DCM before deprotection cause2->solution2 solution3 Use stronger acid conditions or extended deprotection times cause3->solution3

Caption: Troubleshooting logic for incomplete Boc deprotection.

Experimental Protocol: Standard Boc Deprotection in SPPS

  • Swell the resin: Swell the peptide-resin in Dichloromethane (DCM) for 15-30 minutes. 2[8]. Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes. 3[8]. Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation. 4[8]. Wash: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid. 5[8]. Neutralization: Neutralize the resin with a 10% solution of Diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Issue 4: Side reactions involving Aspartic Acid (Asp).

Question: My peptide contains an Asp-Gly sequence, and I am observing impurities with the same mass but different retention times. What could be the issue?

Answer: This is likely due to aspartimide formation . The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Arg. T[5]his can lead to a mixture of α- and β-peptides and racemization.

[5]Prevention of Aspartimide Formation

G aspartimide Aspartimide Formation (Asp-X sequences) mechanism Mechanism: Side-chain carboxyl group cyclizes with backbone amide aspartimide->mechanism prevention1 Use bulky side-chain protecting groups on Asp (e.g., Fmoc-Asp(OMpe)-OH) aspartimide->prevention1 prevention2 Use dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) aspartimide->prevention2 consequences Consequences: - Mixture of α and β peptides - Racemization mechanism->consequences

Caption: Prevention strategies for aspartimide formation.

Solutions:

  • Bulky Protecting Groups: Using a bulkier side-chain protecting group on the aspartic acid residue, such as Fmoc-Asp(OMpe)-OH, can sterically hinder the cyclization. *[5] Dipeptide Building Blocks: Employing pre-formed dipeptide units where the backbone amide is protected, like Fmoc-Asp(OtBu)-Dmb-Gly-OH, is a highly effective strategy.

[5]### Analytical Methods for Detecting Boc-Related Impurities

The primary method for detecting and quantifying side reactions in peptide synthesis is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) .

  • HPLC: Provides separation of the desired peptide from its impurities based on their physicochemical properties. Different retention times can indicate the presence of isomers (like α- and β-aspartyl peptides) or other byproducts.

  • MS: Allows for the identification of impurities by determining their precise molecular weight. This is crucial for pinpointing the nature of the side reaction (e.g., +56 Da for t-butylation, +16 Da for oxidation).

For routine monitoring of deprotection completeness in SPPS, qualitative tests like the Kaiser test can be employed. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection, while a negative result (yellow) suggests the Boc group is still attached.

References

Technical Support Center: Deprotection of 4-N-Boc-amino-1-Cbz-isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of 4-N-Boc-amino-1-Cbz-isonipecotic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the selective removal of the Boc and Cbz protecting groups from this substituted piperidine derivative.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the deprotection of this compound.

Issue 1: Incomplete Boc Deprotection

  • Symptom: TLC or LC-MS analysis shows the presence of starting material after the standard reaction time.

  • Possible Causes:

    • Insufficient acid strength or concentration.

    • Short reaction time.

    • Steric hindrance around the Boc-protected amine.

    • Poor solubility of the starting material in the reaction solvent.

  • Solutions:

    • Increase the concentration of the acid (e.g., use a higher concentration of TFA in DCM).[1]

    • Prolong the reaction time and monitor the progress by TLC or LC-MS.[1]

    • Consider switching to a stronger acidic condition, such as 4M HCl in dioxane.[2]

    • If solubility is an issue, try a different co-solvent.

Issue 2: Unwanted Cbz Group Cleavage During Boc Deprotection

  • Symptom: LC-MS analysis shows the presence of the fully deprotected diamine or other Cbz-cleaved byproducts.

  • Possible Causes:

    • Use of overly harsh acidic conditions that are not orthogonal. Although Cbz is generally stable to acid, harsh conditions can cause cleavage.[3]

    • Presence of impurities that may catalyze Cbz removal.

  • Solutions:

    • Use milder acidic conditions for Boc deprotection. A common method is using trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

    • Avoid prolonged reaction times at elevated temperatures.

    • Ensure the purity of all reagents and solvents.

Issue 3: Incomplete Cbz Deprotection

  • Symptom: TLC or LC-MS analysis indicates the presence of starting material after catalytic hydrogenation.

  • Possible Causes:

    • Catalyst poisoning.

    • Insufficient hydrogen pressure or inefficient hydrogen delivery.

    • Poor solubility of the substrate in the hydrogenation solvent.

  • Solutions:

    • Ensure the substrate and solvent are free of catalyst poisons such as sulfur-containing compounds.

    • Increase the catalyst loading (e.g., 10-20 wt% of Pd/C).[5]

    • Use a higher hydrogen pressure, for instance, by employing a Parr hydrogenator.[5]

    • Optimize the solvent system to ensure the substrate is fully dissolved. Methanol or ethanol are common choices.[3]

Issue 4: Side Reactions During Deprotection

  • Symptom: Formation of unexpected byproducts observed by LC-MS or NMR.

  • Possible Causes:

    • During Boc Deprotection (Acidic Conditions): Alkylation of the piperidine nitrogen or the deprotected amine by the tert-butyl cation.[6]

    • During Cbz Deprotection (Hydrogenolysis): Aromatization of the piperidine ring has been observed in some cases with similar structures.[7]

  • Solutions:

    • For Boc Deprotection: Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[6]

    • For Cbz Deprotection: Careful selection of the reaction solvent and conditions can minimize side reactions. Protic solvents are generally used, but if side reactions are observed, exploring alternative solvents may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the principle of orthogonal deprotection for this compound?

A1: Orthogonal protection involves using protecting groups that can be removed under different reaction conditions.[8] For this compound, the Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis.[4] This allows for the selective removal of one group while the other remains intact.

Q2: Which protecting group should I remove first?

A2: The choice of which group to remove first depends on your synthetic strategy.

  • To deprotect the 4-amino group (Boc removal): You would typically use acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] The Cbz group at the 1-position will remain intact.

  • To deprotect the 1-piperidine nitrogen (Cbz removal): You would use catalytic hydrogenolysis, for example, with H₂ gas and a palladium catalyst (Pd/C).[3] The Boc group at the 4-position is stable under these conditions.

Q3: Are there any milder alternatives to TFA for Boc deprotection?

A3: Yes, if your molecule is sensitive to strong acids, you can consider milder acidic conditions. Some alternatives include:

  • Using a lower concentration of TFA.

  • Employing other acids like formic acid or using silica gel in refluxing toluene.[9]

Q4: Can I remove both the Boc and Cbz groups simultaneously?

A4: While it is possible to remove both groups in a single step using strong acidic conditions that also cleave the Cbz group (e.g., HBr in acetic acid), this approach offers less control and may lead to more side products.[3] A stepwise deprotection is generally recommended for cleaner reactions and higher yields.

Data Presentation

The following tables summarize typical conditions and outcomes for the deprotection of Boc and Cbz groups on various substrates, which can serve as a starting point for optimizing the deprotection of this compound.

Table 1: Boc Deprotection Methods and Typical Outcomes

Reagent/ConditionsSubstrateSolventTemp. (°C)TimeYield (%)Reference
50% TFA/DCMBoc-protected aminesDCM0 to RT1-4 h>95%[10]
4M HCl in DioxaneBoc-protected piperazineDioxaneRT1-3 hHigh[1]
Silica GelN-Boc protected aminesTolueneReflux5 h75-98%[9]

Table 2: Cbz Deprotection Methods and Typical Outcomes

Reagent/ConditionsSubstrateSolventTemp. (°C)TimeYield (%)Reference
H₂ (1 atm), 10% Pd/CCbz-protected aminesMethanolRT1-16 h>90%[5]
NaBH₄, 10% Pd/CCbz-protected aminesMethanolRT3-10 min93-98%[5]
Ammonium formate, Pd/CCbz-protected aminesIsopropanolMicrowave10 minHigh[5]

Experimental Protocols

Protocol 1: Selective Deprotection of the 4-N-Boc Group

  • Preparation: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene.

    • The resulting product will be the TFA salt of 4-amino-1-Cbz-isonipecotic acid. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) followed by extraction with an organic solvent.

Protocol 2: Selective Deprotection of the 1-Cbz Group

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol (approx. 0.1 M concentration).[3]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (10-20 wt% of the starting material).[5]

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). For larger scales, a Parr hydrogenator can be used.[5]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.[5]

    • Concentrate the filtrate under reduced pressure to obtain the crude product, 4-N-Boc-amino-isonipecotic acid.

    • The product can be purified further by crystallization or chromatography if necessary.

Visualizations

Deprotection_Workflow cluster_boc Selective Boc Deprotection cluster_cbz Selective Cbz Deprotection start This compound boc_reagents Acidic Conditions (e.g., TFA/DCM) start->boc_reagents cbz_reagents Hydrogenolysis (e.g., H₂/Pd-C) start->cbz_reagents boc_product 4-Amino-1-Cbz-isonipecotic acid boc_reagents->boc_product cbz_product 4-N-Boc-amino-isonipecotic acid cbz_reagents->cbz_product

Caption: Orthogonal deprotection strategies for this compound.

Troubleshooting_Logic start Deprotection Issue? incomplete Incomplete Reaction? start->incomplete No side_reaction Side Reaction? start->side_reaction Yes increase_time Increase Reaction Time/ Temperature incomplete->increase_time Yes increase_reagent Increase Reagent Concentration incomplete->increase_reagent Yes add_scavenger Add Scavenger side_reaction->add_scavenger Yes (e.g., t-butylation) milder_conditions Use Milder Conditions side_reaction->milder_conditions Yes (e.g., non-selective cleavage)

Caption: A logical workflow for troubleshooting common deprotection issues.

References

Technical Support Center: Synthesis of Isonipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isonipecotic acid derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isonipecotic acid derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my amide coupling reaction consistently low?

Answer:

Low yields in amide coupling reactions involving isonipecotic acid derivatives can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, and steric hindrance.

Potential Causes and Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to facilitate amide bond formation.

    • Solution: Ensure you are using an appropriate and sufficient amount of a coupling reagent. Common choices include Carbonyldiimidazole (CDI), HATU, and DCC. For sterically hindered substrates, more potent activators might be necessary. It is also crucial to use anhydrous solvents, as water can hydrolyze the activated intermediate.[1]

  • Side Reactions: The presence of moisture or reactive functional groups can lead to undesired side products.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the isonipecotic acid derivative has other reactive groups, consider using protecting groups. The Boc (tert-butoxycarbonyl) group is commonly used to protect the piperidine nitrogen.[2][3]

  • Steric Hindrance: Bulky substituents on either the isonipecotic acid derivative or the amine can impede the reaction.

    • Solution: Consider using a less sterically hindered coupling reagent or increasing the reaction temperature and time. However, be cautious as prolonged heating can lead to degradation.

  • Amine Basicity: If the amine starting material is not sufficiently nucleophilic, the reaction may not proceed efficiently.

    • Solution: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can help to deprotonate the amine and increase its nucleophilicity.[4]

Question 2: I am observing significant by-product formation in my reaction mixture. How can I improve the purity of my product?

Answer:

By-product formation is a common challenge. Identifying the nature of the impurities is the first step toward mitigating them.

Potential Causes and Solutions:

  • Urea By-products (with carbodiimide reagents): When using coupling reagents like DCC or EDC, the formation of urea by-products is common.

    • Solution: Most urea by-products are poorly soluble in common organic solvents like dichloromethane or ethyl acetate and can often be removed by filtration. Adding an additive like HOBt or HOAt can also help to suppress side reactions.

  • Racemization: For chiral isonipecotic acid derivatives, racemization can be a significant issue, especially with prolonged reaction times or elevated temperatures.

    • Solution: Use coupling reagents known to minimize racemization, such as COMU or HATU, in combination with a base like DIPEA. Running the reaction at lower temperatures can also help preserve stereochemical integrity.

  • Starting Material Impurities: Impurities in the starting materials can carry through the reaction and complicate purification.

    • Solution: Ensure the purity of your isonipecotic acid derivative and amine before starting the reaction, using techniques like recrystallization or column chromatography if necessary.

Question 3: The Boc deprotection of my isonipecotic acid derivative is incomplete or results in a low yield. What can I do?

Answer:

Incomplete Boc deprotection is often due to insufficiently acidic conditions or a reaction that has not gone to completion.

Potential Causes and Solutions:

  • Insufficiently Acidic Conditions: The Boc group is cleaved under acidic conditions.

    • Solution: A common and effective reagent for Boc deprotection is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5] Ensure you are using a sufficient excess of TFA and allowing the reaction to proceed for an adequate amount of time (typically 1-2 hours at room temperature).[5]

  • Work-up Issues: The product may be lost during the work-up procedure.

    • Solution: After deprotection, the product is often a salt. Careful neutralization and extraction are necessary to isolate the free amine. Ensure the pH is adjusted correctly to avoid product loss in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isonipecotic acid backbone?

A1: The most prevalent method is the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid).[6] This reaction is typically carried out using a noble metal catalyst, such as rhodium on alumina or palladium on carbon, under a hydrogen atmosphere.[7][8]

Q2: How can I improve the yield of the hydrogenation of isonicotinic acid?

A2: Optimizing reaction conditions is key. Factors that influence the yield include the choice of catalyst, solvent, temperature, and pressure. Using a rhodium-on-alumina catalyst in an aqueous ammonia solution has been shown to give excellent yields and prevent decarboxylation.[7]

Q3: What are the best practices for purifying isonipecotic acid derivatives?

A3: Purification methods depend on the properties of the specific derivative.

  • Recrystallization: This is a common and effective method for crystalline solids. Choosing the right solvent or solvent system is crucial for obtaining high purity crystals.[4]

  • Column Chromatography: For non-crystalline or difficult-to-separate mixtures, silica gel column chromatography is a versatile technique. The choice of eluent system will depend on the polarity of the compound.

  • Preparative HPLC: For high-purity requirements, such as for pharmaceutical applications, preparative high-performance liquid chromatography (HPLC) can be used.

Q4: Are there any specific safety precautions I should take when working with isonipecotic acid and its derivatives?

A4: Yes, standard laboratory safety practices should always be followed. Isonipecotic acid and its derivatives can be irritating to the skin, eyes, and respiratory system.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound before use.

Data Presentation

Table 1: Effect of Coupling Reagent on Amide Synthesis Yield

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Notes
CDINoneNoneTHF/DMF70-90By-products are gaseous (CO2) and soluble imidazole, simplifying work-up.
DCCHOBtDIPEADCM75-95Dicyclohexylurea by-product is insoluble and easily filtered off.
EDCHOBtDIPEADMF/DCM80-98Water-soluble carbodiimide; by-products are easily removed by aqueous work-up.
HATUNoneDIPEADMF85-99Highly efficient, especially for sterically hindered substrates; suppresses racemization.

Table 2: Influence of Reaction Conditions on the Hydrogenation of Isonicotinic Acid

CatalystSolventTemperature (°C)Pressure (atm)Reported Yield (%)Reference
5% Rh/Al2O3Water/AmmoniaRoom Temp.2>95[7]
Pd/CMethanol50-6040-50>90[8]
Platinum OxideWaterRoom Temp.3-4~100[6]

Experimental Protocols

Protocol 1: Boc-Protection of Isonipecotic Acid

This protocol describes the protection of the piperidine nitrogen of isonipecotic acid using di-tert-butyl dicarbonate (Boc-anhydride).[4]

Materials:

  • Isonipecotic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve isonipecotic acid (1 equivalent) in DCM in a round-bottom flask.

  • Add triethylamine (2-3 equivalents) to the solution and stir at room temperature for 15-30 minutes.

  • Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected isonipecotic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling using CDI

This protocol outlines a general procedure for the synthesis of an isonipecotamide derivative using 1,1'-Carbonyldiimidazole (CDI).[9]

Materials:

  • N-protected isonipecotic acid (e.g., N-Boc-isonipecotic acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Amine

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-protected isonipecotic acid (1 equivalent) in anhydrous THF or DMF.

  • Add CDI (1-1.2 equivalents) portion-wise to the solution. Effervescence (CO₂ evolution) should be observed.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazole intermediate.

  • In a separate flask, dissolve the amine (1-1.2 equivalents) in the same anhydrous solvent.

  • Add the amine solution to the reaction mixture containing the activated acid.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Work up the reaction by adding water and extracting with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Amide Coupling cause1 Incomplete Acid Activation? start->cause1 cause2 Side Reactions Occurring? start->cause2 cause3 Steric Hindrance? start->cause3 solution1 Use stronger coupling agent (e.g., HATU) Ensure anhydrous conditions cause1->solution1 Yes solution2 Use protecting groups (e.g., Boc) Work under inert atmosphere cause2->solution2 Yes solution3 Increase reaction temperature/time Use less hindered reagents cause3->solution3 Yes

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Experimental_Workflow_Boc_Protection cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve Isonipecotic Acid in DCM add_tea Add Triethylamine start->add_tea add_boc Add Boc-Anhydride add_tea->add_boc react Stir at RT for 12-24h add_boc->react concentrate Concentrate Reaction Mixture react->concentrate TLC Monitoring extract Aqueous Work-up (Wash with HCl and Brine) concentrate->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify

References

Technical Support Center: Purification of 4-n-Boc-amino-1-cbz-isonipecotic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-n-Boc-amino-1-cbz-isonipecotic acid and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My purified this compound analog is an oil or a gum and won't crystallize. What should I do?

A1: Oiling out is a common issue with Boc-protected amino acids.[1][2] This can be caused by residual solvents, impurities, or the inherent properties of the analog. Here are several troubleshooting steps:

  • Ensure Complete Removal of Solvents: Traces of solvents like dichloromethane (DCM), ethyl acetate, or triethylamine can inhibit crystallization. Ensure your product is dried under high vacuum for an extended period.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can sometimes induce solidification.[2]

  • Solvent System for Recrystallization: The choice of solvent is critical. A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.

    • Recommended Solvent Systems:

      • Ethyl acetate/Hexane[1]

      • Ethanol/Water[1]

      • Methanol/Water

      • Acetone/Hexane

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic grooves can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.[3][4]

Q2: I am observing multiple spots on my TLC even after purification. What are the likely impurities?

A2: The presence of multiple spots on TLC indicates impurities. For this class of compounds, common impurities include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-amino-1-cbz-isonipecotic acid or Boc-anhydride.

  • Di-Boc Protected Species: In some cases, over-protection of the amino group can occur.

  • Byproducts from Cbz-protection: Benzyl alcohol and other derivatives can be present from the Cbz-Cl reagent.

  • Byproducts from Boc-protection: Residual triethylamine or DMAP can be present.[1]

  • Hydrolysis of Protecting Groups: The Boc or Cbz group may be partially cleaved during workup or purification if exposed to acidic or basic conditions.

Q3: My compound is zwitterionic and is difficult to extract from the aqueous phase. How can I improve my extraction efficiency?

A3: this compound and its analogs are amino acids and can exist as zwitterions, making them soluble in the aqueous layer during workup.[5] To improve extraction:

  • pH Adjustment: Carefully adjust the pH of the aqueous layer.

    • To extract into an organic solvent, acidify the aqueous layer to a pH of around 2-3 with a dilute acid like 1M HCl. This will protonate the carboxylate group, making the molecule less polar.

    • Conversely, making the aqueous layer basic (pH 9-10) with a base like sodium carbonate will deprotonate the ammonium group, which can also facilitate extraction into an organic solvent.

  • Use of a More Polar Organic Solvent: If DCM or ethyl acetate are not effective, try a more polar solvent like n-butanol for the extraction.

  • Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of your compound in the aqueous phase and promote its transfer to the organic phase.

Q4: What are the best chromatographic conditions for purifying these analogs?

A4: Both normal-phase and reverse-phase chromatography can be employed.

  • Normal-Phase Chromatography (Silica Gel):

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point.

    • Tailing Reduction: The basic piperidine nitrogen can interact with acidic silanol groups on the silica gel, causing peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[5]

  • Reverse-Phase HPLC (C18):

    • Mobile Phase: A gradient of acetonitrile in water is typically used.

    • Ion Pairing: To improve peak shape for these potentially zwitterionic compounds, adding an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase is highly recommended.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Loss of product during aqueous workup due to zwitterionic character. 1. Carefully adjust the pH of the aqueous layer to suppress the zwitterionic form before extraction (acidify to pH 2-3). 2. Perform multiple extractions with the organic solvent. 3. Use a more polar extraction solvent like n-butanol. 4. Employ the "salting out" technique by adding NaCl to the aqueous phase.
Product is partially soluble in the recrystallization solvent at cold temperatures. 1. Ensure you are using a minimal amount of the "good" solvent to dissolve the product at high temperature. 2. Try a different solvent system where the product has lower solubility at cold temperatures. 3. Ensure the solution is sufficiently cooled (e.g., in an ice bath or refrigerator) to maximize precipitation.
Incomplete reaction leading to low conversion. 1. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. 2. Consider increasing the reaction time or temperature if necessary. 3. Ensure the quality and stoichiometry of your reagents.
Problem 2: Product Contaminated with Starting Material
Potential Cause Troubleshooting Steps
Similar polarity of product and starting material. 1. Optimize your chromatography conditions. For silica gel, try a shallower gradient or a different solvent system. For HPLC, adjust the gradient and consider a different column. 2. If the starting material has a different acidic/basic character, an acid-base wash during workup can selectively remove it.
Incomplete reaction. 1. Drive the reaction to completion by adding a slight excess of one of the reagents (if easily removable) or by extending the reaction time.
Problem 3: Difficulty with Column Chromatography
Potential Cause Troubleshooting Steps
Peak tailing on silica gel. 1. The basic nitrogen of the piperidine ring is likely interacting with the acidic silica. Add a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to your eluent.[5]
Poor separation of product and impurities. 1. Try a different solvent system. A thorough screen of solvent systems using TLC is recommended. 2. Use a shallower solvent gradient during elution. 3. Consider using a different stationary phase, such as alumina, or switching to reverse-phase chromatography.
Product appears to be degrading on the column. 1. Some sensitive compounds can degrade on acidic silica gel. Consider using neutral or basic alumina. 2. Run the column quickly to minimize the time the compound spends on the stationary phase.

Experimental Protocols

Protocol 1: General Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities like unreacted amines.

  • Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

  • To isolate the zwitterionic product, adjust the pH of the aqueous layer from the basic wash to ~7 to precipitate the product, which can then be filtered. Alternatively, to keep the product in the organic layer, ensure the initial pH of the aqueous phase during extraction is acidic (pH 2-3).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Place the crude, dried product in a flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) to dissolve the solid completely.

  • Slowly add a "poor" solvent (e.g., water, hexane) at an elevated temperature until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) start->workup Dissolve in Organic Solvent chromatography Column Chromatography (Silica or Reverse Phase) workup->chromatography If Impure recrystallization Recrystallization workup->recrystallization If Solid chromatography->recrystallization Concentrate Fractions analysis Purity Check (TLC, LC-MS, NMR) recrystallization->analysis analysis->chromatography If Impure pure_product Pure Product analysis->pure_product Purity > 95%

Caption: General experimental workflow for the purification of this compound analogs.

troubleshooting_crystallization cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Product is an Oil/ Fails to Crystallize check_dry Ensure Thoroughly Dry (High Vacuum) start->check_dry triturate Triturate with Non-polar Solvent (e.g., Hexane) check_dry->triturate If still oily crystals Crystalline Product check_dry->crystals change_solvent Try Different Recrystallization Solvent System triturate->change_solvent If no solid forms triturate->crystals scratch Scratch Inner Surface of Flask change_solvent->scratch During cooling seed Add a Seed Crystal change_solvent->seed If available change_solvent->crystals scratch->crystals seed->crystals

Caption: Troubleshooting guide for crystallization issues.

References

troubleshooting incomplete coupling reactions with 4-n-Boc-amino-1-cbz-isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving 4-n-Boc-amino-1-cbz-isonipecotic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of peptides and other complex molecules using this sterically hindered building block.

Troubleshooting Incomplete Coupling Reactions

Incomplete coupling reactions with this compound are a common challenge, primarily due to the significant steric hindrance imparted by the Boc and Cbz protecting groups. This guide provides a systematic approach to diagnosing and resolving these issues.

dot

TroubleshootingWorkflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents re_evaluate Re-evaluate Synthetic Strategy start->re_evaluate Persistent Issues change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HBTU, PyBOP) check_reagents->change_reagent Reagents OK optimize_conditions Optimize Reaction Conditions change_reagent->optimize_conditions Potent Reagent Selected double_coupling Perform Double Coupling optimize_conditions->double_coupling increase_time_temp Increase Reaction Time and/or Temperature double_coupling->increase_time_temp optimize_solvent Optimize Solvent System (e.g., NMP or DMF/DCM mixtures) increase_time_temp->optimize_solvent capping Cap Unreacted Amines optimize_solvent->capping Coupling Still Incomplete proceed Proceed with Synthesis optimize_solvent->proceed Coupling Successful capping->proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling with this compound?

The primary cause is significant steric hindrance from the bulky tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.[1] This steric bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete reactions.[2] Other contributing factors can include peptide aggregation on the solid support, suboptimal activation of the carboxylic acid, and poor swelling of the resin.[3]

Q2: My standard coupling protocol with DCC/DIC is failing. What should I do?

Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[4] It is highly recommended to switch to a more powerful class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[2][4] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[4]

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this one?

For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered among the most efficient.[2][6] COMU, an oxyma-based uronium reagent, also shows excellent performance.[5]

Q4: Can I improve the yield without changing my coupling reagent?

If you must use a less potent reagent like DIC/HOBt, several strategies can be employed to improve the reaction outcome:

  • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[4]

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow the slower reaction to proceed to completion.[4]

  • Increase Temperature: Gently heating the reaction (e.g., to 40°C) can help overcome the activation energy barrier, but this should be done cautiously to minimize the risk of racemization.[4]

  • Increase Reagent Concentration: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction forward.

Q5: What is the best solvent to use for coupling this amino acid?

The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation.[4] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[7] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

Q6: What should I do if the coupling is still incomplete after trying these troubleshooting steps?

If a positive Kaiser test persists after attempting the above optimizations, it is advisable to cap the unreacted amines. This is typically done using acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA). Capping prevents the formation of deletion sequences, which can be difficult to separate from the desired product during purification.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids. While specific yield data for this compound is not extensively published, this data for other hindered residues provides a strong comparative basis.

Coupling ReagentReagent ClassTypical Yield (%) with Hindered Amino AcidsRelative Reaction RateRisk of RacemizationKey Considerations
DIC/HOBt Carbodiimide50-70SlowModerateOften insufficient for highly hindered couplings.[4]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for many challenging couplings.[5]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from its predecessor, BOP.[5]
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for the most difficult couplings; should be used with a non-nucleophilic base like DIPEA.[5]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with excellent performance and safety profile.[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the coupling of this compound to an N-terminal amine on a solid support.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for at least 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF or NMP. Add HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature.

  • Monitoring: After 2-4 hours, perform a Kaiser test to monitor for the presence of free primary amines. For this highly hindered amino acid, a longer reaction time may be necessary.

  • Washing: Once the Kaiser test is negative (indicating complete coupling), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and then DMF (3x) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2 through 5.

  • Capping (if necessary): If the Kaiser test remains positive after a second coupling, cap the unreacted amines by treating the resin with a solution of 20% acetic anhydride and 2% DIPEA in DMF for 30 minutes, followed by thorough washing.

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CouplingMechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation AminoAcid R-COOH (this compound) ActivatedEster Highly Reactive Activated Ester AminoAcid->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster PeptideBond Resin-NH-CO-R (New Peptide Bond) ActivatedEster->PeptideBond Nucleophilic Attack ResinAmine Resin-NH2 (N-terminal amine) ResinAmine->PeptideBond +

Caption: General mechanism of amide bond formation using a coupling reagent.

References

Technical Support Center: Managing Reactions with 4-n-Boc-amino-1-cbz-isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in reactions involving 4-n-Boc-amino-1-cbz-isonipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic amino acid derivative featuring a piperidine core. The amine at the 4-position is protected by a tert-butyloxycarbonyl (Boc) group, and the piperidine nitrogen is protected by a carboxybenzyl (Cbz) group. This bifunctional molecule is a valuable building block in medicinal chemistry and peptide synthesis.[1][2] Its rigid piperidine scaffold is a common motif in biologically active compounds, and the orthogonal protecting groups (acid-labile Boc and hydrogenolysis-labile Cbz) allow for selective chemical transformations.[1] It is frequently used in the synthesis of complex peptides, peptidomimetics, and as a key intermediate in the development of novel therapeutics.[2]

Q2: What are the main challenges when using this molecule in chemical synthesis?

The primary challenge in reactions with this compound is steric hindrance. The bulky Boc and Cbz protecting groups, combined with the quaternary carbon at the 4-position of the piperidine ring, can significantly impede the approach of reagents to the carboxylic acid.[3] This steric congestion can lead to slow reaction rates, incomplete conversions, and low yields, particularly in amide bond formation.[3][4]

Q3: Which protecting group, Boc or Cbz, should be removed first?

The choice of which protecting group to remove first depends on the overall synthetic strategy and the compatibility of other functional groups in the molecule.

  • Boc Group Removal: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[5][6] This strategy is common in solid-phase peptide synthesis (SPPS).[6]

  • Cbz Group Removal: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). This method is orthogonal to the acid-labile Boc group.

Careful planning of the synthetic route is necessary to ensure selective deprotection without affecting other sensitive functionalities.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Low or no yield is a common issue when attempting to form an amide bond with the sterically hindered carboxylic acid of this molecule.

Possible Causes and Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the high activation energy barrier.

    • Solution: Employ more powerful coupling reagents. Uronium/aminium salt-based reagents like HATU , HBTU , and HCTU are generally more effective for sterically hindered couplings than carbodiimides like DCC or EDC alone.[1] HATU, in particular, is often recommended for challenging couplings due to its high reactivity and ability to suppress racemization.[1][7]

  • Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature can hinder the reaction.

    • Solution:

      • Solvent: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to ensure good solubility of all reactants.

      • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is crucial. It effectively acts as a proton scavenger without competing with the amine nucleophile.

      • Temperature: While many couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for very hindered substrates, but should be monitored for potential side reactions.

  • Inadequate Activation: The carboxylic acid may not be fully activated before the amine is introduced.

    • Solution: Implement a "pre-activation" step. Stir the this compound with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine.[7] This ensures the formation of the highly reactive activated ester intermediate.

G start Low Coupling Yield reagent_check Are you using a uronium/aminium reagent (e.g., HATU, HBTU)? start->reagent_check upgrade_reagent Upgrade to HATU or HCTU. Consider acyl fluoride formation. reagent_check->upgrade_reagent No conditions_check Are you using DMF or NMP as solvent and DIPEA as base? reagent_check->conditions_check Yes upgrade_reagent->conditions_check optimize_conditions Switch to anhydrous DMF/NMP. Ensure use of DIPEA. conditions_check->optimize_conditions No preactivation_check Did you pre-activate the carboxylic acid before adding the amine? conditions_check->preactivation_check Yes optimize_conditions->preactivation_check implement_preactivation Implement a 15-30 min pre-activation step. preactivation_check->implement_preactivation No monitoring_check Is the reaction being monitored for completion (e.g., by LC-MS)? preactivation_check->monitoring_check Yes implement_preactivation->monitoring_check increase_time Increase reaction time. Consider gentle heating (40-50 °C). monitoring_check->increase_time No success Problem Resolved monitoring_check->success Yes increase_time->success

Troubleshooting workflow for low amide coupling yield.
Issue 2: Incomplete Boc Deprotection

The Boc group may be difficult to remove completely without causing side reactions, especially if other acid-sensitive groups are present.

Possible Causes and Solutions:

  • Insufficiently Strong Acid or Short Reaction Time: The deprotection conditions may be too mild.

    • Solution: A common method for Boc deprotection is treatment with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.[8] If deprotection is incomplete, the reaction time can be extended. Alternatively, 4M HCl in dioxane is another effective reagent.

  • Side Reactions with Scavengers: The tert-butyl cation generated during deprotection can alkylate sensitive residues like tryptophan or methionine.[3][5]

    • Solution: Include scavengers in the deprotection cocktail. Thioanisole, dithiothreitol (DTT), or triisopropylsilane (TIS) can effectively trap the tert-butyl cation.[5]

Issue 3: Unwanted Side Reactions

The complexity of the molecule can lead to various side reactions.

Possible Causes and Solutions:

  • Racemization: The chiral center can epimerize under harsh coupling conditions.

    • Solution: Use coupling reagents known to minimize racemization, such as HATU.[1] Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt) can also suppress this side reaction when used with carbodiimides.[9]

  • Guanidinylation of the Amine: If using an excess of a uronium/aminium reagent like HBTU or HATU, it can react with the free N-terminal amine of the coupling partner, forming a stable guanidinium byproduct and terminating the chain.[9]

    • Solution: Avoid using a large excess of the coupling reagent. A slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient. Pre-activation of the carboxylic acid can also minimize this side reaction.[7]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical TimeTypical Yield Range (%)Notes
HATU None neededDIPEADMF30-60 min85-95+Highly recommended for sterically hindered couplings; rapid and low racemization.[1][7]
HBTU HOBt (optional)DIPEADMF1-4 h80-90Very effective, but slightly less reactive than HATU.[1]
HCTU None neededDIPEADMF30-90 min85-95A more soluble and often more reactive alternative to HBTU.
EDC HOBt or OxymaDIPEA/TEADCM/DMF4-24 h50-85Cost-effective but may be less efficient for this substrate; yield is highly variable.[10]
DIC HOBtDIPEADCM/DMF2-12 h60-90Byproduct (diisopropylurea) is soluble in organic solvents, simplifying workup in SPPS.[11]

Yields are illustrative and highly dependent on the specific amine substrate and reaction conditions.

Table 2: Common Conditions for Boc-Group Deprotection

ReagentSolventTypical TimeTemperatureNotes
25-50% TFADCM20-30 minRoom Temp.Standard condition for Boc-SPPS. Scavengers may be needed.[6][8]
4M HCl1,4-Dioxane30-60 minRoom Temp.Effective alternative to TFA; can be advantageous for certain substrates.
TMSIDCM or CH₃CN10-30 min0 °C to RTNeutral conditions, but TMSI is moisture-sensitive and can be harsh.[12]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for coupling this compound to a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 15-30 minutes at room temperature for pre-activation.[7]

  • In a separate flask, dissolve the amine coupling partner in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_preactivation Pre-activation (15-30 min) cluster_coupling Coupling (1-4 h) reagents This compound + HATU + DIPEA in DMF stir1 Stir at RT reagents->stir1 activated_ester Activated OAt-Ester Intermediate stir1->activated_ester amine Add Amine (R-NH₂) activated_ester->amine stir2 Stir at RT amine->stir2 product Desired Amide Product stir2->product

General workflow for HATU-mediated amide coupling.
Protocol 2: Boc-Group Deprotection

This protocol describes a standard procedure for the removal of the N-Boc protecting group.

Materials:

  • N-Boc protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane, TIS) (optional)

Procedure:

  • Dissolve the N-Boc protected substrate in DCM (approx. 0.1 M).

  • If the substrate contains sensitive functional groups, add a scavenger (e.g., 5% v/v TIS).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the solution to achieve a final concentration of 25-50% (v/v).

  • Stir the reaction at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 20-30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene several times to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

References

improving solubility of peptide intermediates containing isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptide intermediates containing isonipecotic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide intermediate containing isonipecotic acid poorly soluble?

The solubility of any peptide is primarily determined by its amino acid composition, sequence, length, and overall net charge.[1] Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) often have limited solubility in aqueous solutions. The inclusion of isonipecotic acid, a cyclic non-proteinogenic amino acid, can introduce conformational rigidity. This rigidity may promote intermolecular hydrogen bonding, leading to aggregation and reduced solubility, a common issue with "difficult sequences".[2]

Q2: What is the first step I should take to dissolve my peptide?

Before attempting to dissolve the entire sample, it is highly recommended to test the solubility on a small portion first.[3][4] The initial and simplest approach is to try dissolving the peptide in sterile, distilled water or a standard aqueous buffer (e.g., Tris or phosphate buffer at pH 7).[3][4][5] This allows for easy recovery of the peptide by lyophilization if it fails to dissolve.[5]

Q3: How does the peptide's charge influence solvent selection?

The net charge of the peptide at a given pH is a critical factor for solubility.[1]

  • Basic Peptides (Net Positive Charge): If the peptide is basic (rich in residues like Lysine, Arginine, Histidine), it will be more soluble in an acidic solution. Try dissolving it in dilute (10%) acetic acid or 0.1% trifluoroacetic acid (TFA).[1][3]

  • Acidic Peptides (Net Negative Charge): If the peptide is acidic (rich in Aspartic Acid, Glutamic Acid), it will be more soluble in a basic solution. Attempt dissolution in a dilute basic solution like 0.1 M ammonium bicarbonate or 10% ammonium hydroxide.[3][6]

  • Neutral or Hydrophobic Peptides: If the peptide has a low net charge or a high percentage (>50%) of hydrophobic residues, it will likely require an organic co-solvent.[3][4][7]

Q4: Which organic solvents are recommended for highly hydrophobic peptides?

For highly hydrophobic peptides that are insoluble in aqueous solutions, the use of organic solvents is necessary.[3] The most common choices are:

  • Dimethyl Sulfoxide (DMSO): Preferred for biological applications due to its high solubilizing power and low toxicity.[3][4] However, it should be avoided for peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) as it can cause oxidation.[3]

  • Dimethylformamide (DMF) or Acetonitrile (ACN): Good alternatives if DMSO interferes with the experimental system.[3][4] The general strategy is to dissolve the peptide completely in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer dropwise while stirring vigorously to reach the desired concentration.[6]

Q5: Can sonication or temperature changes improve solubility?

Yes, both methods can be effective.

  • Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.[3][6] It is a recommended step before concluding a peptide is insoluble in a given solvent.

  • Gentle Warming: Gently warming the solution to below 40°C can increase solubility.[4][7] However, excessive heat should be avoided as it can cause peptide degradation.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Initial Insolubility in Aqueous Solution High hydrophobicity due to amino acid composition and the presence of isonipecotic acid. The solution pH is close to the peptide's isoelectric point (pI).1. Adjust pH: If the peptide is charged, use a dilute acid (for basic peptides) or base (for acidic peptides).[1] Ensure the final pH is at least one unit away from the pI.[6] 2. Use Organic Co-solvents: For neutral or highly hydrophobic peptides, start by dissolving in a minimal volume of DMSO, DMF, or ACN, then slowly dilute with aqueous buffer.[3][6]
Precipitation After Dilution from Organic Stock The peptide is aggregating as it transitions from a favorable organic environment to a less favorable aqueous one. The solubility limit in the final buffer has been exceeded.1. Slow Dilution: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer.[6] 2. Sonication: Briefly sonicate the solution after dilution to help break up any newly formed aggregates.[3][6] 3. Re-evaluate Concentration: It may be necessary to work with a lower final concentration of the peptide.
Peptide Solution Appears Cloudy or Forms a Gel The peptide is not fully dissolved but is suspended, or it is forming intermolecular hydrogen bonds leading to gelation. This is common for sequences with >75% of certain polar amino acids or highly hydrophobic peptides.[4]1. Treat as Hydrophobic: Use the organic co-solvent method described above.[4] 2. Use Denaturing Agents: For non-cellular assays, chaotropic agents like 6M guanidine hydrochloride or 8M urea can disrupt the hydrogen bonding network causing aggregation. Note that these are not compatible with most biological systems.[3][6]
Low Yield After Dissolution and Filtration The peptide may be adsorbing to surfaces (e.g., tubes, filter membranes). Some peptide may remain undissolved.1. Centrifuge: Before use, centrifuge the peptide solution to pellet any undissolved material.[1] 2. Rinse Vials: Rinse the original vial with the solubilization solvent to recover all the peptide. 3. Consider Surface Adsorption: Using low-retention tubes may help minimize loss.

Experimental Protocols

Protocol 1: Step-wise Strategy for Peptide Solubilization
  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[3][4] Centrifuge the tube briefly (e.g., 10,000 x g for 5 min) to pellet all the powder at the bottom.[3]

  • Step 1: Water/Aqueous Buffer: Add a small volume of sterile, distilled water or a neutral buffer (e.g., PBS, pH 7.4). Vortex and/or sonicate. If the solution is clear, the peptide is dissolved.

  • Step 2: pH Adjustment (for charged peptides):

    • If the peptide is basic and did not dissolve in water, add a small amount of 10% aqueous acetic acid dropwise until dissolved.[1]

    • If the peptide is acidic and did not dissolve in water, add a small amount of 0.1 M ammonium bicarbonate dropwise until dissolved.

  • Step 3: Organic Solvent (for neutral/hydrophobic peptides):

    • If the peptide is insoluble in the previous steps, take a fresh, dry aliquot.

    • Add a minimal volume of 100% DMSO (or DMF/ACN) to completely dissolve the peptide.[3][4]

    • Slowly add this stock solution dropwise to a vigorously stirring aqueous buffer to achieve the final desired concentration.[6]

  • Final Check: If the final solution is clear and particle-free, the peptide is properly solubilized.[3] If cloudiness or precipitate appears, the solubility limit may have been reached.

Protocol 2: Using Sonication to Aid Dissolution
  • Add the selected solvent to the lyophilized peptide.

  • Vortex the tube briefly to suspend the powder.

  • Place the tube in a water bath sonicator.

  • Sonicate for brief intervals (e.g., 3 cycles of 10-15 seconds).[3]

  • To prevent heating, which could degrade the peptide, chill the tube on ice between sonication cycles.[3]

  • Visually inspect the solution for clarity. Repeat if necessary.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Lyophilized Peptide Intermediate with Isonipecotic Acid assess Assess Peptide Properties: - Calculate Net Charge - Estimate Hydrophobicity start->assess try_water Attempt to Dissolve in Sterile Water or Neutral Buffer assess->try_water is_charged Is Peptide Charged (Acidic or Basic)? adjust_ph Adjust pH: - Acidic Buffer for Basic Peptide - Basic Buffer for Acidic Peptide is_charged->adjust_ph Yes use_organic Use Organic Co-Solvent: 1. Dissolve in minimal DMSO/DMF 2. Slowly add to aqueous buffer is_charged->use_organic No is_soluble1 Soluble? try_water->is_soluble1 is_soluble1->is_charged No success Success: Soluble Peptide Solution is_soluble1->success Yes is_soluble2 Soluble? adjust_ph->is_soluble2 sonicate Aid with Sonication or Gentle Warming (<40°C) is_soluble2->sonicate No is_soluble2->success Yes is_soluble3 Soluble? use_organic->is_soluble3 is_soluble3->sonicate No is_soluble3->success Yes fail Insoluble: Consider Sequence Modification or Advanced Formulation (e.g., Liposomes) sonicate->fail

Caption: A decision workflow for troubleshooting the solubility of peptide intermediates.

Solubility_Factors_And_Strategies cluster_factors Contributing Factors cluster_strategies Solubilization Strategies problem Poor Solubility of Isonipecotic Acid-Containing Peptide factor1 High Hydrophobicity (Amino Acid Composition) problem->factor1 factor2 Aggregation (Intermolecular H-Bonding, Conformational Rigidity) problem->factor2 factor3 pH near Isoelectric Point (pI) (Low Net Charge) problem->factor3 strategy1 Use of Organic Co-solvents (DMSO, DMF, ACN) factor1->strategy1 strategy2 Physical Disruption (Sonication, Gentle Warming) factor2->strategy2 strategy4 Use of Chaotropic Agents (Guanidine-HCl, Urea) (Non-biological Assays) factor2->strategy4 strategy3 pH Adjustment (Acidic/Basic Buffers) factor3->strategy3 solution Improved Solubility strategy1->solution strategy2->solution strategy3->solution strategy4->solution

Caption: Key factors affecting peptide solubility and the corresponding strategies.

References

Technical Support Center: Selective Boc Deprotection in the Presence of a Cbz Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the selective deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of a benzyloxycarbonyl (Cbz or Z) group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the selective removal of a Boc group while retaining a Cbz group.

Issue 1: Incomplete Boc Deprotection

  • Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of starting material remaining after the expected reaction time.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully cleave the Boc group.

      • Solution: Increase the concentration of the acid (e.g., use a higher percentage of trifluoroacetic acid (TFA) in dichloromethane (DCM)) or switch to a stronger acidic system like 4M HCl in dioxane.[1][2]

    • Steric Hindrance: Bulky neighboring groups can impede the access of the acid to the Boc-protected amine, slowing down the reaction.[1]

      • Solution: Increase the reaction time or gently warm the reaction mixture. It is crucial to monitor the reaction closely to avoid decomposition of the starting material or product.[1]

    • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis, inadequate swelling of the resin can prevent the acidic reagent from reaching all the peptide chains.[1]

      • Solution: Ensure the choice of solvent promotes good resin swelling.

Issue 2: Unwanted Side Reactions (e.g., +56 Da mass shift in LC-MS)

  • Symptom: The appearance of unexpected peaks in analytical data, often corresponding to the addition of a tert-butyl group (+56 Da) to the product.[1]

  • Cause: The highly reactive tert-butyl cation generated during the acidic cleavage of the Boc group can alkylate nucleophilic functional groups within the molecule.[1][2]

  • Susceptible Residues: Amino acids with nucleophilic side chains are particularly at risk[1]:

    • Tryptophan (Trp)

    • Methionine (Met)

    • Cysteine (Cys)

    • Tyrosine (Tyr)

  • Solution: Use of Scavengers: Incorporate a scavenger or a cocktail of scavengers into the deprotection reagent to trap the tert-butyl cation.[1] The choice of scavenger depends on the sensitive residues present.

Sensitive ResidueRecommended Scavengers
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)[1]
Methionine (Met)Thioanisole
Cysteine (Cys)1,2-Ethanedithiol (EDT)
Tyrosine (Tyr)Phenol, Anisole, m-Cresol[1]

Issue 3: Partial or Complete Removal of the Cbz Group

  • Symptom: Detection of byproducts corresponding to the cleavage of the Cbz group.

  • Cause: While generally stable to acidic conditions, the Cbz group can be cleaved under harsh acidic conditions (e.g., excess HCl, HBr).[3]

  • Solution:

    • Use Milder Acidic Conditions: Opt for milder reagents for Boc deprotection. Several methods have been developed for this purpose.[4][5][6]

    • Careful Monitoring: Monitor the reaction progress closely to stop the reaction as soon as the Boc deprotection is complete, minimizing exposure to acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the selective deprotection of Boc in the presence of Cbz?

A1: The selectivity is based on the orthogonal nature of these two protecting groups. The Boc group is highly labile to acidic conditions, while the Cbz group is stable to acid but is readily cleaved by catalytic hydrogenolysis.[7][8][9] This difference in reactivity allows for the removal of the Boc group with acid without affecting the Cbz group.[10]

Q2: What are the standard conditions for selective Boc deprotection?

A2: Standard conditions typically involve treating the Boc-protected compound with a strong acid in an organic solvent.[2] Common reagent systems include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM), with TFA concentrations ranging from 20% to 50%.[2][7][11]

  • 4M Hydrogen chloride (HCl) in 1,4-dioxane.[1][2] Reactions are usually carried out at room temperature for 30 minutes to a few hours.[2]

Q3: Are there milder, alternative methods for Boc deprotection for highly acid-sensitive substrates?

A3: Yes, several milder methods can be employed for substrates with other acid-labile functional groups[2]:

  • Silica Gel: Refluxing in toluene with silica gel has been shown to selectively deprotect N-Boc groups in high yields, while Cbz and other carbamates remain intact.[4]

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[5][12]

  • Lewis Acids: Catalytic amounts of iron(III) chloride have been used for selective Boc deprotection.[13]

  • Aqueous Phosphoric Acid: This offers an environmentally benign and mild option for deprotection.[6]

Q4: Can catalytic hydrogenation be used to deprotect the Cbz group without affecting the Boc group?

A4: Yes, the Boc group is stable to the conditions used for catalytic hydrogenolysis (e.g., H₂, Pd/C), which is the standard method for Cbz group removal.[7][14] This orthogonality is a key feature in synthetic strategies.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for various selective Boc deprotection methods.

Reagent/MethodSubstrate TypeConditionsTimeYieldReference
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Boc-protected amine1:1 TFA/DCM2 hNot specified[7]
Silica Gel in TolueneN-Boc protected aminesReflux5 h75-98%[4]
Oxalyl Chloride in MethanolN-Boc protected amines (aromatic, aliphatic, heterocyclic)Room Temperature1-4 hup to 90%[5][12]
Iron(III) Chloride (catalytic)N,N'-diprotected amino acidsRoom TemperatureNot specifiedExcellent[13]
Thermal Deprotection (Continuous Flow)N-Boc aryl amines150 °C in TFE60 min49-72%[15]
Thermal Deprotection (Continuous Flow)N-Boc alkyl amines150 °C in TFE60 min27-50%[15]

Experimental Protocols

Protocol 1: Selective Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[7][10]

  • Scavenger Addition (if necessary): If the substrate contains sensitive residues like Tryptophan or Methionine, add an appropriate scavenger (e.g., 5-10 equivalents of triisopropylsilane (TIS)).[1]

  • Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the volatiles in vacuo. The resulting residue can be further purified by precipitation, crystallization, or chromatography.

Protocol 2: Selective Boc Deprotection using Silica Gel

  • Preparation: To a solution of the N-Boc protected amine in toluene, add silica gel.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 5 hours.[4]

  • Work-up: After completion, cool the reaction mixture and filter to remove the silica gel. Wash the silica gel with a suitable solvent (e.g., ethyl acetate). Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

Visualizations

selective_boc_deprotection_workflow start Start: Cbz-Peptide-Boc assess Assess Peptide Sensitivity (e.g., presence of Trp, Met) start->assess standard Standard Conditions: Strong Acidolysis assess->standard Robust Peptide mild Milder Acidic Conditions assess->mild Sensitive Peptide tfa_dcm TFA / DCM standard->tfa_dcm hcl_dioxane HCl in Dioxane standard->hcl_dioxane fecl3 FeCl3 mild->fecl3 silica Silica Gel (reflux) mild->silica scavengers Add Scavengers? (e.g., TIS, Thioanisole) tfa_dcm->scavengers hcl_dioxane->scavengers fecl3->scavengers silica->scavengers deprotection Perform Deprotection scavengers->deprotection Yes scavengers->deprotection No workup Aqueous Work-up / Precipitation deprotection->workup end End: Cbz-Peptide-NH2 workup->end

Caption: Decision workflow for selective Boc deprotection.

deprotection_mechanisms cluster_boc Boc Deprotection (Acidic) cluster_cbz Cbz Deprotection (Hydrogenolysis) boc_protected R-NH-Boc boc_deprotected R-NH2 boc_protected->boc_deprotected TFA or HCl h_plus H+ cbz_protected R-NH-Cbz cbz_deprotected R-NH2 cbz_protected->cbz_deprotected Hydrogenolysis h2_pdc H₂, Pd/C

Caption: Orthogonal deprotection pathways for Boc and Cbz groups.

References

preventing side reactions during Cbz deprotection by catalytic hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group via catalytic hydrogenation.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Incomplete or Sluggish Reaction

Question: My Cbz deprotection using catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion. What are the potential causes and how can I resolve this?

Answer: Slow or incomplete reactions are a common hurdle. A systematic approach to troubleshooting is recommended. Potential causes and their solutions are outlined below.

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities.[1][2]

    • Solution: Ensure the starting material is of high purity. If the substrate contains sulfur, consider alternative deprotection methods not prone to poisoning, such as acid-catalyzed cleavage.[1][2] You can also try using a larger amount of catalyst or adding fresh catalyst in portions.[2]

  • Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.[1]

    • Solution: Use a fresh batch of high-quality catalyst.[1] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[1][3] Pearlman's catalyst, Pd(OH)₂/C, is often more active and can be a good alternative.[4]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, especially for sterically hindered substrates.[1]

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[1][2][3]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[1][2]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][2]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1][4]

G cluster_issue Incomplete/Slow Reaction start Reaction is slow or incomplete cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Insufficient H₂ Pressure? start->cause3 cause4 Inadequate Mixing? start->cause4 cause5 Product Inhibition? start->cause5 sol1 Purify starting material or use alternative method cause1->sol1 Yes sol2 Use fresh/more catalyst or Pearlman's catalyst cause2->sol2 Yes sol3 Increase H₂ pressure cause3->sol3 Yes sol4 Increase stirring rate cause4->sol4 Yes sol5 Add weak acid (e.g., AcOH) cause5->sol5 Yes

Caption: Troubleshooting workflow for incomplete or slow Cbz deprotection.

Issue 2: Undesired Side Reactions

Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?

Answer: The presence of other reducible functional groups in the substrate is the primary cause of side reactions during catalytic hydrogenation.

  • Reduction of Other Functional Groups: Alkenes, alkynes, nitro groups, benzyl ethers, and aryl halides (especially bromides and iodides) can be reduced under standard hydrogenation conditions.[1][5]

    • Solution 1: Transfer Hydrogenolysis: This method often provides better selectivity.[2] Using a hydrogen donor like ammonium formate or formic acid in the presence of Pd/C can selectively cleave the Cbz group while preserving other reducible functionalities.[2]

    • Solution 2: Alternative Catalysts: Nickel boride, generated in situ, has been shown to be chemoselective for Cbz deprotection in the presence of chloro, bromo, ester, and amide groups.[6][7]

    • Solution 3: Non-Reductive Methods: If selectivity remains an issue, consider non-reductive deprotection methods such as acid-catalyzed cleavage (e.g., HBr/acetic acid) or nucleophilic cleavage.[1]

G cluster_side_reactions Minimizing Side Reactions start Side reactions observed cause Presence of other reducible groups? start->cause sol1 Transfer Hydrogenolysis (e.g., HCOONH₄, Pd/C) cause->sol1 Yes sol2 Alternative Catalyst (e.g., Nickel Boride) cause->sol2 Yes sol3 Non-Reductive Method (e.g., HBr/AcOH) cause->sol3 Yes

Caption: Strategies to minimize side reactions during Cbz deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common and generally cleanest method for Cbz deprotection?

The most prevalent method for Cbz group removal is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas.[1][2] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Q2: My compound contains a double bond that I wish to preserve. Can I still use catalytic hydrogenation?

Standard catalytic hydrogenation with H₂ gas will likely reduce the double bond. In this case, transfer hydrogenolysis using a hydrogen donor like ammonium formate is a better option as it often shows greater selectivity for Cbz deprotection over the reduction of alkenes.[2]

Q3: Are there safety concerns with catalytic hydrogenation?

Yes, catalytic hydrogenation requires the safe handling of hydrogen gas, which is flammable. Palladium on carbon can be pyrophoric, especially when dry, and should be handled with care.

Q4: How do I choose the best deprotection method for my specific substrate?

The choice of method depends on the functional groups present in your molecule.[1] For substrates with other reducible groups, transfer hydrogenolysis or non-reductive methods are preferable. For sulfur-containing molecules, methods other than palladium-catalyzed reactions should be considered.

Data Presentation: Comparison of Catalyst Systems

Catalyst SystemHydrogen Source / ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/CH₂ (gas, 1 atm to 50+ psi)MeOH or EtOH, Room Temp4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH.[6] Disadvantages: Can be slow, catalyst quality varies, risk of igniting when dry, may affect other reducible groups.[6]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More active than Pd/C for stubborn substrates.[4] Disadvantages: Longer reaction times may be required in some cases.
Pd/C (Transfer Hydrogenation)Ammonium Formate (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions, often more chemoselective.[6] Disadvantages: Requires a microwave reactor; may not be suitable for all substrates.[6]
Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MeOH, Room TempSignificantly ShorterExcellentAdvantages: Niobic acid co-catalyst drastically facilitates deprotection, shortening reaction times compared to Pd/C alone.[6][8] Disadvantages: Requires preparation of a co-catalyst.[6]
Nickel Boride (in situ)NaBH₄ + NiCl₂·6H₂OMeOH, Room TempNot specifiedHighAdvantages: Chemoselective; unaffected by chloro, bromo, ester, and amide groups.[6][7] Disadvantages: Requires in situ generation of the active reagent.[6]
2-Mercaptoethanol + K₃PO₄2-MercaptoethanolDMAc, 75 °CNot specifiedHighAdvantages: Nucleophilic method, ideal for substrates with sulfur or other groups that poison Pd catalysts.[6][9] Disadvantages: Requires elevated temperature and basic conditions.[6]

Experimental Protocols

Protocol 1: General Procedure for Cbz Deprotection by Catalytic Hydrogenation (H₂/Pd/C)

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium)[2]

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)[2]

  • Hydrogen gas supply (balloon or hydrogenation apparatus)[2]

  • Celite® for filtration

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent in a flask equipped with a magnetic stir bar.[2]

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is replaced by hydrogen.[1][2]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically a balloon for atmospheric pressure).[1][2]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis (Ammonium Formate/Pd/C)

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent in a round-bottom flask with a stir bar.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., to 40-60 °C) if the reaction is slow.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.

  • Remove the solvent under reduced pressure. The resulting crude product can be further purified if necessary.

References

Validation & Comparative

A Head-to-Head Battle: Comparing Boc and Fmoc Strategies for the Synthesis of Isonipecotic Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of constrained amino acids like isonipecotic acid presents unique challenges. This guide provides an objective comparison of the two most prevalent solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the synthesis of peptides containing the sterically hindered cyclic amino acid, isonipecotic acid. This analysis is supported by a review of established protocols and potential side reactions to aid in the selection of the optimal synthetic route.

The rigid structure of isonipecotic acid, a piperidine-4-carboxylic acid, is a valuable tool for introducing conformational constraints into peptides, which can enhance their biological activity and stability. However, its bulky nature can impede coupling reactions and potentially lead to lower yields and purity. The choice between the acid-labile Boc and base-labile Fmoc protection strategies is therefore a critical consideration in mitigating these challenges.

Principles of Boc and Fmoc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach simplifies the purification process as excess reagents and byproducts can be removed by simple washing steps. The key difference between the Boc and Fmoc strategies lies in the protecting group used for the α-amino group of the incoming amino acid and the chemical conditions required for its removal.

Boc Strategy: The Boc protecting group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).

Fmoc Strategy: The Fmoc protecting group is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). Side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using TFA.

Performance Comparison: Boc vs. Fmoc for Isonipecotic Acid Peptide Synthesis

While direct head-to-head quantitative data for the synthesis of the same isonipecotic acid-containing peptide using both Boc and Fmoc strategies is not extensively reported in the literature, a qualitative comparison based on the known principles of each methodology and the challenges associated with sterically hindered amino acids can be made. The following table summarizes the expected performance characteristics.

ParameterBoc StrategyFmoc StrategyRationale
Coupling Efficiency Potentially higher for the initial coupling of Boc-isonipecotic acid due to in-situ neutralization protocols that can minimize aggregation.[1]May require optimized coupling reagents (e.g., HATU, HCTU) and longer reaction times to overcome steric hindrance.The protonated state of the N-terminus after TFA deprotection in Boc chemistry can reduce peptide chain aggregation, facilitating coupling of the subsequent bulky residue.
Crude Peptide Yield May be lower due to the harsh acidic conditions used for Boc deprotection, which can lead to premature cleavage of the peptide from the resin, especially with acid-sensitive linkers.Generally expected to be higher due to the milder deprotection conditions.[2]The repeated use of TFA in the Boc strategy can lead to cumulative loss of peptide from the resin.
Crude Peptide Purity May be lower due to potential side reactions caused by the strong acid deprotection and final cleavage steps.Often higher due to the milder reaction conditions, which typically result in fewer side reactions.[2]The harsh acidic conditions of the Boc strategy can promote various side reactions.
Side Reactions Prone to acid-catalyzed side reactions. Diketopiperazine formation can be suppressed with in-situ neutralization.[1]Susceptible to base-catalyzed side reactions like diketopiperazine formation, especially when proline or other cyclic amino acids are involved.[1] Aspartimide formation is a common issue in Fmoc synthesis.[3]The chemical nature of the deprotection step dictates the types of side reactions that are more prevalent.
Handling & Safety Requires the use of highly corrosive and hazardous hydrofluoric acid (HF) for final cleavage, necessitating specialized equipment.Utilizes less hazardous reagents for deprotection and cleavage, making it more amenable to standard laboratory settings and automation.The reagents used in the Fmoc strategy are generally safer and easier to handle.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of challenging peptides. Below are representative protocols for the incorporation of isonipecotic acid using both Boc and Fmoc strategies.

Boc Solid-Phase Synthesis of an Isonipecotic Acid-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing isonipecotic acid using the Boc strategy.

1. Resin Preparation and Swelling:

  • Start with a suitable resin, such as a pre-loaded Merrifield or PAM resin.

  • Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

  • Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

  • Wash the resin thoroughly with DCM and then with isopropanol.

3. Neutralization:

  • Neutralize the resin-bound peptide trifluoroacetate salt by washing with a 10% solution of diisopropylethylamine (DIPEA) in DCM.

  • Wash the resin again with DCM to remove excess base.

4. Coupling of Boc-Isonipecotic Acid:

  • In a separate vessel, pre-activate Boc-isonipecotic acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF in the presence of DIPEA (6 equivalents) for 5-10 minutes.[4]

  • Add the activated Boc-isonipecotic acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.[5]

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Repetitive Cycles:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage:

  • After the final Boc deprotection, wash and dry the resin.

  • Treat the resin with anhydrous hydrofluoric acid (HF) with appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

Fmoc Solid-Phase Synthesis of an Isonipecotic Acid-Containing Peptide

This protocol provides a general procedure for incorporating Fmoc-isonipecotic acid into a peptide sequence.

1. Resin Preparation and Swelling:

  • Start with a suitable resin, such as Rink Amide or Wang resin.

  • Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Repeat the piperidine treatment for another 10-20 minutes.

  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-Isonipecotic Acid:

  • In a separate vessel, dissolve Fmoc-isonipecotic acid (3-5 equivalents) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.

  • Add a base like DIPEA or collidine (6-10 equivalents).

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered amino acids like isonipecotic acid, a longer coupling time or double coupling may be necessary.

  • Monitor the reaction completion with a Kaiser test.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

5. Repetitive Cycles:

  • Repeat steps 2-4 for each subsequent amino acid.

6. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM.

  • Treat the resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

Visualizing the Synthetic Workflows

To better understand the logical flow of each synthesis strategy, the following diagrams created using the DOT language illustrate the cyclical nature of the Boc and Fmoc SPPS processes.

Boc_SPPS_Workflow start Start: Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection wash Wash (DCM/IPA) deprotection->wash Wash neutralization Neutralization (DIPEA/DCM) coupling Amino Acid Coupling (e.g., HBTU/HOBt) neutralization->coupling coupling->wash Wash cleavage Final Cleavage (HF) coupling->cleavage Synthesis Complete wash->deprotection Next Cycle wash->neutralization end Final Peptide cleavage->end

Caption: General workflow for Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash Wash (DMF) deprotection->wash Wash coupling Amino Acid Coupling (e.g., HCTU/HATU) coupling->wash Wash cleavage Final Cleavage & Deprotection (TFA) coupling->cleavage Synthesis Complete wash->deprotection Next Cycle wash->coupling end Final Peptide cleavage->end

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Conclusion

The choice between Boc and Fmoc strategies for synthesizing isonipecotic acid-containing peptides involves a trade-off between the harshness of the chemical conditions and the potential for side reactions. The Fmoc strategy, with its milder deprotection conditions, is generally favored for its potential to deliver higher crude purity and yield, especially for complex peptides.[2] Its compatibility with a wider range of sensitive amino acids and its amenability to automation also make it a more popular choice in modern peptide synthesis.

However, the Boc strategy should not be entirely dismissed. For certain sequences prone to aggregation, the in-situ neutralization protocols available in Boc chemistry can offer an advantage in coupling efficiency.[1] Ultimately, the optimal strategy will depend on the specific peptide sequence, the scale of the synthesis, and the available laboratory resources. Careful optimization of coupling conditions, including the choice of coupling reagents and reaction times, is paramount for the successful synthesis of peptides containing the sterically demanding isonipecotic acid residue, regardless of the chosen protective group strategy.

References

A Comparative Guide to the Chiral Separation of Isonipecotic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving efficient and reliable chiral separation of isonipecotic acid derivatives is a critical step in the synthesis and analysis of numerous pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of these valuable chiral building blocks, supported by experimental data and detailed protocols.

Isonipecotic acid, a piperidine-4-carboxylic acid, and its derivatives are key structural motifs in a wide array of pharmacologically active molecules. The stereochemistry of these compounds often plays a pivotal role in their biological activity and therapeutic efficacy. Consequently, robust analytical methods for separating and quantifying their enantiomers are essential for quality control, pharmacokinetic studies, and regulatory compliance.

This guide explores various approaches to the chiral separation of isonipecotic acid derivatives by HPLC, focusing on the use of different chiral stationary phases (CSPs) and the application of pre-column derivatization techniques.

Comparison of Chiral Stationary Phases and Methods

The selection of an appropriate chiral stationary phase is the most critical factor in developing a successful chiral HPLC separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability for the resolution of amino acid-like compounds, including isonipecotic acid derivatives.

Key Considerations for Method Development:

  • Analyte Structure: The presence of functional groups on the isonipecotic acid core (e.g., N-protecting groups, esters, amides) will significantly influence its interaction with the CSP.

  • Mobile Phase: A systematic screening of different mobile phase compositions, including normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., aqueous buffers with acetonitrile or methanol), and polar organic modes, is crucial for optimizing selectivity and resolution.[1]

  • Additives: For basic compounds like isonipecotic acid derivatives, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. Conversely, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial for acidic derivatives.[1]

  • Derivatization: When direct analysis is challenging due to poor UV absorbance or difficult separation, pre-column derivatization can be a powerful strategy to enhance both detectability and chromatographic resolution.[1][2]

The following table summarizes a selection of reported and potential methods for the chiral separation of isonipecotic acid and its derivatives.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseDetectionSeparation Factor (α)Resolution (Rs)Reference/Comment
Ethyl Nipecotate (Constitutional Isomer)Immobilized Amylose-based (e.g., Chiralpak IA)n-hexane:ethanol:diethylaminetriethylamine (80:20:0.1, v/v/v)UV-3.59A specific example demonstrating high resolution on a polysaccharide CSP. Although for a constitutional isomer, this method provides a strong starting point for ethyl isonipecotate.
N-Boc-3-hydroxypiperidine (Related Structure)Chiralpak IC-3 (3 µm)0.2% Trifluoroacetic acid in n-Hexane:Isopropyl alcohol (95:5)UV--Demonstrates a successful separation of a protected piperidine derivative on a polysaccharide-based column.
Nipecotic Acid Amides (Constitutional Isomer)α1-acid glycoprotein (AGP)Phosphate buffer (pH 7.0) with tetrabutylammonium and ethanolUV-BaselineHighlights the utility of protein-based CSPs for amide derivatives.
Isonipecotic Acid (derivatized) Achiral C18Gradient elution with an aqueous buffer and organic solventFluorescence--Pre-column derivatization with a chiral fluorescent reagent like o-phthalaldehyde (OPA) and N-acetyl-L-cysteine allows for separation on a standard achiral column and enhances sensitivity.[3]
N-Protected Isonipecotic Acids (e.g., N-Boc, N-Cbz) Macrocyclic Glycopeptide (e.g., Chirobiotic T, Chirobiotic V)Polar Ionic or Reversed-PhaseUV/MS--These CSPs are known to be effective for the separation of N-protected amino acids and are a promising option for N-protected isonipecotic acid derivatives.

Experimental Protocols

Below are detailed methodologies for key experimental approaches discussed in this guide.

Method 1: Direct Enantioseparation on a Polysaccharide-Based CSP (Hypothetical Protocol for Ethyl Isonipecotate)

This protocol is adapted from a successful separation of the constitutional isomer, ethyl nipecotate, and serves as a starting point for method development.

  • Sample Preparation: Dissolve the racemic ethyl isonipecotate in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Immobilized amylose-based CSP, such as Chiralpak IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Expected Outcome: Baseline separation of the two enantiomers. Optimization may be required by adjusting the ratio of ethanol in the mobile phase to fine-tune retention and resolution.

Method 2: Pre-Column Derivatization for Isonipecotic Acid Followed by Achiral HPLC

This protocol describes a general approach for the derivatization of amino acids, which can be adapted for isonipecotic acid to improve detection and enable separation on a standard reversed-phase column.

  • Reagents:

    • o-phthalaldehyde (OPA) solution: Dissolve 10 mg of OPA in 1 mL of methanol.

    • N-acetyl-L-cysteine (NAC) solution: Prepare a 40 mM solution in water.

    • Borate buffer: 0.1 M, pH 9.6.

  • Derivatization Procedure: [3]

    • In an autosampler vial or microcentrifuge tube, mix 20 µL of a 5 mM isonipecotic acid solution with 500 µL of the borate buffer.[3]

    • Add 20 µL of the OPA solution and mix.[3]

    • Add 20 µL of the NAC solution and mix thoroughly.[3]

    • Allow the reaction to proceed for at least 2 minutes at room temperature before injection.

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Aqueous buffer (e.g., 25 mM phosphate buffer, pH 6.5).

    • B: Acetonitrile or methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a higher percentage over 20-30 minutes to elute the diastereomeric derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow of each approach.

chiral_hplc_workflow cluster_direct Direct Enantioseparation cluster_indirect Indirect Enantioseparation (Pre-column Derivatization) SamplePrep_D Sample Preparation (Racemic Analyte in Mobile Phase) Injection_D HPLC Injection SamplePrep_D->Injection_D CSP_Separation Chiral Stationary Phase (e.g., Polysaccharide-based) Injection_D->CSP_Separation Detection_D UV/MS Detection CSP_Separation->Detection_D Result_D Separated Enantiomers Detection_D->Result_D SamplePrep_I Sample Preparation (Racemic Analyte) Derivatization Derivatization (with Chiral Reagent, e.g., OPA/NAC) SamplePrep_I->Derivatization Injection_I HPLC Injection Derivatization->Injection_I Achiral_Separation Achiral Stationary Phase (e.g., C18) Injection_I->Achiral_Separation Detection_I Fluorescence Detection Achiral_Separation->Detection_I Result_I Separated Diastereomers Detection_I->Result_I

Figure 1: General workflows for direct and indirect chiral HPLC separation.

method_development_strategy start Define Analyte (Isonipecotic Acid Derivative) screening Initial Screening: - Polysaccharide CSPs - Macrocyclic Glycopeptide CSPs - Protein-based CSPs start->screening mobile_phase Mobile Phase Screening: - Normal Phase - Reversed-Phase - Polar Organic Mode screening->mobile_phase optimization Optimization: - Mobile Phase Composition - Additives (Acidic/Basic) - Temperature - Flow Rate mobile_phase->optimization derivatization Consider Pre-column Derivatization (If direct separation is unsuccessful or detection is poor) mobile_phase->derivatization validation Method Validation optimization->validation derivatization->optimization

Figure 2: A strategic approach to chiral method development for isonipecotic acid derivatives.

References

Comparative Guide to Enantiomeric Purity Analysis of 4-n-Boc-amino-1-cbz-isonipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 4-n-Boc-amino-1-cbz-isonipecotic acid is critical for safety and efficacy. This guide provides an objective comparison of analytical methods for determining the enantiomeric purity of this and structurally related compounds, supported by experimental data from analogous separations.

Comparison of Analytical Methods

The primary methods for the enantiomeric purity analysis of N-protected amino acid derivatives are Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE). While a specific published method for this compound is not available, extensive literature on similar compounds allows for the proposal of a highly effective primary method and a comparison with viable alternatives.

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the expected performance of Chiral HPLC, Chiral SFC, and Chiral CE for the analysis of this compound, based on data from structurally similar N-protected amino acids and piperidine derivatives.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers with a chiral stationary phase (CSP).Differential partitioning using a supercritical fluid mobile phase and a CSP.Differential migration of enantiomer-chiral selector complexes in an electric field.
Primary Advantage High versatility, wide availability of CSPs, well-established.High speed, reduced organic solvent consumption, ideal for preparative scale.High separation efficiency, very low sample and reagent consumption.
Primary Limitation Longer analysis times, higher solvent consumption compared to SFC.Higher initial instrument cost, less suitable for highly polar, underivatized compounds.Can be less robust, sensitive to matrix effects, lower concentration sensitivity.
Typical Resolution (Rs) > 2.0 is readily achievable for similar compounds.Often comparable to or slightly lower than HPLC, but with much shorter run times.Can achieve very high resolution, but method development can be more complex.
Analysis Time 10 - 30 minutes.2 - 10 minutes.15 - 40 minutes.
Solvent Consumption High.Low (primarily liquid CO2).Very Low.
Detection UV, MS.UV, MS.UV, MS.

Experimental Protocols

Detailed methodologies for the proposed primary method (Chiral HPLC) and alternative methods (Chiral SFC and Chiral CE) are provided below.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Based on the successful separation of N-Boc-piperidine-carboxylic acid derivatives and other N-Boc/N-Cbz protected amino acids, a method using a polysaccharide-based chiral stationary phase is proposed as the most likely to yield a successful separation.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of n-hexane and ethanol in a ratio of 70:30 (v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Alternative Method 1: Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a significant speed advantage over HPLC and is an excellent alternative for high-throughput analysis.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Supercritical CO2 and Methanol as a modifier. A gradient of 5% to 40% Methanol over 5 minutes is a good starting point.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve the sample in a suitable alcohol (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

Alternative Method 2: Chiral Capillary Electrophoresis (CE)

CE is a powerful technique for chiral separations, especially when sample volume is limited.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm i.d., effective length of 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM of a chiral selector such as randomly substituted sulfated β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.5 mg/mL.

Visualizations

Logical Workflow for Method Selection

The choice of analytical method often depends on the specific requirements of the analysis, such as speed, sample throughput, and available instrumentation.

MethodSelection start Start: Need for Enantiomeric Purity Analysis throughput High Throughput Required? start->throughput sample_limited Sample Amount Limited? throughput->sample_limited No sfc Chiral SFC throughput->sfc Yes instrument_avail Established Method & Wide Applicability? sample_limited->instrument_avail No ce Chiral CE sample_limited->ce Yes hplc Chiral HPLC instrument_avail->hplc Yes instrument_avail->hplc No, but most versatile starting point HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh this compound dissolve Dissolve in Mobile Phase (1 mg/mL) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 10 µL onto Chiralpak IA column filter->inject separate Isocratic Elution (n-hexane:ethanol, 70:30) Flow: 1.0 mL/min, Temp: 30°C inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Purity (% ee) integrate->calculate report Generate Report calculate->report

A Comparative Guide to Validating the Structure of Synthesized Isonipecotic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized isonipecotic acid and its analogues. Experimental data, detailed methodologies, and visual workflows are presented to assist researchers in confirming the successful synthesis and purity of these compounds, which are crucial scaffolds in medicinal chemistry, particularly as GABA receptor modulators.

Introduction to Isonipecotic Acid and its Structural Significance

Isonipecotic acid (piperidine-4-carboxylic acid) is a conformationally restricted analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its rigid piperidine ring system locks the molecule into a specific three-dimensional shape, which is key to its interaction with biological targets like the GABA receptor.[1] As a partial agonist of the GABA-A receptor, isonipecotic acid and its derivatives are of significant interest in the development of novel therapeutics for neurological disorders.[1][2] The precise structural integrity of synthesized isonipecotic acid compounds is therefore paramount to ensure the desired pharmacological activity and to avoid unintended off-target effects.

This guide compares the structural validation of isonipecotic acid with three relevant alternatives: nipecotic acid (piperidine-3-carboxylic acid), guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), and gaboxadol, another potent GABA-A receptor agonist.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for isonipecotic acid and its alternatives. These values are critical for confirming the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)
Isonipecotic Acid H-4 (methine)2.3 - 2.6Quintet
H-2, H-6 (axial)2.8 - 3.1Multiplet
H-2, H-6 (equatorial)3.2 - 3.5Multiplet
H-3, H-5 (axial)1.6 - 1.9Multiplet
H-3, H-5 (equatorial)1.9 - 2.2Multiplet
NHVariable (broad)Singlet
COOHVariable (broad)Singlet
Nipecotic Acid H-3 (methine)2.2 - 2.5Multiplet
H-2, H-6 (axial & eq.)2.7 - 3.4Multiplets
H-4, H-5 (axial & eq.)1.5 - 2.1Multiplets
Guvacine H-2, H-6~3.0 - 3.5Multiplets
H-4~2.3 - 2.6Multiplet
H-5~5.5 - 6.0Multiplet
Gaboxadol H-5'~4.5Singlet
H-3~7.5Singlet
OHVariable (broad)Singlet

Note: Chemical shifts are dependent on the solvent used. The data presented are typical ranges. A certificate of analysis for isonipecotic acid often states the ¹H NMR spectrum is "consistent with structure" and purity as determined by NMR is ≥98.0%.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentExpected Chemical Shift (δ, ppm)
Isonipecotic Acid C=O (Carboxyl)175 - 185
C-440 - 45
C-2, C-645 - 50
C-3, C-525 - 30
Nipecotic Acid C=O (Carboxyl)175 - 185
C-340 - 45
C-2, C-645 - 55
C-4, C-520 - 30
Guvacine C=O (Carboxyl)170 - 180
C-3, C-4120 - 140
C-2, C-640 - 50
C-520 - 25
Gaboxadol C-5'~65
C-3a', C-7a'~150
C-4', C-6', C-7'~110-120
C-3~160
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups in a molecule.

Table 3: FTIR Spectral Data Comparison

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
Isonipecotic Acid O-H stretch (carboxylic acid)2500 - 3300 (broad)
N-H stretch (secondary amine)3200 - 3500 (broad)
C-H stretch (alkane)2850 - 3000
C=O stretch (carboxylic acid)1680 - 1720
N-H bend1550 - 1650
Nipecotic Acid O-H stretch (carboxylic acid)2500 - 3300 (broad)
N-H stretch (secondary amine)3200 - 3500 (broad)
C=O stretch (carboxylic acid)1680 - 1720
Guvacine O-H stretch (carboxylic acid)2500 - 3300 (broad)
N-H stretch (secondary amine)3200 - 3500 (broad)
C=C stretch1600 - 1680
C=O stretch (carboxylic acid)1680 - 1720
Gaboxadol O-H stretch3200 - 3600 (broad)
C=N stretch1620 - 1690
C-O stretch1000 - 1300
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
Isonipecotic Acid C₆H₁₁NO₂129.16130.08112 ([M-H₂O+H]⁺), 84 ([M-COOH+H]⁺)
Nipecotic Acid C₆H₁₁NO₂129.16130.08112, 84
Guvacine C₆H₉NO₂127.14128.07110 ([M-H₂O+H]⁺), 82 ([M-COOH+H]⁺)
Gaboxadol C₆H₈N₂O₂140.14141.06Varies with ionization method

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent is critical as the chemical shifts of labile protons (NH and OH) are solvent-dependent.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the main peaks).

    • For compounds dissolved in D₂O, the NH and OH protons will exchange with deuterium and may not be observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

    • Assess purity by identifying and quantifying any impurity signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the synthesized molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry synthesized compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[3]

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]

  • Instrument Setup:

    • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups expected in the molecule (e.g., O-H, N-H, C=O, C-H).

    • Compare the obtained spectrum with reference spectra of isonipecotic acid or its derivatives if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and to obtain fragmentation data for structural confirmation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic solvent mixture).

    • The solvent should be compatible with the chosen ionization technique.

  • Instrument Setup:

    • Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques suitable for these types of molecules.

    • Calibrate the mass spectrometer using a standard calibration compound.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For further structural information, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and record the product ion spectrum.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion and confirm that it corresponds to the expected molecular weight of the synthesized compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses (e.g., H₂O, CO₂) and fragment ions that are consistent with the proposed structure.

Visualizing the Validation Workflow and Biological Context

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical processes involved in the validation of synthesized isonipecotic acid.

Experimental Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis of Isonipecotic Acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Compare Experimental Data with Expected Values NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure & Purity Confirmed Data_Analysis->Structure_Confirmation Final_Product Validated Compound Structure_Confirmation->Final_Product Proceed to Biological Assays

Caption: Workflow for the synthesis and structural validation of isonipecotic acid.

Signaling Pathway of Isonipecotic Acid at the GABA-A Receptor

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA_release->GABA_A_Receptor GABA also binds Isonipecotic_Acid Isonipecotic Acid (GABA-A Partial Agonist) Isonipecotic_Acid->GABA_A_Receptor Binds to Cl_Influx Chloride (Cl⁻) Influx GABA_A_Receptor->Cl_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Isonipecotic acid's mechanism of action at the GABA-A receptor.

Conclusion

The structural validation of synthesized isonipecotic acid compounds is a critical step in drug discovery and development. A multi-technique approach, combining NMR, FTIR, and mass spectrometry, provides the most robust and unambiguous confirmation of molecular structure and purity. This guide offers a framework for comparing experimental data, detailed protocols for key analytical methods, and visual representations of the validation process and the compound's biological context. By adhering to these rigorous validation standards, researchers can ensure the quality and reliability of their synthesized compounds for subsequent pharmacological evaluation.

References

A Comparative Analysis of Modern Coupling Reagents for the Efficient Incorporation of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained scaffolds like isonipecotic acid (piperidine-4-carboxylic acid) into peptide chains is a key strategy for developing therapeutics with enhanced stability and defined conformations. However, the sterically hindered nature of such cyclic amino acids presents a significant challenge for amide bond formation, demanding a careful selection of coupling reagents to ensure high yields and minimize side reactions, particularly racemization. This guide provides a comparative analysis of commonly employed coupling reagents—HATU, HBTU, COMU, and EDC/HOBt—for the incorporation of Boc-protected isonipecotic acid, supported by experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation with minimal loss of stereochemical integrity. While direct comparative studies on isonipecotic acid are limited, data from sterically hindered and cyclic amino acids provide a strong basis for evaluation. Onium salts like HATU, HBTU, and COMU are generally favored for such challenging couplings over carbodiimides due to their higher reactivity and efficiency.

Key Performance Indicators:

  • Yield: Uronium/aminium salt-based reagents consistently provide higher yields for sterically hindered couplings compared to carbodiimide-based methods.[1]

  • Reaction Speed: HATU and COMU are known for their very rapid reaction kinetics, often leading to complete coupling in under an hour.[1]

  • Racemization: HATU, particularly when paired with a weaker base like N-methylmorpholine (NMM), demonstrates superior suppression of racemization.[2] COMU also offers low racemization levels.[3] While effective, HBTU and EDC/HOBt can present a higher risk of epimerization.[4]

  • Safety & Handling: COMU is recognized for its enhanced safety profile, as it is not derived from potentially explosive benzotriazoles like HATU and HBTU. The byproducts of COMU are also water-soluble, simplifying purification.[5]

Data Presentation: Quantitative Comparison

The following tables summarize the expected performance of each coupling reagent for the incorporation of N-Boc-isonipecotic acid based on available data for similar sterically hindered substrates.

Table 1: Coupling Efficiency and Reaction Conditions

Coupling ReagentReagent ClassTypical Yield (%)Relative Reaction RateKey Advantages
HATU Aminium/Uronium Salt>95Very FastHighly efficient for hindered couplings, low racemization.[1]
HBTU Aminium/Uronium Salt90–95FastCost-effective and reliable for routine and challenging couplings.[1]
COMU Aminium/Uronium Salt>95Very FastHigh efficiency, safer (non-explosive), water-soluble byproducts.[3][5]
EDC/HOBt Carbodiimide85–90ModerateCost-effective, water-soluble byproducts (for EDC).[6][7]

Table 2: Racemization Risk and Operational Considerations

Coupling ReagentRisk of RacemizationRecommended BaseKey Considerations
HATU LowDIPEA or NMMUse of NMM can further reduce racemization.[2] Should not be used in excess.[4]
HBTU Low to ModerateDIPEACan cause guanidinylation of the N-terminus if used in excess.[4]
COMU LowDIPEAByproducts are easily removed by aqueous workup.[5]
EDC/HOBt ModerateDIPEA or NMMHOBt is essential to suppress racemization.[4] Can be less effective for highly hindered couplings.

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of N-Boc-isonipecotic acid to an amine (R-NH₂). These may require optimization based on the specific substrate.

Protocol 1: Coupling using HATU
  • Preparation: In an inert atmosphere, dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.[3]

  • Coupling: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.

Protocol 2: Coupling using HBTU
  • Reactant Preparation: Dissolve N-Boc-isonipecotic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF).[8]

  • Activation: To the solution, add HBTU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[9][10]

  • Coupling: Add the amine (1.0 eq) to the activated mixture. Stir the reaction at room temperature and monitor its progress by TLC or HPLC. Reaction times can vary from a few hours to overnight.[8]

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic phase, concentrate, and purify by column chromatography.[8]

Protocol 3: Coupling using COMU
  • Preparation: Dissolve N-Boc-isonipecotic acid (1.0 eq) and the amine (1.0 eq) in anhydrous DMF.[11]

  • Reagent Addition: Add COMU (1.1 eq) followed by DIPEA (1.0-2.0 eq). The solution may change color, indicating reaction progress.[3]

  • Coupling: Stir the mixture at room temperature. Couplings with COMU are often rapid, typically completing within 1-2 hours.[3]

  • Workup: Dilute the mixture with ethyl acetate and wash with water. The morpholino-based byproducts of COMU are water-soluble, simplifying the extraction process.[3][5]

  • Purification: Dry the organic layer, concentrate, and purify the crude product using column chromatography.

Protocol 4: Coupling using EDC/HOBt
  • Preparation: Dissolve N-Boc-isonipecotic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.0 eq) in anhydrous DCM or DMF.[6]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add EDC·HCl (1.2 eq) to the cooled solution.

  • Coupling: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 5% HCl solution, 5% NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The general mechanism for amide bond formation using onium salt reagents involves the activation of the carboxylic acid to form a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Boc_Inp Boc-Isonipecotic Acid ActiveEster Highly Reactive Active Ester Boc_Inp->ActiveEster + CouplingReagent Coupling Reagent (HATU, HBTU, COMU) CouplingReagent->ActiveEster Base Base (DIPEA) Base->Boc_Inp Deprotonation CoupledProduct Coupled Product (Amide Bond Formed) ActiveEster->CoupledProduct Amine Amine (R-NH2) Amine->CoupledProduct Nucleophilic Attack G Start Start: Couple Isonipecotic Acid Hindered Is the coupling sterically hindered? Start->Hindered Onium Use Onium Salt (HATU, COMU, HBTU) Hindered->Onium Yes Carbodiimide Consider Carbodiimide (EDC/HOBt) Hindered->Carbodiimide No Racemization Is racemization a major concern? Onium->Racemization HATU_COMU Prefer HATU or COMU Racemization->HATU_COMU Yes HBTU HBTU is a good option Racemization->HBTU No Safety Are safety and purification ease critical? HATU_COMU->Safety COMU COMU is ideal Safety->COMU Yes HATU HATU is also excellent Safety->HATU No

References

assessing the efficiency of different deprotection protocols for 4-n-Boc-amino-1-cbz-isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules, particularly in drug discovery and development, the judicious use of protecting groups is paramount. The selective removal of these groups is a critical step that can significantly impact yield, purity, and overall efficiency. This guide provides a comparative analysis of various deprotection protocols for 4-N-Boc-amino-1-Cbz-isonipecotic acid, a bifunctional building block featuring two of the most common amine protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The orthogonal nature of these two groups allows for their selective removal under distinct chemical conditions.[1][2]

The Boc group is characteristically labile to acidic conditions, while the Cbz group is typically cleaved via catalytic hydrogenolysis.[1][3][4] This fundamental difference in reactivity is the cornerstone of their application in multi-step synthetic strategies. This guide will delve into specific protocols for the selective deprotection of either the Boc or the Cbz group from this compound, presenting experimental data and methodologies to aid researchers in selecting the optimal conditions for their synthetic needs.

Comparative Analysis of Deprotection Protocols

The efficiency of a deprotection reaction is assessed based on several factors, including reaction time, yield, and the purity of the resulting product. The choice of protocol is often dictated by the desired outcome—selective removal of the Boc group to liberate the 4-amino group or cleavage of the Cbz group to yield the free piperidine nitrogen.

Protocol / ReagentsProtecting Group TargetedTypical Reaction TimeExpected Yield (%)PurityKey Considerations
Selective Boc Deprotection
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Boc1 - 4 hours>95HighStandard, robust method. TFA is corrosive and requires careful handling.[4]
Hydrochloric Acid (HCl) in Dioxane or Ethyl AcetateBoc1 - 3 hours>95HighCommon and effective alternative to TFA.[5]
Silica Gel in Refluxing TolueneBoc3 - 6 hours85 - 95GoodMilder, heterogeneous conditions that can be advantageous for sensitive substrates.[6]
Oxalyl Chloride in MethanolBoc1 - 4 hours~90GoodMild method suitable for substrates with other acid-labile groups.[7]
Thermolysis in Trifluoroethanol (TFE)Boc1 - 2 hours90 - 98HighGreen chemistry approach, avoiding strong acids. Requires elevated temperatures.[8]
Selective Cbz Deprotection
H₂, Palladium on Carbon (Pd/C) in Methanol or EthanolCbz2 - 16 hours>95HighMost common and efficient method for Cbz removal. Not suitable for substrates with other reducible functional groups.[3][4]
Transfer Hydrogenolysis (e.g., Ammonium Formate, Pd/C)Cbz1 - 6 hours90 - 98HighAvoids the need for a hydrogen gas setup.
Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP)Cbz1 - 3 hours~90GoodLewis acid-mediated deprotection, useful when hydrogenation is not feasible.[9]

Experimental Protocols

Detailed methodologies for key deprotection strategies are provided below.

Protocol 1: Selective Deprotection of the Boc Group using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM, approximately 0.1 M concentration).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) in a 1:1 ratio with the DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, remove the volatiles (DCM and excess TFA) under reduced pressure.

  • Purification: The crude product, the trifluoroacetate salt of 4-amino-1-Cbz-isonipecotic acid, can be purified by recrystallization or chromatography.

Protocol 2: Selective Deprotection of the Cbz Group by Catalytic Hydrogenolysis
  • Catalyst Suspension: To a solution of this compound (1 equivalent) in methanol or ethanol (approximately 0.1 M), add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS. The reaction time can vary from 2 to 16 hours.

  • Work-up: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the deprotected product, 4-N-Boc-amino-isonipecotic acid, which can be further purified if necessary.

Visualizing the Deprotection Workflow

The following diagrams illustrate the experimental workflow and the logical decisions involved in the deprotection of this compound.

DeprotectionWorkflow cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection start This compound boc_reagents Acidic Conditions (e.g., TFA/DCM) start->boc_reagents Selective Removal of Boc Group cbz_reagents Hydrogenolysis (e.g., H₂, Pd/C) start->cbz_reagents Selective Removal of Cbz Group boc_product 4-Amino-1-Cbz-isonipecotic acid boc_reagents->boc_product cbz_product 4-N-Boc-amino-isonipecotic acid cbz_reagents->cbz_product

Caption: Experimental workflow for the selective deprotection of this compound.

DeprotectionDecision start Select Deprotection Strategy desired_outcome Desired Product? start->desired_outcome boc_deprotection Liberate 4-Amino Group (Boc Deprotection) desired_outcome->boc_deprotection 4-NH₂ cbz_deprotection Liberate Piperidine N (Cbz Deprotection) desired_outcome->cbz_deprotection 1-NH acid_conditions Acidic Conditions (TFA, HCl) boc_deprotection->acid_conditions hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) cbz_deprotection->hydrogenolysis final_boc Product: 4-Amino-1-Cbz-isonipecotic acid acid_conditions->final_boc final_cbz Product: 4-N-Boc-amino-isonipecotic acid hydrogenolysis->final_cbz

Caption: Decision-making process for choosing a deprotection protocol.

References

A Comparative Guide to the Biological Activity of Isonipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isonipecotic acid, a cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a foundational scaffold for a diverse range of biologically active derivatives. These compounds have garnered significant interest in drug discovery due to their potential to modulate key physiological pathways, particularly within the central nervous system. This guide provides an objective comparison of the biological activities of various isonipecotic acid derivatives, supported by experimental data, to aid in research and development efforts.

Modulation of the GABAergic System

The primary and most extensively studied biological activity of isonipecotic acid derivatives is their interaction with the GABAergic system. This includes the inhibition of GABA reuptake and direct agonism at GABAA receptors.

Inhibition of GABA Reuptake

Derivatives of isonipecotic acid, much like their isomeric counterparts derived from nipecotic acid, have been investigated as inhibitors of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, these molecules can enhance GABAergic neurotransmission, a mechanism of action with therapeutic potential for conditions like epilepsy and anxiety.

A comparative study on various esters of nipecotic and isonipecotic acids revealed their potential as GABA uptake inhibitors. The p-nitrophenyl, n-octyl, and succinimidyl esters of nipecotic acid were identified as the most potent inhibitors of GABA uptake into mouse whole brain minislices[1]. While direct comparative IC50 values for isonipecotic acid esters from this study are not specified, the research confirms their activity in this area.

For context, extensive research on the related nipecotic acid derivatives has yielded compounds with high affinity and selectivity for different GAT subtypes. For instance, (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid (a nipecotic acid derivative) has been identified as a selective ligand for GAT-3, with an IC50 of 5 µM, compared to >200 µM for GAT-1[2]. This highlights the potential for developing subtype-selective inhibitors from the isonipecotic acid scaffold as well.

GABASynapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_reuptake Reuptake Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis & Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A GABA-A Receptor GABA_synapse->GABA_A Binding GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Cl_channel Cl- Influx (Hyperpolarization) GABA_A->Cl_channel Isonipecotic_Deriv Isonipecotic Acid Derivatives Isonipecotic_Deriv->GAT Inhibition

GABAA Receptor Agonism

Isonipecotic acid itself is a partial agonist at GABAA receptors[3][4][5]. It demonstrates moderate efficacy at α1, α2, α3, and α5 subunit-containing receptors, with a maximal efficacy (Emax) ranging from 46-57%. In contrast, it acts as a full or near-full agonist at GABAA receptors containing α4 and α6 subunits, with an Emax of 83-104%[5]. This subtype-selectivity presents an interesting avenue for the development of derivatives with tailored pharmacological profiles. It is important to note that isonipecotic acid has poor blood-brain barrier permeability[5].

Neuroprotective and Anti-inflammatory Activities

Recent research has expanded the scope of isonipecotic acid derivatives beyond the GABAergic system, exploring their potential in neurodegenerative diseases like Alzheimer's. This has led to the investigation of their antioxidant, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. While much of this research has focused on the related nipecotic and isonicotinic acid (the unsaturated precursor) scaffolds, the findings provide a strong rationale for the exploration of isonipecotic acid derivatives in these areas.

Antioxidant Activity

Oxidative stress is a key pathological feature of neurodegenerative disorders. The ability of isonipecotic acid derivatives to counteract oxidative damage is therefore a critical area of investigation. Studies on derivatives of the structurally similar nipecotic acid have demonstrated significant antioxidant potential.

CompoundAntioxidant AssayIC50 (µM) or % InhibitionReference CompoundReference IC50 (µM)
Ethyl 1-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)piperidine-3-carboxylateLipid Peroxidation Inhibition20Trolox45
Ethyl 1-(3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyl)piperidine-3-carboxylateLipid Peroxidation Inhibition42Trolox45
N-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazideDPPH Radical Scavenging103.0--
Isonicotinate of meta-aminophenol (Compound 5 in source)Reactive Oxygen Species (ROS) Inhibition1.42 µg/mLIbuprofen11.2 µg/mL
Isonicotinate with butyryl group (Compound 8b in source)Reactive Oxygen Species (ROS) Inhibition3.7 µg/mLIbuprofen11.2 µg/mL

Data for nipecotic and isonicotinic acid derivatives are included for comparative context.[6][7][8]

AntioxidantWorkflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Isonipecotic_Acid Isonipecotic Acid Scaffold Synthesis Chemical Synthesis Isonipecotic_Acid->Synthesis Antioxidant_Moieties Antioxidant Moieties (e.g., Phenols) Antioxidant_Moieties->Synthesis Derivative_Library Library of Derivatives Synthesis->Derivative_Library DPPH_Assay DPPH Radical Scavenging Assay Derivative_Library->DPPH_Assay Lipid_Peroxidation Lipid Peroxidation Inhibition Assay Derivative_Library->Lipid_Peroxidation ROS_Inhibition ROS Inhibition Assay (Cell-based) Derivative_Library->ROS_Inhibition IC50 IC50 Determination DPPH_Assay->IC50 Lipid_Peroxidation->IC50 ROS_Inhibition->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Acetylcholinesterase (AChE) and Lipoxygenase (LOX) Inhibition

In the context of a multi-target approach for Alzheimer's disease, the inhibition of AChE and LOX are also relevant. AChE inhibitors are a mainstay in Alzheimer's therapy, while LOX is implicated in neuroinflammation.

CompoundTargetIC50 (µM) or % Inhibition
Ethyl 1-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)piperidine-3-carboxylateAChE47
Ethyl 1-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl)piperidine-3-carboxylateLOX33% at 100 µM
Ethyl 1-(3-(3,5-di-tert-butyl-4-hydroxy-phenyl)butanoyl)piperidine-3-carboxylateLOX29% at 100 µM

Data for nipecotic acid derivatives are included for comparative context.[8]

Other Biological Activities

Anticonvulsant Activity

Given their interaction with the GABAergic system, isonipecotic acid derivatives have been evaluated for anticonvulsant properties. A study of various esters of both nipecotic and isonipecotic acids showed that the p-nitrophenyl esters of both were the most effective against bicuculline-induced seizures[1]. This suggests that enhancing the delivery of the core scaffold to the central nervous system through prodrug strategies, such as esterification, is a viable approach for developing anticonvulsant agents.

Antimicrobial and Antifungal Activity

Some derivatives of isonipecotic acid have been synthesized and screened for antimicrobial and antifungal activities. A series of dicarboxamide derivatives showed moderate to good activity against various bacterial and fungal strains[9].

Experimental Protocols

Inhibition of GABA Uptake in Mouse Brain Minislices[1]
  • Tissue Preparation: Whole brains from mice are homogenized in a buffered sucrose solution. The homogenate is centrifuged at low speed, and the resulting supernatant is further centrifuged to obtain a crude mitochondrial pellet (P2 fraction), which is rich in synaptosomes. The P2 pellet is resuspended to create minislices.

  • Uptake Assay: Minislices are pre-incubated in Krebs-Ringer-HEPES-glucose buffer. The uptake reaction is initiated by adding [3H]GABA and the test compound (isonipecotic acid derivative).

  • Incubation: The mixture is incubated at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).

  • Termination and Measurement: The uptake is terminated by rapid filtration and washing with ice-cold buffer. The radioactivity retained by the minislices is measured by liquid scintillation counting.

  • Data Analysis: The inhibition of GABA uptake by the test compound is calculated relative to a control (no inhibitor), and IC50 values are determined.

DPPH Radical Scavenging Assay[6][10]
  • Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared. Solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) at various concentrations are also prepared.

  • Reaction: The test compound solution is mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture.

  • Data Analysis: IC50 values (the concentration of the test compound required to scavenge 50% of the DPPH radicals) are determined from a plot of scavenging activity against compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme solution are prepared in a phosphate buffer (pH 8.0).

  • Reaction Mixture: The test compound is pre-incubated with the AChE enzyme solution for a defined period.

  • Initiation of Reaction: The substrate, acetylthiocholine iodide, is added to the mixture. The hydrolysis of acetylthiocholine by AChE produces thiocholine.

  • Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a control (without inhibitor). IC50 values are then calculated.

Conclusion

Isonipecotic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While their role as modulators of the GABAergic system is well-established, emerging research highlights their potential as multi-target agents for neurodegenerative diseases, leveraging antioxidant, anti-inflammatory, and enzyme inhibitory properties. The comparative data presented in this guide underscore the importance of structural modifications in tuning the potency and selectivity of these derivatives. Further research, particularly direct comparative studies of a wider range of isonipecotic acid derivatives across these biological targets, will be crucial for the development of novel therapeutics.

References

A Researcher's Guide to Spectroscopic Comparison of 4-n-Boc-amino-1-cbz-isonipecotic Acid Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the consistency and purity of chemical reagents is paramount. This guide provides a framework for the spectroscopic comparison of different batches of 4-n-Boc-amino-1-cbz-isonipecotic acid, a key building block in pharmaceutical synthesis. While specific batch data is proprietary and typically provided on a Certificate of Analysis with purchase, this document outlines the standardized protocols and data presentation methods necessary for a rigorous internal comparison.

Data Presentation: A Comparative Framework

A direct comparison of quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is the most effective way to identify any potential variability between batches. The following table provides a template for organizing this data. Researchers should populate this table with data obtained from their own batches to assess consistency.

Spectroscopic TechniqueParameterExpected Value/RangeBatch 1 DataBatch 2 Data
¹H NMR Chemical Shift (δ) of Boc group protons~1.4 ppm (singlet, 9H)
Chemical Shift (δ) of piperidine ring protons1.5-4.0 ppm (multiplets)
Chemical Shift (δ) of Cbz aromatic protons~7.3 ppm (multiplet, 5H)
Chemical Shift (δ) of Cbz benzylic protons~5.1 ppm (singlet, 2H)
¹³C NMR Chemical Shift (δ) of Boc carbonyl carbon~155 ppm
Chemical Shift (δ) of Cbz carbonyl carbon~155 ppm
Chemical Shift (δ) of Boc quaternary carbon~80 ppm
Chemical Shift (δ) of piperidine ring carbons40-60 ppm
Chemical Shift (δ) of Cbz aromatic carbons127-137 ppm
Chemical Shift (δ) of carboxylic acid carbon~175 ppm
FT-IR N-H stretch (Boc amine)3300-3500 cm⁻¹
C=O stretch (Boc and Cbz carbamates)1680-1720 cm⁻¹
C=O stretch (Carboxylic acid)1700-1725 cm⁻¹
O-H stretch (Carboxylic acid)2500-3300 cm⁻¹ (broad)
Mass Spec. [M+H]⁺379.1864 m/z
[M+Na]⁺401.1683 m/z

Note: Expected values are estimates based on the chemical structure and data for similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for acquiring the necessary spectroscopic data for a solid compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Typical spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will require a longer acquisition time than ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common and effective method for solid samples is the thin solid film or KBr pellet method.

  • Thin Film Sample Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[1][2] Place a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1][3]

  • KBr Pellet Sample Preparation: Alternatively, grind 1-2 mg of the sample with about 100 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the prepared sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and compare it with the calculated exact mass of the compound (C₁₉H₂₆N₂O₆, Exact Mass: 378.18).[2]

Workflow for Batch Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of two different batches of this compound.

G cluster_0 Batch 1 Analysis cluster_1 Batch 2 Analysis cluster_2 Reference Data A1 Procure Batch 1 A2 Acquire Spectroscopic Data (NMR, FT-IR, MS) A1->A2 D Compare Data: - Batch 1 vs. Reference - Batch 2 vs. Reference - Batch 1 vs. Batch 2 A2->D B1 Procure Batch 2 B2 Acquire Spectroscopic Data (NMR, FT-IR, MS) B1->B2 B2->D C1 Expected Spectroscopic Data (Based on Structure/Literature) C1->D E Data Consistent? D->E F Accept Batches for Use E->F Yes G Reject Batches / Further Investigation E->G No

Workflow for spectroscopic batch comparison.

References

Navigating the Synthesis of 4-n-Boc-amino-1-cbz-isonipecotic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex molecular building blocks is a critical endeavor. One such scaffold of significant interest is 4-n-Boc-amino-1-cbz-isonipecotic acid, a versatile derivative of piperidine-4-carboxylic acid featuring orthogonal protecting groups. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their methodologies, supported by quantitative data to inform strategic synthetic planning.

The core challenge in synthesizing this compound lies in the selective protection of the two nitrogen atoms and the carboxylic acid group. The Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups are ideal for this purpose as their removal can be achieved under distinct, non-interfering conditions, a principle known as orthogonal protection. This allows for the selective deprotection and subsequent modification of either the piperidine ring nitrogen or the 4-amino group, a crucial feature for its use in constructing more complex molecules.

Comparative Analysis of Synthetic Strategies

Two primary strategies for the synthesis of this compound have been identified in the literature. The first approach commences with the readily available 4-piperidone, constructing the amino acid functionality and subsequently introducing the protecting groups. The second strategy employs isonipecotic acid as the starting material, focusing on the sequential and selective protection of the existing functional groups.

ParameterRoute 1: From 4-PiperidoneRoute 2: From Isonipecotic Acid
Starting Material 4-Piperidone Monohydrate HydrochlorideIsonipecotic Acid
Key Intermediates Piperidine-4-spiro-5'-hydantoin, 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid, 1-(Benzyloxycarbonyl)-4-aminopiperidine-4-carboxylic acid
Overall Yield ~50-60%Variable, dependent on specific step yields
Number of Steps 43
Key Reactions Strecker-type reaction (hydantoin formation), Hydrolysis, Boc protection, Cbz protectionCbz protection, Curtius rearrangement (or similar), Boc protection
Advantages Well-established and documented, high overall yield.Fewer steps, potentially more convergent.
Disadvantages Longer sequence.Potentially lower yields in key steps, handling of hazardous reagents (e.g., azides in Curtius rearrangement).

Experimental Protocols

Route 1: Synthesis from 4-Piperidone

This route builds the core amino acid structure from 4-piperidone, followed by the sequential introduction of the protecting groups. A key publication in Organic Syntheses details a similar preparation of an orthogonally protected derivative.

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

In a round-bottomed flask, 4-piperidone monohydrate hydrochloride is reacted with ammonium carbonate and potassium cyanide in a mixture of methanol and water. The reaction mixture is stirred at room temperature for 48 hours. The resulting precipitate is collected by filtration to yield the hydantoin intermediate.

Step 2: Synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

The piperidine nitrogen of the hydantoin is first protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine. The hydantoin ring is then hydrolyzed under basic conditions (e.g., using potassium hydroxide) to afford 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Step 3: Selective N-Cbz Protection

The free 4-amino group is then selectively protected. This step is crucial and requires careful control of reaction conditions to avoid reaction at the piperidine nitrogen. The Boc-protected amino acid is dissolved in a suitable solvent, and benzyl chloroformate (Cbz-Cl) is added in the presence of a base at a controlled temperature.

Step 4: Final Product Formation

This step is not explicitly required if the Cbz protection in the previous step is directed to the piperidine nitrogen after Boc protection of the 4-amino group. The order of protection is a critical strategic decision.

Route 2: Synthesis from Isonipecotic Acid

This approach starts with the pre-existing piperidine-4-carboxylic acid scaffold and introduces the amino functionality at the 4-position, followed by protection.

Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

Isonipecotic acid is reacted with benzyl chloroformate in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent like water or dichloromethane. This step selectively protects the piperidine nitrogen.

Step 2: Introduction of the 4-Amino Group

The carboxylic acid at the 4-position is converted into an amino group. A common method is the Curtius rearrangement, where the carboxylic acid is first converted to an acyl azide (e.g., using diphenylphosphoryl azide), which then rearranges upon heating to an isocyanate. Subsequent hydrolysis yields the 4-amino group.

Step 3: N-Boc Protection of the 4-Amino Group

The resulting 1-Cbz-4-aminopiperidine-4-carboxylic acid is then reacted with di-tert-butyl dicarbonate to protect the newly introduced 4-amino group, yielding the final product.

Synthetic Pathway Visualization

Synthetic_Routes cluster_0 Route 1: From 4-Piperidone cluster_1 Route 2: From Isonipecotic Acid A 4-Piperidone B Piperidine-4-spiro-5'-hydantoin A->B (NH₄)₂CO₃, KCN C 4-Amino-1-Boc-piperidine- 4-carboxylic acid B->C 1. Boc₂O 2. KOH, H₂O D 4-n-Boc-amino-1-cbz- isonipecotic acid C->D Cbz-Cl, Base E Isonipecotic Acid F 1-Cbz-isonipecotic acid E->F Cbz-Cl, Base G 1-Cbz-4-amino-isonipecotic acid F->G Curtius Rearrangement H 4-n-Boc-amino-1-cbz- isonipecotic acid G->H Boc₂O, Base

Caption: Comparative flowchart of synthetic routes to this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges. The choice of route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's expertise with specific reaction types. The 4-piperidone route is well-documented and offers a high overall yield, making it a reliable choice for many applications. The isonipecotic acid route is more direct but may require more optimization to achieve comparable yields and involves potentially hazardous reagents. This comparative guide provides the necessary data and procedural outlines to enable researchers to make an informed decision for their specific synthetic needs.

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